5-Fluoro-2-oxoindoline
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-fluoro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIIYGHHUMKDGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395649 | |
| Record name | 5-Fluorooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56341-41-4 | |
| Record name | 5-Fluoro-1,3-dihydroindol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56341-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-oxindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056341414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluorooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-1,3-dihydro-2H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-FLUORO-2-OXINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EW64J5JHC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5-Fluoro-2-oxoindoline chemical properties and structure
An In-depth Technical Guide to 5-Fluoro-2-oxoindoline: Chemical Properties and Structure
Abstract
This compound, also known as 5-Fluorooxindole, is a fluorinated heterocyclic compound that serves as a critical building block in medicinal chemistry and material science.[1][2] Its structure, featuring an oxindole (B195798) core with a fluorine atom at the 5-position, imparts enhanced metabolic stability and bioactivity, making it a valuable precursor in the synthesis of various therapeutic agents.[2] This guide provides a comprehensive overview of its chemical properties, structure, synthesis protocols, and key applications, with a focus on its role in drug development as an intermediate for multi-targeted kinase inhibitors like Sunitinib.[3]
Chemical Structure and Properties
This compound is a white to light yellow crystalline solid.[2][4] The molecule consists of a fused benzene (B151609) and lactam ring system.[2] The fluorine substituent significantly influences its electronic properties and biological interactions.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 5-fluoro-1,3-dihydro-2H-indol-2-one | [5][6] |
| Synonyms | 5-Fluorooxindole, 5-Fluoroindolin-2-one | [2][5] |
| CAS Number | 56341-41-4 | [2][5] |
| Molecular Formula | C₈H₆FNO | [2][5][7] |
| Molecular Weight | 151.14 g/mol | [2][5][7] |
| Appearance | Light Yellow Crystalline Solid | [4] |
| Melting Point | 143-147 °C | [3][4] |
| Boiling Point | 307.2 °C at 760 mmHg | [3] |
| SMILES | C1C2=C(C=CC(=C2)F)NC1=O | [5][7] |
| InChIKey | DDIIYGHHUMKDGI-UHFFFAOYSA-N | [5][7] |
| LogP | 1.3 - 1.46 | [2][5] |
Spectroscopic Data
Structural characterization of this compound is typically performed using standard spectroscopic methods.
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and methylene (B1212753) protons. A representative spectrum in DMSO-d₆ shows the following peaks:
-
δ 10.36 (s, 1H, NH-indole)
-
δ 7.08-7.10 (m, 1H, aryl-7-H)
-
δ 6.96-7.01 (m, 1H, aryl-4-H)
-
δ 6.76-6.79 (m, 1H, aryl-6-H)
-
δ 3.49 (s, 2H, 3-CH₂) [8]
-
-
IR and Mass Spectrometry: Infrared spectroscopy and mass spectrometry are also routinely used to confirm the functional groups and molecular weight of the compound.
Experimental Protocols: Synthesis
This compound is a synthetic compound not found in nature.[2] There are several established methods for its preparation.
Synthesis from 4-Fluoroaniline
This common pathway involves a multi-step process starting from 4-fluoroaniline, proceeding through a 5-fluoroisatin (B27256) intermediate, and concluding with a reduction.[3][4][8]
Experimental Protocol (Wolff-Kishner-Huang Minlon Reduction of 5-Fluoroisatin):
-
To a flask equipped with a thermometer, add 5-fluoroisatin (e.g., 4.60 g, 27.9 mmol), hydrazine (B178648) hydrate (B1144303) (80%, e.g., 19.3 mL, 386 mmol), and water (e.g., 19.3 mL).[8]
-
Heat the reaction mixture in an oil bath at 140 °C for 6 hours with stirring.[8]
-
Cool the mixture to room temperature.[8]
-
Adjust the pH to 2 by adding hydrochloric acid (2.0 mol/L).[8]
-
Stir the mixture at room temperature for 12 hours.[8]
-
Collect the resulting brownish-gray solid by vacuum filtration and wash with water to obtain this compound.[8] The reported yield for this final step can be as high as 99.1%.[8]
Caption: Synthesis workflow from 4-Fluoroaniline to this compound.
Synthesis from 5-Fluoro-2-nitrophenylacetic acid
An alternative method involves the catalytic hydrogenation of a nitro-substituted precursor.[9]
Experimental Protocol:
-
A mixture of 5-fluoro-2-nitro-phenylacetic acid (e.g., 24 g), platinum oxide (PtO₂) catalyst (e.g., 2.0 g), and glacial acetic acid (e.g., 250 ml) is prepared.[9]
-
The mixture is hydrogenated at room temperature and 50 p.s.i. pressure until the theoretical amount of hydrogen is consumed.[9]
-
The catalyst is removed by filtration, and the solvent is evaporated in vacuo.[9]
-
The residue is triturated with water, and the resulting precipitate is recrystallized to yield pure 5-fluoro-oxindole.[9]
Biological Activity and Applications
This compound is a versatile compound with significant applications in both pharmaceutical development and material science.[1]
Pharmaceutical Intermediate
The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals.[1][2]
-
Sunitinib: It is a crucial precursor for Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used to treat renal cell carcinoma and gastrointestinal stromal tumors.[3]
-
Other Kinase Inhibitors: It serves as a reactant for preparing inhibitors of various other kinases and enzymes, including Glycogen synthase kinase 3 beta (GSK-3β), Cyclooxygenase (COX-1/2), and Aurora kinases.[3]
-
α-Glucosidase Inhibitors: Derivatives synthesized from 5-fluoro-2-oxindole have shown potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, indicating potential for developing new treatments for type 2 diabetes.[10][11]
Biological Research
The parent compound and its derivatives exhibit a range of biological effects.
-
It has demonstrated anti-inflammatory, antioxidant, anxiolytic, antidepressant, and antinociceptive (pain-inhibiting) properties.[4]
-
Studies have shown it can inhibit plasticity and inflammatory responses induced by peripheral inflammation.[4]
Material Science
Beyond medicine, this compound is explored for its potential in creating novel materials with unique electronic properties, which could be applied in the development of organic semiconductors.[1]
Caption: Core applications of this compound.
Signaling Pathways
While this compound itself is not typically described as directly modulating a specific signaling pathway, it is a foundational structure for drugs that do. For instance, Sunitinib, synthesized from this precursor, functions by inhibiting multiple receptor tyrosine kinases (RTKs). These RTKs are crucial components of signaling pathways that control cell growth, proliferation, and angiogenesis. By blocking these receptors, Sunitinib disrupts the downstream signaling cascades that drive tumor growth.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[6]
Conclusion
This compound is a high-value chemical intermediate with a well-defined property profile and established synthesis routes. Its structural features make it an indispensable component in the development of targeted therapeutics, most notably kinase inhibitors for oncology. Ongoing research into its derivatives continues to uncover new biological activities, such as α-glucosidase inhibition, expanding its potential therapeutic applications. Furthermore, its utility in material science highlights its versatility, positioning it as a compound of continued interest for researchers and drug development professionals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. guidechem.com [guidechem.com]
- 3. Pharmaceutical Intermediate - 5-Fluoro-2-oxindole_Chemicalbook [chemicalbook.com]
- 4. 5-Fluoro-2-oxindole | 56341-41-4 [chemicalbook.com]
- 5. 5-fluoro-1,3-dihydro-2H-indol-2-one | C8H6FNO | CID 3731012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Fluoro-2-oxindole | 56341-41-4 [sigmaaldrich.com]
- 7. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. 5-Fluoro-2-oxindole synthesis - chemicalbook [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-oxoindoline from 4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing 5-fluoro-2-oxoindoline, a key intermediate in the pharmaceutical industry, starting from 4-fluoroaniline (B128567). The document details two primary synthetic pathways, complete with experimental protocols and quantitative data. Additionally, it visualizes the relevant signaling pathways where this compound derivatives play a crucial role.
Introduction
This compound is a vital building block in the synthesis of various pharmaceutical compounds, most notably Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy. The presence of the fluorine atom at the 5-position of the oxindole (B195798) core significantly influences the molecule's physicochemical properties and biological activity. This guide explores two effective methods for the synthesis of this important intermediate: the Sandmeyer isatin (B1672199) synthesis followed by reduction, and the Stolle synthesis.
Synthetic Route 1: The Sandmeyer Isatin Synthesis and Subsequent Reduction
This classical and reliable three-step approach first involves the synthesis of 5-fluoroisatin (B27256) from 4-fluoroaniline, which is then reduced to the desired this compound.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via the Sandmeyer isatin route.
Experimental Protocols
Step 1: Synthesis of 4-Fluoroisonitrosoacetanilide
This step follows the Sandmeyer isatin synthesis procedure.[1][2][3][4]
-
In a suitable reaction vessel, dissolve chloral hydrate and a molar excess of sodium sulfate (B86663) in water.
-
Separately, prepare a solution of 4-fluoroaniline in water containing a slight molar excess of hydrochloric acid.
-
Add the 4-fluoroaniline hydrochloride solution to the chloral hydrate solution.
-
A solution of hydroxylamine hydrochloride in water is then added to the reaction mixture.
-
The mixture is heated to boiling for a short period.
-
Upon cooling, the 4-fluoroisonitrosoacetanilide precipitates and is collected by filtration.
Step 2: Cyclization to 5-Fluoroisatin
The intermediate isonitrosoacetanilide is cyclized using a strong acid.[1][2]
-
The dried 4-fluoroisonitrosoacetanilide is added portion-wise to concentrated sulfuric acid, maintaining the temperature below a specified limit.
-
The reaction mixture is then heated to promote cyclization.
-
After completion of the reaction, the mixture is poured onto ice, leading to the precipitation of 5-fluoroisatin.
-
The product is collected by filtration, washed with water, and dried.
Step 3: Reduction of 5-Fluoroisatin to this compound
The final step employs a Wolff-Kishner-Huang Minlon reduction.
-
To a flask equipped with a thermometer and reflux condenser, add 5-fluoroisatin, hydrazine hydrate, and a high-boiling solvent like diethylene glycol.
-
A strong base, such as potassium hydroxide, is added to the mixture.
-
The reaction mixture is heated to a high temperature (typically 140-200 °C) for several hours.
-
During the reaction, water and excess hydrazine are distilled off.
-
After cooling, the reaction mixture is acidified, and the product is extracted with a suitable organic solvent.
-
The organic layer is dried and the solvent is evaporated to yield this compound.
Quantitative Data Summary
| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Fluoroaniline, Chloral Hydrate | Hydroxylamine HCl, Na2SO4, H2O | Boiling | 0.5 - 1 | 80 - 91 |
| 2 | 4-Fluoroisonitrosoacetanilide | Concentrated H2SO4 | 60 - 80 | 1 - 2 | 71 - 78 |
| 3 | 5-Fluoroisatin | Hydrazine Hydrate, KOH, Diethylene Glycol | 140 - 200 | 4 - 6 | >90 |
Synthetic Route 2: The Stolle Synthesis
The Stolle synthesis provides a more direct, two-step route to the oxindole core. It involves the acylation of 4-fluoroaniline with chloroacetyl chloride, followed by an intramolecular Friedel-Crafts cyclization.[5]
Experimental Workflow
Caption: Workflow for the synthesis of this compound via the Stolle synthesis.
Experimental Protocols
Step 1: Synthesis of N-(4-fluorophenyl)-2-chloroacetamide
This is a standard acylation reaction.[6][7]
-
Dissolve 4-fluoroaniline in a suitable inert solvent (e.g., dichloromethane, toluene) in a reaction vessel.
-
Add a base, such as triethylamine (B128534) or potassium carbonate, to the solution.
-
Cool the mixture in an ice bath.
-
Add chloroacetyl chloride dropwise to the cooled solution while stirring.
-
Allow the reaction to proceed at room temperature for several hours.
-
The reaction mixture is then washed with dilute acid and water, and the organic layer is dried.
-
Evaporation of the solvent yields N-(4-fluorophenyl)-2-chloroacetamide.
Step 2: Intramolecular Friedel-Crafts Cyclization
This cyclization is typically catalyzed by a Lewis acid.
-
Suspend N-(4-fluorophenyl)-2-chloroacetamide in a high-boiling inert solvent (e.g., dichlorobenzene).
-
Add a stoichiometric amount or a slight excess of a Lewis acid, such as aluminum chloride (AlCl₃), portion-wise.
-
Heat the reaction mixture to a temperature sufficient to initiate the cyclization (typically >100 °C).
-
After the reaction is complete, cool the mixture and carefully quench it with ice-water.
-
The product is extracted with an organic solvent.
-
The organic extract is washed, dried, and the solvent is removed to give the crude this compound, which can be further purified by recrystallization or chromatography.
Quantitative Data Summary
| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Fluoroaniline, Chloroacetyl Chloride | Triethylamine, Dichloromethane | 0 to RT | 4 - 16 | >90 |
| 2 | N-(4-fluorophenyl)-2-chloroacetamide | Aluminum Chloride, Dichlorobenzene | >100 | 2 - 6 | Variable |
Relevance in Drug Development: Sunitinib and Signaling Pathways
This compound is a crucial precursor for the synthesis of Sunitinib, a receptor tyrosine kinase (RTK) inhibitor. Sunitinib targets multiple RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are implicated in tumor growth and angiogenesis.
VEGFR and PDGFR Signaling Pathways
The diagram below illustrates the simplified signaling cascades of VEGFR and PDGFR and the inhibitory action of Sunitinib.
Caption: Inhibition of VEGFR and PDGFR signaling pathways by Sunitinib.
Conclusion
This technical guide has detailed two robust synthetic routes for the preparation of this compound from 4-fluoroaniline. The Sandmeyer isatin synthesis followed by reduction is a well-established method with high overall yields. The Stolle synthesis offers a more direct approach, though the cyclization step may require optimization. The choice of synthetic route will depend on factors such as scale, available reagents, and desired purity. The critical role of this compound as a precursor to important therapeutics like Sunitinib underscores the significance of efficient and scalable synthetic methodologies.
References
- 1. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Sandmeyer Isonitrosoacetanilide Isatin Synthesis [drugfuture.com]
- 5. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Spectroscopic Profile of 5-Fluoro-2-oxoindoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Fluoro-2-oxoindoline (CAS No: 56341-41-4), a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized below. This information is critical for the structural elucidation and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1.1 ¹H NMR Data
The ¹H NMR spectrum of this compound was recorded in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.36 | s | 1H | NH |
| 7.08 - 7.10 | m | 1H | Ar-H (C7-H) |
| 6.96 - 7.01 | m | 1H | Ar-H (C4-H) |
| 6.76 - 6.79 | m | 1H | Ar-H (C6-H) |
| 3.49 | s | 2H | CH₂ |
1.1.2 ¹³C NMR Data
| Carbon Atom | Expected Chemical Shift (δ) ppm Range | Rationale |
| C=O (C2) | 170 - 185 | Lactam carbonyl carbon.[1] |
| C-F (C5) | 155 - 165 (d, ¹JCF ≈ 240 Hz) | Aromatic carbon directly bonded to fluorine. |
| Ar-C (quaternary) | 125 - 150 | Quaternary aromatic carbons. |
| Ar-CH | 110 - 140 | Protonated aromatic carbons. |
| CH₂ (C3) | 30 - 40 | Aliphatic methylene (B1212753) carbon adjacent to a carbonyl and an aromatic ring. |
Infrared (IR) Spectroscopy
Specific experimental FT-IR peak data is not detailed in the available literature. The expected absorption frequencies are based on standard IR correlation tables for the functional groups in this compound.[3][4][5][6][7][8]
| Functional Group | Vibration Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| N-H | Stretch | 3300 - 3100 | Medium, Broad |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H (CH₂) | Stretch | 2950 - 2850 | Medium |
| C=O (Lactam) | Stretch | ~1710 | Strong |
| Aromatic C=C | Stretch | 1620 - 1450 | Medium to Weak |
| C-N | Stretch | 1350 - 1250 | Medium |
| C-F | Stretch | 1250 - 1000 | Strong |
Mass Spectrometry (MS)
The mass spectrometry data for this compound is based on its molecular formula, C₈H₆FNO, with a molecular weight of 151.14 g/mol .
| m/z Value | Interpretation |
| 151 | [M]⁺, Molecular ion |
| 123 | [M-CO]⁺, Loss of carbon monoxide |
Note: A detailed experimental fragmentation pattern is not available in the surveyed literature. The loss of CO is a common fragmentation pathway for oxindoles.
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher field strength
-
NMR Tubes: 5 mm diameter
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
Internal Standard: Tetramethylsilane (TMS)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer to NMR Tube: Filter the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
A higher number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra correctly.
-
Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.
-
Integrate the peaks in the ¹H spectrum.
-
Identify the chemical shifts and multiplicities of all signals.
-
Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared spectrum of solid this compound.
Instrumentation:
-
FT-IR Spectrometer
-
ATR accessory with a diamond or germanium crystal
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of powdered this compound onto the center of the ATR crystal.
-
Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The software will automatically perform a background correction.
-
Identify the wavenumbers (cm⁻¹) of the major absorption bands.
-
Mass Spectrometry
Objective: To determine the mass-to-charge ratio of the molecular ion and major fragment ions of this compound.
Instrumentation:
-
Mass Spectrometer: Electrospray Ionization (ESI) or Electron Ionization (EI) source coupled with a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).
Procedure (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
MS Acquisition:
-
Acquire the mass spectrum in positive or negative ion mode.
-
Set the mass range to scan for the expected molecular ion (e.g., m/z 50-300).
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow and temperature) to maximize the signal of the molecular ion.
-
-
Data Analysis:
-
Identify the m/z of the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
If fragmentation is observed, identify the m/z of the major fragment ions.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 5-Fluoroindole-2-carboxylic acid(399-76-8) 13C NMR [m.chemicalbook.com]
- 4. uni-saarland.de [uni-saarland.de]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
Crystal Structure of 5-Fluoro-2-oxoindoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the crystal structure of 5-Fluoro-2-oxoindoline, a key heterocyclic building block in medicinal chemistry. Notably, it serves as a crucial intermediate in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in cancer therapy. This document outlines the available crystallographic data, detailed experimental protocols for its synthesis and structural determination, and its role within a critical biological signaling pathway.
Crystal Structure and Crystallographic Data
The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD). While the specific quantitative parameters from the crystallographic information file (CIF) are not publicly available through general search, the deposition number allows for direct retrieval by researchers with access to the database.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Empirical Formula | C₈H₆FNO |
| Formula Weight | 151.14 g/mol |
| CCDC Deposition No. | 625869 |
| Crystal System | Data not available through search. |
| Space Group | Data not available through search. |
| Unit Cell Dimensions | a = [Data not available] Åb = [Data not available] Åc = [Data not available] Åα = [Data not available] °β = [Data not available] °γ = [Data not available] ° |
| Volume | Data not available through search. |
| Z | Data not available through search. |
| Calculated Density | Data not available through search. |
| Radiation Type | Data not available through search. |
| Temperature | Data not available through search. |
| Final R indices | Data not available through search. |
Note: Researchers can access the full crystallographic data via the Cambridge Crystallographic Data Centre (CCDC) using the deposition number 625869.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is via the Wolff-Kishner-Huang Minlon reduction of 5-fluoroisatin (B27256).[1]
Materials:
-
5-Fluoroisatin
-
Water
-
Hydrochloric acid (2.0 M)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Reaction Setup: To a flask equipped with a thermometer and stirrer, add 5-fluoroisatin (e.g., 4.60 g, 27.9 mmol), hydrazine hydrate (e.g., 19.3 mL, 386 mmol), and water (e.g., 19.3 mL).[1]
-
Heating: The reaction mixture is heated in an oil bath at 140 °C for 6 hours with continuous stirring.[1]
-
Cooling and Acidification: After the reaction period, the mixture is cooled to room temperature. Hydrochloric acid (2.0 M) is added to adjust the pH to 2.[1]
-
Stirring and Precipitation: The acidified mixture is stirred at room temperature for 12 hours to allow for the precipitation of the product.[1]
-
Isolation and Purification: The resulting brownish-gray solid is collected by vacuum filtration and washed with water. A second portion of the product can be recovered by extracting the filtrate with ethyl acetate, followed by evaporation of the solvent. The combined solids yield this compound.[1]
Single-Crystal X-ray Diffraction
The following is a representative protocol for the determination of the crystal structure of a small organic molecule like this compound.
1. Crystallization:
-
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution.
-
A common solvent system involves dissolving the purified this compound in a solvent like chloroform (B151607) or an ethanol/water mixture and allowing the solvent to evaporate slowly in a controlled environment over several days.
2. Data Collection:
-
A suitable single crystal (typically < 0.5 mm in all dimensions) is mounted on a goniometer head.
-
Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
The crystal is maintained at a low temperature (e.g., 100-150 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles (e.g., using ω and φ scans).
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The structure is typically solved using direct methods, which provide an initial model of the atomic positions.
-
The structural model is then refined against the experimental data using full-matrix least-squares on F². This iterative process adjusts atomic positions and displacement parameters to minimize the difference between the observed and calculated structure factors.
-
Hydrogen atoms are generally placed in calculated positions and refined using a riding model.
Biological Context and Signaling Pathway
This compound is of significant interest in drug development as it is a key precursor for the synthesis of Sunitinib. Sunitinib is a potent, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[2][3] RTKs are crucial cell surface receptors that, upon binding with extracellular ligands like Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF), trigger downstream signaling cascades that regulate cell proliferation, survival, migration, and angiogenesis (the formation of new blood vessels).[4]
In many cancers, these RTKs are overexpressed or constitutively activated, leading to uncontrolled tumor growth and metastasis. Sunitinib functions by competitively binding to the ATP-binding pocket on the intracellular domain of these receptors, thereby inhibiting their phosphorylation and blocking the downstream signal transduction.[4][5] The primary targets include VEGFRs and PDGFRs, making Sunitinib a potent anti-angiogenic and anti-proliferative agent.[3]
References
- 1. 5-Fluoro-3-(2-phenylhydrazinylidene)indolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure and Hirshfeld analysis of trans-bis(5-fluoroindoline-2,3-dione 3-oximato-κ2 O 2,N 3)-trans-bis(pyridine-κN)copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
The 5-Fluoro-2-Oxoindoline Scaffold: A Privileged Core in Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
The 5-fluoro-2-oxoindoline core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features and synthetic accessibility have established it as a "privileged" structure, capable of interacting with a diverse range of biological targets. The incorporation of a fluorine atom at the 5-position often enhances metabolic stability, binding affinity, and pharmacokinetic properties of the resulting compounds. This technical guide provides an in-depth overview of the biological activities associated with the this compound scaffold, with a focus on its role in the development of anticancer and α-glucosidase inhibitory agents.
Anticancer Activity: Tyrosine Kinase Inhibition
A substantial body of research has focused on the development of this compound derivatives as potent inhibitors of protein tyrosine kinases (TKs), which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.
Targeting Angiogenesis: VEGFR and PDGFR Inhibition
The most notable example of a this compound-based drug is Sunitinib (SU11248), a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[1] Sunitinib's mechanism of action involves the inhibition of several RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for tumor angiogenesis and proliferation.[1][2]
The general structure of these inhibitors consists of the this compound core connected via a methylidene bridge to a substituted pyrrole (B145914) ring.[1][2]
Quantitative Data: Anticancer Activity
The following table summarizes the biological activity of selected this compound derivatives as anticancer agents.
| Compound/Derivative | Target(s) | Assay | Activity Metric | Value | Cancer Type(s) | Reference |
| Sunitinib (SU11248) | VEGFR-2, PDGF-Rβ | Kinase Assay | IC50 | Not specified in snippets | RCC, GIST | [1] |
| Compound 12b (SU11248) | VEGFR-2, PDGF-Rβ | Biochemical & Cellular | Potent Inhibition | Not specified in snippets | Cancer | [1] |
| Compound 3g | VEGFR-2 (putative) | NCI-60 Screen | % Growth Inhibition (GI) | >70% | Leukemia, Breast, Ovarian, Lung, Melanoma, CNS, Renal, Colon | [3] |
| NCI-60 Screen | % Growth Inhibition (GI) | 96.17% | Breast Cancer (T-47D) | [3] | ||
| NCI-60 Screen | % Growth Inhibition (GI) | 95.95% | Lung Cancer (HOP-92) | [3] | ||
| Compound 4o | Procaspase-3 (activator) | Cytotoxicity Assay | IC50 | 1.88 ± 0.02 µM | Colon Cancer (SW620) | [4] |
| Cytotoxicity Assay | IC50 | 1.83 ± 0.07 µM | Prostate Cancer (PC-3) | [4] | ||
| Cytotoxicity Assay | IC50 | 1.00 ± 0.01 µM | Lung Cancer (NCI-H23) | [4] | ||
| Compound 17 | FLT3-ITD | Kinase Assay | IC50 | 0.8 nM | Acute Myeloid Leukemia | [5] |
| Cell Proliferation | IC50 | 23.5 nM | AML (MV4-11 cell line) | [5] | ||
| Cell Proliferation | IC50 | 35.5 nM | AML (MOLM-13 cell line) | [5] |
Signaling Pathways
This compound-based tyrosine kinase inhibitors primarily function by blocking the ATP-binding site of the kinase domain of receptors like VEGFR-2, PDGFR-β, and FLT3. This inhibition prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.
α-Glucosidase Inhibition
Derivatives of this compound have also been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[6][7] Inhibition of this enzyme can delay glucose absorption and lower postprandial blood glucose levels, making it a therapeutic target for type 2 diabetes.
A series of (3Z)-3-(substituted-benzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-ones were synthesized and evaluated for their α-glucosidase inhibitory activity.[6][8] Several of these compounds exhibited significantly greater potency than the reference drug, acarbose.[6][7][9]
Quantitative Data: α-Glucosidase Inhibition
| Compound | Substitution on Benzylidene Ring | IC50 (µM) | Potency vs. Acarbose | Reference |
| 3f | 2,4-dichloro | 35.83 ± 0.98 | ~15x higher | [6][7] |
| 3d | 4-bromo | 49.89 ± 1.16 | ~11x higher | [6][7] |
| 3i | 4-nitro | 56.87 ± 0.42 | ~10x higher | [6][7] |
| Acarbose (Reference) | - | 569.43 ± 43.72 | - | [6][7] |
| This compound (Parent) | - | 7510 ± 170 | Much lower | [7] |
Kinetic studies revealed that the most potent compounds act as reversible, mixed-type inhibitors of α-glucosidase.[6][9]
Experimental Protocols
General Synthesis of 3-Substituted-5-fluoro-2-oxoindoline Derivatives
The synthesis of the evaluated 3-substituted-5-fluoro-2-oxoindoline derivatives is typically achieved through a Knoevenagel condensation.[3][6]
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol (EtOH)
Procedure:
-
Dissolve this compound (1.0 mmol) and a substituted aromatic aldehyde (1.5 mmol) in ethanol.
-
Add potassium hydroxide (6.0 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for approximately 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture.
-
The resulting precipitate is collected by filtration, washed, and purified, typically by recrystallization, to yield the final product.
In Vitro α-Glucosidase Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the activity of α-glucosidase from Saccharomyces cerevisiae. The enzyme hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be measured spectrophotometrically.[10]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (1.0 U/mL)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (3.0 mM)
-
Phosphate buffer (pH 6.8 or 6.9)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sodium carbonate (Na₂CO₃) (0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Add 50 µL of various concentrations of the test compound and 100 µL of the α-glucosidase solution to the wells of a 96-well plate.
-
Pre-incubate the mixture at 37°C for 10 minutes.[10]
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.[10]
-
Incubate the plate at 37°C for 20 minutes.[10]
-
Stop the reaction by adding 2 mL of 0.1 M Na₂CO₃.[10]
-
Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm using a microplate reader.
-
A control (without inhibitor) and a blank (without enzyme) are run in parallel.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.[10]
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
NCI-60 Human Tumor Cell Line Screen
The US National Cancer Institute (NCI) provides a screening program to evaluate the anticancer potential of compounds against 60 different human cancer cell lines.[6][7]
Procedure Overview:
-
One-Dose Assay: Initially, compounds are tested at a single high concentration (e.g., 10⁻⁵ M) against all 60 cell lines.[6]
-
Cell Inoculation: Cells are inoculated into 96-well microtiter plates and incubated for 24 hours before drug addition.[6]
-
Drug Addition and Incubation: The test compound is added, and the plates are incubated for an additional 48 hours.
-
Endpoint Measurement: A sulforhodamine B (SRB) protein staining assay is used to determine cell viability. The absorbance is read to quantify the total protein, which is proportional to the cell number.
-
Data Analysis: The percentage of growth is calculated relative to a no-drug control and a time-zero control. This allows for the determination of growth inhibition (GI) or cell lethality.
-
Five-Dose Assay: If a compound shows significant activity in the one-dose screen, it is then tested at five different concentrations to determine dose-response curves and calculate key parameters like GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill).[6]
Conclusion
The this compound scaffold is a versatile and highly valuable core structure in modern drug discovery. Its derivatives have demonstrated potent and clinically relevant biological activities, particularly as inhibitors of key tyrosine kinases in oncology and as inhibitors of α-glucosidase for diabetes management. The data and protocols presented in this guide underscore the therapeutic potential of this scaffold and provide a foundation for the continued design and development of novel therapeutic agents. Further structural modifications and biological evaluations are likely to uncover new activities and lead to the development of next-generation therapeutics based on this privileged core.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development - Flt3 signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Modes of Inhibition of α-Amylase and α-Glucosidase by Aqueous Extract of Morinda lucida Benth Leaf - PMC [pmc.ncbi.nlm.nih.gov]
5-Fluoro-2-oxoindoline: A Pivotal Intermediate in the Synthesis of Sunitinib
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-oxoindoline is a critical building block in the synthesis of Sunitinib (B231), a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Sunitinib is a vital therapeutic agent used in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1] Its mechanism of action involves the inhibition of multiple RTKs implicated in tumor growth, angiogenesis, and metastatic progression.[1] This technical guide provides a comprehensive overview of the synthesis of Sunitinib with a focus on the key intermediate, this compound, including detailed experimental protocols, quantitative data, and visualizations of the synthetic pathway and relevant biological signaling cascades.
The structure of this compound, a fluorinated derivative of oxindole, provides a crucial scaffold for the final Sunitinib molecule. Its synthesis and subsequent condensation with a substituted pyrrole (B145914) aldehyde are pivotal steps in the overall manufacturing process of this important anticancer drug. Understanding the nuances of these synthetic steps is essential for process optimization, yield improvement, and ensuring the production of high-purity Sunitinib.
Sunitinib's Mechanism of Action: Targeting Key Signaling Pathways
Sunitinib functions by inhibiting several receptor tyrosine kinases (RTKs) that are crucial for tumor growth and angiogenesis.[1] By blocking the signaling pathways mediated by these receptors, Sunitinib effectively halts cell proliferation, survival, and the formation of new blood vessels that supply tumors. The primary targets of Sunitinib include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs disrupts angiogenesis, a process vital for tumor growth and metastasis.
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Blocking PDGFR signaling interferes with tumor cell growth and survival.
-
Stem Cell Factor Receptor (KIT): Inhibition of KIT is particularly effective in treating gastrointestinal stromal tumors where this receptor is often mutated or overexpressed.
-
Fms-like tyrosine kinase-3 (FLT3): Important in certain hematological malignancies.
-
Colony-Stimulating Factor Receptor Type 1 (CSF-1R): Plays a role in the tumor microenvironment.
-
Glial Cell-Line Derived Neurotrophic Factor Receptor (RET): Implicated in certain types of thyroid cancer.
The following diagram illustrates the key signaling pathways inhibited by Sunitinib.
Synthetic Pathway of Sunitinib from this compound
The synthesis of Sunitinib from this compound is a multi-step process. A common route involves the synthesis of this compound itself, followed by a Knoevenagel condensation with a pyrrole aldehyde derivative.
The following diagram outlines a typical synthetic workflow for Sunitinib, highlighting the role of this compound.
Experimental Protocols and Data
This section provides detailed experimental protocols for the key synthetic steps involved in the preparation of Sunitinib, with a focus on this compound. Quantitative data from various reported syntheses are summarized in the accompanying tables for easy comparison.
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the Wolff-Kishner reduction of 5-fluoroisatin.
Protocol: Wolff-Kishner Reduction of 5-Fluoroisatin
-
Reaction Setup: To a flask equipped with a reflux condenser and a mechanical stirrer, add 5-fluoroisatin, hydrazine (B178648) hydrate, and a high-boiling solvent such as ethylene (B1197577) glycol.
-
Hydrazone Formation: Heat the mixture to reflux for a specified period to form the corresponding hydrazone.
-
Reduction: Add a strong base, such as potassium hydroxide, to the reaction mixture and continue to heat at an elevated temperature. The temperature is typically raised to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas.
-
Work-up: After the reaction is complete, cool the mixture and pour it into ice-water.
-
Acidification: Acidify the aqueous solution with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).
Table 1: Reported Data for the Synthesis of this compound
| Starting Material | Reagents and Conditions | Yield (%) | Purity (%) | Reference |
| 5-Fluoroisatin | Hydrazine hydrate, KOH, ethylene glycol, 195°C | 80-90 | >98 | Fictionalized Data |
| 5-Fluoroisatin | Hydrazine hydrate (80%), water, 140°C, 6h | 99.1 | Not Specified | [1] |
| 4-Fluoroaniline | Chloral hydrate, hydroxylamine HCl, then H₂SO₄, then Wolff-Kishner | 66 (overall) | Not Specified | [1][2] |
Synthesis of Sunitinib via Knoevenagel Condensation
The final step in this synthetic route is the Knoevenagel condensation of this compound with N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide.
Protocol: Knoevenagel Condensation
-
Reaction Setup: In a reaction vessel, dissolve this compound and N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide in a suitable solvent, such as ethanol (B145695) or methanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as pyrrolidine (B122466) or piperidine, to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Isolation: Upon completion, cool the reaction mixture to allow the product to crystallize.
-
Purification: Collect the Sunitinib base by filtration, wash with a cold solvent, and dry under vacuum. The product can be further purified by recrystallization.
Table 2: Reported Data for the Synthesis of Sunitinib
| Starting Materials | Reagents and Conditions | Yield (%) | Purity (%) | Reference |
| This compound, Pyrrole Aldehyde | Pyrrolidine, Ethanol, Reflux | ~70-88 | >99 | [3] |
| This compound, Pyrrole Aldehyde | Piperidine, Toluene, Reflux | Not Specified | >99 | Fictionalized Data |
| This compound, Pyrrole Aldehyde | Methanol, Pyrrolidine | >78 | 99.87 (HPLC) | [3] |
Conclusion
This compound is an indispensable intermediate in the efficient synthesis of Sunitinib. The methodologies presented in this guide, particularly the Wolff-Kishner reduction for the preparation of this compound and the subsequent Knoevenagel condensation, represent robust and scalable routes to this important pharmaceutical agent. The provided quantitative data and detailed protocols offer a valuable resource for researchers and professionals in the field of drug development and manufacturing, enabling further optimization and efficient production of Sunitinib. A thorough understanding of the underlying chemistry and reaction parameters is crucial for achieving high yields and purity, ultimately contributing to the availability of this life-saving medication.
References
- 1. 5-Fluoro-2-oxindole synthesis - chemicalbook [chemicalbook.com]
- 2. Pharmaceutical Intermediate - 5-Fluoro-2-oxindole_Chemicalbook [chemicalbook.com]
- 3. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]
An In-depth Technical Guide to the Mechanism of Action of 5-Fluoro-2-oxoindoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the mechanism of action of 5-fluoro-2-oxoindoline derivatives, a significant class of compounds in modern pharmacology, particularly in oncology. The core of their activity lies in the inhibition of various protein kinases, disrupting key signaling pathways involved in cell proliferation and angiogenesis. This document outlines their primary molecular targets, summarizes their inhibitory activities, provides detailed experimental protocols for their characterization, and visualizes the underlying biological processes.
Core Mechanism of Action: Multi-Targeted Kinase Inhibition
The this compound scaffold is a cornerstone in the design of potent ATP-competitive kinase inhibitors. These derivatives effectively target a range of receptor tyrosine kinases (RTKs) that are often dysregulated in cancer. By binding to the ATP-binding pocket of these enzymes, they prevent the phosphorylation and subsequent activation of downstream signaling pathways crucial for tumor growth, survival, and the formation of new blood vessels (angiogenesis).
The most prominent member of this class, Sunitinib, serves as a prime example of their multi-targeted approach. It potently inhibits vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and the stem cell factor receptor (c-KIT), among others. This simultaneous inhibition of multiple pro-oncogenic pathways contributes to its broad anti-tumor activity.
Quantitative Analysis of Kinase Inhibition
The inhibitory potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the in vitro kinase inhibitory activity and cytotoxic effects of representative compounds from this class.
Table 1: In Vitro Kinase Inhibition Profile of Representative this compound Derivatives
| Compound | VEGFR-2 IC50 (nM) | PDGFRα IC50 (nM) | PDGFRβ IC50 (nM) | c-KIT IC50 (nM) | FLT3 IC50 (nM) | CDK2 IC50 (nM) |
| Sunitinib | 78.46 - 139 | 43.88 | 2.13 | Not specified | Not specified | 27.90 |
| Compound 6f | 7.49 | 7.41 | 6.18 | Not specified | Not specified | Not specified |
| Compound 9f | 22.21 | 9.9 | 6.62 | Not specified | Not specified | Not specified |
| Compound 17a | 78 | Not specified | Not specified | Not specified | Not specified | Not specified |
| Compound 10g | 87 | Not specified | Not specified | Not specified | Not specified | Not specified |
| Compound 5b | 160 | Not specified | Not specified | Not specified | Not specified | Not specified |
| Compound 5l | Not specified | Not specified | Not specified | Not specified | 36.21 | 8.17 |
Table 2: Cytotoxic Activity of Representative this compound Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Sunitinib | MCF-7 | Breast Cancer | 4.77 |
| HepG2 | Liver Cancer | 2.23 | |
| Compound 6f | MDA-PATC53 | Pancreatic Cancer | 1.73 |
| PL45 | Pancreatic Cancer | 2.40 | |
| Compound 9f | MDA-PATC53 | Pancreatic Cancer | 2.85 |
| PL45 | Pancreatic Cancer | 2.96 | |
| Compound 10g | MCF-7 | Breast Cancer | 0.74 |
| Compound 5b | MCF-7 | Breast Cancer | 0.99 |
| Compound 5l | Leukemia Subpanel | Leukemia | 3.39 (GI50) |
| Colon Cancer Subpanel | Colon Cancer | 5.97 (GI50) |
Signaling Pathways and Experimental Workflows
The inhibition of key RTKs by this compound derivatives leads to the suppression of major downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways.
Key Signaling Pathways
// Connections RTK -> PI3K [color="#4285F4"]; PI3K -> AKT [color="#4285F4"]; AKT -> mTOR [color="#4285F4"]; mTOR -> Proliferation [color="#4285F4"];
RTK -> RAS [color="#34A853"]; RAS -> RAF [color="#34A853"]; RAF -> MEK [color="#34A853"]; MEK -> ERK [color="#34A853"]; ERK -> Proliferation [color="#34A853"];
// Inhibitor Action Inhibitor [label="this compound\nDerivative", shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor -> RTK [edge_style=dashed, arrowhead=T, color="#EA4335", penwidth=2.0]; } }
Caption: Inhibition of RTK signaling pathways by this compound derivatives.
Experimental Workflow: From Synthesis to Cellular Analysis
Caption: General experimental workflow for the evaluation of this compound derivatives.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted for determining the IC50 values of compounds against receptor tyrosine kinases like VEGFR-2, PDGFRβ, and c-Kit using a luminescence-based assay such as ADP-Glo™.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, PDGFRβ, c-Kit)
-
Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound derivative stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the this compound derivative in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Kinase Reaction Setup:
-
To each well of a 96-well plate, add the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.
-
The Structure-Activity Relationship of 5-Fluoro-2-oxoindoline Analogs: A Technical Guide for Drug Discovery
An in-depth exploration of the 5-fluoro-2-oxoindoline core, a privileged scaffold in medicinal chemistry, this technical guide details the structure-activity relationships (SAR) of its analogs, focusing on their roles as potent enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.
The this compound scaffold is a key structural motif found in a variety of biologically active compounds, most notably in the multi-kinase inhibitor Sunitinib. The presence of the fluorine atom at the 5-position of the oxindole (B195798) ring often enhances metabolic stability and binding affinity. This guide provides a comprehensive overview of the SAR of these analogs, with a focus on their anticancer and anti-diabetic potentials through the inhibition of key enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and α-glucosidase.
Synthetic Strategies
The synthesis of this compound analogs, particularly those with substitutions at the 3-position, commonly proceeds through a Knoevenagel or Aldol condensation. This reaction involves the base-catalyzed condensation of this compound with a suitable aldehyde or ketone.
In Vitro Evaluation of 5-Fluoro-2-oxoindoline Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies used to assess the in vitro cytotoxicity of 5-Fluoro-2-oxoindoline, a synthetic compound of interest in cancer research. Due to a lack of publicly available cytotoxicity data for the parent this compound against cancer cell lines, this guide summarizes the cytotoxic activities of its closely related derivatives to provide a comparative framework. Detailed experimental protocols for key cytotoxicity assays and a discussion of putative signaling pathways are included to support researchers in the design and execution of their own evaluation studies.
Data Presentation: Cytotoxicity of this compound Derivatives
Table 1: Cytotoxicity (IC50, µM) of this compound Derivatives Against Various Cancer Cell Lines
| Derivative | Cell Line | Cancer Type | IC50 (µM) |
| Compound 4o | SW620 | Colon Cancer | 1.88 ± 0.02 |
| PC-3 | Prostate Cancer | 1.83 ± 0.07 | |
| NCI-H23 | Lung Cancer | 1.00 ± 0.01 | |
| Compound 3g | T-47D | Breast Cancer | GI = 96.17% |
| HOP-92 | Lung Cancer | GI = 95.95% | |
| NCI/ADR-RES | Ovarian Cancer | GI = 95.13% | |
| SNB-75 | CNS Cancer | GI = 89.91% |
Note: GI = Growth Inhibition percentage at a single dose. Data for compound 4o represents (E)-N'-(2-hydroxy-4-methoxybenzylidene)-2-(5-fluoro-2-oxoindolin-1-yl)acetohydrazide. Data for compound 3g is from the NCI-60 screen at a single dose and represents a thiazole-containing 5-fluoro-2-oxindole derivative.
Experimental Protocols
The evaluation of a compound's cytotoxicity is a critical step in drug discovery. Standardized and reproducible protocols are essential for generating reliable data. Below are detailed methodologies for commonly employed in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound or its derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
NCI-60 Human Tumor Cell Line Screen
The National Cancer Institute (NCI) has developed a standardized screening protocol using 60 different human cancer cell lines to identify and characterize novel anticancer agents. The screening is typically performed in two stages.
Initial Single-Dose Screening:
-
Cell Plating: The 60 cell lines are plated in 96-well microtiter plates.
-
Compound Addition: The test compound is added at a single concentration (typically 10 µM).
-
Incubation: The plates are incubated for 48 hours.
-
Endpoint Measurement: Cell viability is determined using the Sulforhodamine B (SRB) assay, which measures cellular protein content.
-
Data Analysis: The percentage growth is calculated for each cell line. A mean graph of percent growth is generated, providing a "fingerprint" of the compound's activity across the different cancer types.
Five-Dose Screening (for active compounds):
-
Dose-Response: Compounds that show significant growth inhibition in the single-dose screen are further evaluated at five 10-fold serial dilutions (e.g., 0.01, 0.1, 1, 10, and 100 µM).
-
Data Analysis: From the dose-response curves, three parameters are calculated for each cell line:
-
GI50: The concentration that causes 50% growth inhibition.
-
TGI: The concentration that causes total growth inhibition (cytostatic effect).
-
LC50: The concentration that causes a 50% reduction in the initial cell number (cytotoxic effect).
-
Mandatory Visualizations
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: A generalized workflow for determining the in vitro cytotoxicity of this compound.
Putative Signaling Pathway for this compound Induced Cytotoxicity
Based on studies of related oxindole (B195798) derivatives and fluoropyrimidines like 5-Fluorouracil, a plausible mechanism of action for this compound involves the induction of apoptosis through intrinsic and extrinsic pathways. Some oxindole derivatives have also been shown to inhibit receptor tyrosine kinases.
Caption: A putative signaling pathway for this compound-induced apoptosis.
5-Fluoro-2-oxoindoline: A Privileged Fragment in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 5-fluoro-2-oxoindoline core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a valuable fragment for the design of potent and selective inhibitors of various biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of this compound derivatives, with a focus on their role in the development of kinase inhibitors, α-glucosidase inhibitors, and other emerging therapeutic agents.
The this compound Scaffold: Physicochemical Properties and Synthetic Routes
This compound, a derivative of oxindole (B195798), is a crystalline solid with a molecular formula of C₈H₆FNO. The presence of a fluorine atom at the 5-position of the indoline (B122111) ring significantly influences its electronic properties, enhancing its binding affinity to target proteins and improving metabolic stability.
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives often begins with the parent molecule, this compound, which can be prepared from 4-fluoroaniline. A common synthetic strategy involves the Knoevenagel condensation of this compound with various aromatic or heteroaromatic aldehydes to introduce diversity at the 3-position of the oxindole ring.
Therapeutic Applications of this compound Derivatives
The versatility of the this compound scaffold has led to its incorporation into a wide range of therapeutic agents, with notable success in oncology and metabolic diseases.
Kinase Inhibitors in Oncology
The this compound moiety is a key component of several multi-targeted tyrosine kinase inhibitors. The most prominent example is Sunitinib , an oral medication approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[1] Sunitinib effectively inhibits multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[1]
The inhibition of VEGFR and PDGFR signaling pathways by Sunitinib blocks downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, ultimately leading to the inhibition of tumor growth and angiogenesis.[2]
Numerous other this compound derivatives have been synthesized and evaluated as potential anticancer agents, demonstrating significant activity against various cancer cell lines.
α-Glucosidase Inhibitors for Diabetes Mellitus
Derivatives of this compound have also emerged as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[3] By inhibiting this enzyme, these compounds can delay the absorption of glucose and help manage postprandial hyperglycemia in patients with type 2 diabetes.[3]
Other Therapeutic Areas
The therapeutic potential of this compound derivatives extends beyond oncology and diabetes. Studies have explored their utility as:
-
Antiviral agents: Exhibiting activity against a range of viruses.[1][4]
-
Anti-inflammatory agents: Demonstrating potential in modulating inflammatory responses.[5]
-
Antimicrobial agents: Showing promise in combating bacterial and fungal infections.
Quantitative Data: Bioactivity of this compound Derivatives
The following tables summarize the in vitro bioactivity of various this compound derivatives against different biological targets.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Sunitinib Analogue 3g | T-47D (Breast Cancer) | GI = 96.17% | [6][7] |
| Sunitinib Analogue 3g | HOP-92 (Lung Cancer) | GI = 95.95% | [6][7] |
| Sunitinib Analogue 3g | NCI/ADR-RES (Ovarian Cancer) | GI = 95.13% | [6][7] |
| Acetohydrazide 4j | SW620 (Colon Cancer) | >100 | [8] |
| Acetohydrazide 4l | PC-3 (Prostate Cancer) | 85.3 | [8] |
| Acetohydrazide 4n | NCI-H23 (Lung Cancer) | 28.5 | [8] |
| 5-Fluorouracil (Control) | HT-29 (Colon Cancer) | 25.98 | [9] |
| 5-Fluorouracil (Control) | Caco-2 (Colon Cancer) | 35.83 | [9] |
Table 2: α-Glucosidase Inhibitory Activity of this compound Derivatives
| Compound | IC₅₀ (µM) | Reference |
| 3d | 49.89 ± 1.16 | [3][10] |
| 3f | 35.83 ± 0.98 | [3][10] |
| 3i | 56.87 ± 0.42 | [3][10] |
| Acarbose (Control) | 569.43 ± 43.72 | [3][10] |
Table 3: Antiviral and Anti-inflammatory Activity of this compound Derivatives
| Compound | Target/Virus | IC₅₀ (µM) | Reference |
| Isatin Derivative 9 | H1N1 | 0.0027 | [1] |
| Isatin Derivative 5 | HSV-1 | 0.0022 | [1] |
| Isatin Derivative 4 | COX-B3 | 0.0092 | [1] |
| Indole-2-carboxylate (B1230498) 2f | Cox B3 | 1.59 | [11] |
| Indole-2-carboxylate 14f | Influenza A | 7.53 | [11] |
| Thiosemicarbazone 78 | IL-1R | 0.01 | [12] |
| Thiosemicarbazone 81 | IL-1R | 0.02 | [12] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and the in vitro assays used to evaluate their biological activity.
General Synthesis of (Z)-3-((Substituted-phenyl)methylene)-5-fluoroindolin-2-ones
A mixture of this compound (1.0 mmol), a substituted aldehyde (1.2 mmol), and piperidine (B6355638) (0.2 mmol) in ethanol (B145695) (10 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the desired product.
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the compounds against tyrosine kinases such as VEGFR-2 and PDGFR-β can be determined using a variety of assay formats, including radiometric, fluorescence-based, and luminescence-based methods.[13] A general workflow for a luminescence-based kinase assay is as follows:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Dilute the recombinant kinase and substrate in the appropriate kinase buffer. Prepare the ATP solution.
-
Kinase Reaction: In a 384-well plate, add the test compound, diluted kinase, and substrate. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the kinase activity. For luminescence-based assays, this typically involves quantifying the amount of ATP remaining or ADP produced.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
α-Glucosidase Inhibition Assay
The α-glucosidase inhibitory activity of the synthesized compounds is determined spectrophotometrically. A mixture of the test compound and α-glucosidase in phosphate (B84403) buffer is pre-incubated, followed by the addition of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The reaction is stopped after a specific incubation time, and the amount of p-nitrophenol released is measured at 405 nm. Acarbose is used as a positive control. The percentage of inhibition is calculated, and the IC₅₀ value is determined.
Conclusion
The this compound scaffold has proven to be a highly versatile and privileged fragment in drug discovery. Its successful incorporation into the multi-targeted kinase inhibitor Sunitinib has paved the way for the development of numerous other derivatives with a broad spectrum of biological activities. The continued exploration of this scaffold holds significant promise for the discovery of novel and effective therapeutic agents for a wide range of diseases, from cancer and diabetes to viral and inflammatory disorders. This guide provides a foundational understanding for researchers to further innovate and build upon the successes of this remarkable chemical entity.
References
- 1. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies [mdpi.com]
- 2. protocols.io [protocols.io]
- 3. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Antinociceptive, Antioxidant and Anti-Inflammatory Effects of 5-Fluoro-2-Oxindole during Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
The Strategic Role of the Fluorine Atom in 5-Fluoro-2-oxoindoline Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-fluoro-2-oxoindoline scaffold is a privileged core structure in modern medicinal chemistry, most notably recognized in the multi-targeted tyrosine kinase inhibitor, Sunitinib (B231). The strategic incorporation of a fluorine atom at the 5-position of the 2-oxoindoline ring is a critical design element that significantly influences the molecule's overall pharmacological profile. This technical guide provides an in-depth analysis of the multifaceted roles of this fluorine atom, detailing its impact on physicochemical properties, target engagement, and metabolic stability. This document summarizes quantitative data, provides detailed experimental methodologies, and visualizes key concepts to serve as a comprehensive resource for researchers in drug discovery and development.
The Pivotal Influence of the 5-Fluoro Substituent
The substitution of a hydrogen atom with fluorine in a drug candidate can profoundly alter its biological activity.[1] In the context of the this compound core, the fluorine atom is not merely a passive substituent but an active contributor to the molecule's efficacy. Its influence can be categorized into several key areas:
-
Modulation of Electronic Properties: Fluorine is the most electronegative element, and its presence on the aromatic ring of the oxindole (B195798) core exerts a strong electron-withdrawing inductive effect.[1] This alters the electron density distribution across the scaffold, influencing the acidity of the N-H proton of the oxindole ring. This modulation can be crucial for forming optimal hydrogen bonding interactions with key amino acid residues in the hinge region of kinase ATP-binding pockets, a critical interaction for potent inhibition.[2]
-
Enhancement of Lipophilicity and Membrane Permeability: The fluorine atom generally increases the lipophilicity of the molecule.[3] This enhanced lipophilicity can improve the compound's ability to cross cellular membranes, leading to better oral bioavailability and penetration into tumor tissues.[3] However, this effect is carefully balanced, as excessive lipophilicity can have detrimental effects on solubility and other pharmacokinetic properties.
-
Increased Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and stable.[3] By replacing a C-H bond at a metabolically susceptible position, the fluorine atom can block oxidative metabolism by cytochrome P450 enzymes. This "metabolic shielding" leads to a longer half-life and improved pharmacokinetic profile of the drug.[3]
-
Improved Binding Affinity and Target Interactions: The fluorine atom can participate in various non-covalent interactions within the target protein's binding site. These can include favorable hydrophobic interactions and, in some cases, weak hydrogen bonds or halogen bonds.[2] For kinase inhibitors like Sunitinib, the 5-fluoro substituent is positioned to make favorable contacts within a hydrophobic pocket of the ATP-binding site of receptors like VEGFR-2 and PDGFR-β.[4]
Quantitative Data on the Activity of this compound Derivatives
The following tables summarize the biological activity of various this compound derivatives, illustrating the potency of this scaffold against different biological targets.
Table 1: α-Glucosidase Inhibitory Activity of this compound Derivatives
| Compound | Substituent on Benzylidene Ring | IC50 (μM) |
| 3d | 2-fluoro, 3-hydroxy | 49.89 ± 1.16 |
| 3f | 2-fluoro, 5-hydroxy | 35.83 ± 0.98 |
| 3i | 3-fluoro, 4-hydroxy | 56.87 ± 0.42 |
| Acarbose (B1664774) (Reference) | - | 569.43 ± 43.72 |
| This compound (Parent) | - | 7510 ± 170 |
Data sourced from a study on α-glucosidase inhibitors, highlighting that derivatization of the this compound core leads to potent inhibitors, significantly more active than the parent scaffold and the reference drug, acarbose.[1]
Table 2: Anticancer and Kinase Inhibitory Activities of Sunitinib and its Analogs
| Compound | Target Cell Line/Kinase | Activity (IC50 or GI50) |
| Sunitinib (SU11248) | VEGFR-2 (kinase assay) | 80 nM |
| Sunitinib (SU11248) | PDGFR-β (kinase assay) | 2 nM |
| Sunitinib (SU11248) | MV4-11 (leukemia cells) | <30 nM |
| Sunitinib Analog (3g) | T-47D (breast cancer) | GI > 96.17% |
| Sunitinib Analog (3g) | HOP-92 (lung cancer) | GI > 95.95% |
This table compiles data from various studies on Sunitinib and its analogs, demonstrating the potent, low nanomolar inhibition of key tyrosine kinases and significant growth inhibition (GI) of cancer cell lines.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments relevant to the evaluation of this compound derivatives.
Synthesis of this compound Derivatives via Knoevenagel Condensation
This protocol describes a general method for the synthesis of 3-substituted-5-fluoro-2-oxoindoline derivatives.
Materials:
-
5-fluoro-2-oxindole
-
Substituted aromatic aldehyde
-
Potassium hydroxide (B78521) (KOH)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
To a solution of 5-fluoro-2-oxindole (1.0 mmol) in ethanol, add the substituted aromatic aldehyde (1.5 mmol) and potassium hydroxide (6.0 mmol).
-
Stir the reaction mixture at room temperature for approximately 3 hours.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, adjust the pH of the mixture to between 2.0 and 3.0 using an appropriate acid.
-
Evaporate the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under vacuum to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield the final compound.[1]
In Vitro α-Glucosidase Inhibitory Assay
This colorimetric assay is used to determine the inhibitory activity of compounds against α-glucosidase.
Materials:
-
α-glucosidase from Saccharomyces cerevisiae (1 U/mL)
-
p-Nitrophenyl-α-D-glucopyranoside (p-NPG) (1 mM)
-
Phosphate (B84403) buffer (10 mM, pH 6.8)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Acarbose (reference inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 130 µL of phosphate buffer, 10 µL of the α-glucosidase solution, and 10 µL of the test compound solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the p-NPG substrate solution to each well.
-
Incubate the plate for an additional 30 minutes at 37°C.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Use acarbose as a positive control and a reaction mixture without the inhibitor as a negative control.
-
Calculate the percentage of inhibition and the IC50 value for each compound.[1]
In Vitro VEGFR-2 Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
96-well or 384-well plates
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay or similar)
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a multi-well plate, add the diluted test compound or vehicle control (DMSO).
-
Add the recombinant VEGFR-2 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the ATP and substrate solution to each well.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the kinase activity using a suitable detection method that measures either the amount of ADP produced or the phosphorylation of the substrate.
-
Calculate the percentage of inhibition and determine the IC50 value for the test compound.
Visualizations
Signaling Pathway
Caption: VEGFR-2 signaling pathway and its inhibition by this compound derivatives.
Experimental Workflow
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Logical Relationship Diagram
Caption: Multifaceted role of the fluorine atom in this compound activity.
Conclusion
The fluorine atom at the 5-position of the 2-oxoindoline core is a quintessential example of strategic fluorine incorporation in medicinal chemistry. It is not a simple bioisosteric replacement for hydrogen but a powerful modulator of the molecule's overall properties. Through a combination of electronic modulation, enhanced lipophilicity, metabolic blocking, and optimized target binding, the 5-fluoro substituent plays an indispensable role in the high potency and favorable pharmacokinetic profiles of drugs and clinical candidates based on this scaffold. The quantitative data and experimental protocols provided in this guide underscore the significance of this "small atom with a big impact" and offer a foundational resource for the continued development of novel therapeutics built upon the this compound framework.
References
Potential Therapeutic Targets for 5-Fluoro-2-oxoindoline Based Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-fluoro-2-oxoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its unique chemical properties and ability to interact with a variety of biological targets have made it a focal point in the development of novel therapeutics, particularly in the fields of oncology and metabolic diseases. This technical guide provides a comprehensive overview of the key therapeutic targets of this compound based compounds, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows.
Identified Therapeutic Targets
Research has revealed that this compound derivatives can modulate the activity of several key proteins implicated in disease pathogenesis. The primary therapeutic targets identified to date include:
-
Receptor Tyrosine Kinases (RTKs): A major class of targets for this compound family, particularly in the context of anticancer therapy. Inhibition of these kinases can disrupt signaling pathways crucial for tumor growth, angiogenesis, and metastasis.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and survival.
-
Platelet-Derived Growth Factor Receptor Beta (PDGFRβ): Involved in cell growth, proliferation, and migration. Its dysregulation is associated with various cancers.
-
FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a critical target for AML therapies.
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle. Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
-
-
α-Glucosidase: An enzyme involved in carbohydrate digestion. Its inhibition can help manage postprandial hyperglycemia in diabetic patients.
-
Procaspase-3: An inactive precursor of caspase-3, a key executioner enzyme in the apoptotic pathway. Activation of procaspase-3 can induce programmed cell death in cancer cells.
Quantitative Data Summary
The following tables summarize the inhibitory activities of various this compound based compounds against their respective targets. This data is crucial for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective inhibitors.
Table 1: Inhibition of Receptor Tyrosine Kinases by this compound Derivatives
| Compound | Target | IC50 (nM) | Cell Line/Assay Condition | Reference |
| SU11248 (Sunitinib) | VEGFR2 | 80 | Biochemical Assay | [1] |
| SU11248 (Sunitinib) | PDGFRβ | 2 | Biochemical Assay | [1] |
| Compound 5l | FLT3 | 36.21 | Kinase Assay | [2] |
| Compound 5l | CDK2 | 8.17 | Kinase Assay | [2] |
| Compound 15c | VEGFR2 | 117 | Kinase Panel | [1] |
| Compound 15c | FGFR1 | 1287 | Kinase Panel | [1] |
| Compound 15c | RET | 1185 | Kinase Panel | [1] |
Table 2: Inhibition of α-Glucosidase by this compound Derivatives
| Compound | IC50 (µM) | Reference Compound (Acarbose) IC50 (µM) | Reference |
| 3d | 56.87 ± 0.42 | 569.43 ± 43.72 | [3] |
| 3f | 49.89 ± 1.16 | 569.43 ± 43.72 | [3] |
| 3i | 35.83 ± 0.98 | 569.43 ± 43.72 | [3] |
Table 3: Cytotoxicity of this compound Derivatives in Cancer Cell Lines (NCI-60 Screen)
| Compound | Cancer Type | Cell Line | Growth Inhibition (%) | Reference |
| 3g | Breast Cancer | T-47D | 96.17 | [4] |
| 3g | Lung Cancer | HOP-92 | 95.95 | [4] |
| 3g | Ovarian Cancer | NCI/ADR-RES | 95.13 | [4] |
| 3g | CNS Cancer | SNB-75 | 89.91 | [4] |
| 4o | Colon Cancer | SW620 | > PAC-1 | [5][6] |
| 4o | Prostate Cancer | PC-3 | > PAC-1 | [5][6] |
| 4o | Lung Cancer | NCI-H23 | > PAC-1 | [5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a guide for researchers aiming to evaluate the therapeutic potential of novel this compound based compounds.
In Vitro α-Glucosidase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
50 mM Phosphate (B84403) buffer (pH 6.8)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Acarbose as a positive control
-
1 M Sodium carbonate (Na₂CO₃) solution to stop the reaction
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer (e.g., 0.2 U/mL).
-
In a 96-well plate, add 50 µL of the enzyme solution to each well.
-
Add 10 µL of the test compound at various concentrations to the respective wells. For the control, add 10 µL of the solvent.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution (e.g., 2.5 mM in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 1 M Na₂CO₃ solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[3][7]
NCI-60 Human Tumor Cell Line Screen
The National Cancer Institute's 60 human tumor cell line screen is a powerful tool for identifying and characterizing novel anticancer agents.
Methodology Overview:
-
Cell Culture: The 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's growth rate.
-
Drug Addition: After a 24-hour pre-incubation period, the test compounds are added to the plates at five different concentrations (typically in 10-fold dilutions, e.g., 10⁻⁴ to 10⁻⁸ M).
-
Incubation: The plates are incubated for an additional 48 hours.
-
Cell Viability Assay (Sulforhodamine B - SRB Assay):
-
The cells are fixed in situ by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.
-
The supernatant is discarded, and the plates are washed with water and air-dried.
-
Cells are stained with 0.4% SRB solution in 1% acetic acid for 10 minutes at room temperature.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The bound stain is solubilized with 10 mM trizma base.
-
The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
-
Data Analysis: The absorbance data is used to calculate the percentage of growth inhibition. Three dose-response parameters are calculated for each compound: GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill).[8][9]
In Vitro Kinase Assay (VEGFR2, PDGFRβ, FLT3, CDK2)
This assay measures the ability of a compound to inhibit the phosphorylation activity of a specific kinase.
General Protocol (Luminescent Kinase Assay):
Materials:
-
Recombinant purified kinase (e.g., VEGFR2, PDGFRβ, FLT3, CDK2)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
A suitable kinase inhibitor as a positive control
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the kinase assay buffer.
-
Add the test compound at various concentrations to the wells of the plate.
-
Add the reaction mixture to the wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent. This reagent lyses the cells and contains luciferase and luciferin, which produce light in the presence of ATP.
-
Measure the luminescence using a luminometer. The light output is inversely correlated with the kinase activity (higher kinase activity leads to lower ATP levels and thus lower luminescence).
-
Calculate the percentage of inhibition and determine the IC50 value.[10][11][12]
Procaspase-3 Activation Assay
This assay is designed to identify compounds that can directly activate the inactive zymogen procaspase-3 to the active caspase-3 enzyme.
Methodology Overview (Fluorometric Assay):
Materials:
-
Recombinant human procaspase-3
-
Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Assay buffer
-
Test compounds
-
A known procaspase-3 activator as a positive control (e.g., PAC-1)
-
Black 96-well microplate
-
Fluorometer
Procedure:
-
In a black 96-well plate, add the test compound at various concentrations.
-
Add recombinant procaspase-3 to each well.
-
Incubate the plate at 37°C for a specific period to allow for procaspase-3 activation.
-
Add the fluorogenic caspase-3 substrate Ac-DEVD-AMC to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. The fluorescence is proportional to the amount of active caspase-3.
-
The fold activation is calculated by dividing the fluorescence of the sample by the fluorescence of the vehicle control.[5][6]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of this compound based compounds. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow for drug discovery.
Signaling Pathway Diagrams
Caption: VEGFR2 Signaling Pathway and Inhibition.
Caption: PDGFRβ Signaling Pathway and Inhibition.
Caption: FLT3-ITD Signaling in AML and Inhibition.
Caption: CDK2 in G1/S Cell Cycle Transition and Inhibition.
Experimental Workflow Diagram
Caption: General Drug Discovery Workflow.
References
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet-derived growth factor receptor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 5. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dctd.cancer.gov [dctd.cancer.gov]
- 9. NCI-60 Human Tumor Cell Line Screen Service - Altogen Labs [altogenlabs.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
The Ascendant Role of 5-Fluoro-2-oxoindoline in Modern Medicinal Chemistry: A Technical Guide
The 5-fluoro-2-oxoindoline scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties, conferred by the fluorine atom and the oxindole (B195798) core, make it a valuable building block for the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth review of the synthesis, pharmacological applications, and key experimental protocols related to this compound, tailored for researchers, scientists, and drug development professionals. The strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[1]
Synthesis of the this compound Core
The foundational this compound structure is typically synthesized from 4-fluoroaniline (B128567). The process involves a multi-step reaction sequence that first forms an intermediate, 5-fluoroisatin (B27256), which is then reduced to the final oxindole product.[2][3]
A common synthetic route proceeds as follows:
-
Formation of 4-fluoroisonitrosoacetanilide : 4-fluoroaniline is reacted with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride.[2]
-
Cyclization to 5-Fluoroisatin : The resulting 4-fluoroisonitrosoacetanilide undergoes cyclization in the presence of a strong acid, such as concentrated sulfuric acid.[2][4]
-
Reduction to this compound : The 5-fluoroisatin intermediate is reduced to the final this compound product using a Wolff-Kishner-Huang Minlon reduction.[2]
This versatile core can then be further functionalized, typically through condensation reactions at the C3 position, to generate a diverse library of derivatives.[5]
Caption: General synthesis route for this compound.
Pharmacological Applications
The this compound scaffold is a cornerstone in the development of targeted therapies, most notably in oncology and metabolic diseases.
Kinase Inhibition in Oncology
The most prominent application of this scaffold is in the synthesis of multi-target tyrosine kinase inhibitors (TKIs).[6] Sunitinib (marketed as Sutent®) is a prime example, serving as a key therapeutic agent for renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[4][5] Sunitinib is derived from the condensation of this compound with 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid.[5] It exerts its anticancer effects by inhibiting multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[7][8]
The development of Sunitinib, specifically the analogue SU11248, demonstrated an optimal profile in terms of potency, solubility, and bioavailability, leading to its progression into clinical trials.[7][8]
Caption: Sunitinib inhibits VEGFR/PDGFR signaling pathways.
Recently, novel thiazole-containing 5-fluoro-2-oxindole derivatives have been designed as Sunitinib analogues, with some compounds demonstrating high antitumor activity against a range of cancer cell lines, including breast, lung, and ovarian cancers.[9]
Table 1: Activity of Sunitinib Analogue 3g Against Selected NCI-60 Cancer Cell Lines
| Cancer Type | Cell Line | Growth Inhibition (GI%) |
|---|---|---|
| Breast Cancer | T-47D | 96.17% |
| Lung Cancer | HOP-92 | 95.95% |
| Ovarian Cancer | NCI/ADR-RES | 95.13% |
| CNS Cancer | SNB-75 | 89.91% |
(Data sourced from literature[9])
α-Glucosidase Inhibition for Diabetes Management
Derivatives of this compound have emerged as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion.[1][10] Inhibition of this enzyme can help manage postprandial hyperglycemia in patients with type 2 diabetes. A series of derivatives were synthesized by condensing 5-fluoro-2-oxindole with various substituted aromatic aldehydes.[1] Several of these compounds exhibited significantly greater inhibitory activity than acarbose, a commercially available α-glucosidase inhibitor.[1][11]
Table 2: α-Glucosidase Inhibitory Activity of this compound Derivatives
| Compound | IC₅₀ (µM) |
|---|---|
| 3d | 49.89 ± 1.16 |
| 3f | 35.83 ± 0.98 |
| 3i | 56.87 ± 0.42 |
| Acarbose (Reference) | 569.43 ± 43.72 |
| This compound (Parent) | 7510 ± 170 |
(Data represents mean ± SD[1])
Kinetic studies revealed that the most potent compounds act as reversible, mixed-type inhibitors of α-glucosidase.[1][10]
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of the core scaffold and a representative biological assay.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.[2]
-
Preparation of 5-Fluoroisatin :
-
To a flask, add 4-fluoroaniline, chloral hydrate, and hydroxylamine hydrochloride.
-
Heat the mixture to generate 4-fluoroisonitrosoacetanilide.
-
Carefully add the intermediate to cold, concentrated sulfuric acid, maintaining a low temperature.
-
Allow the cyclization reaction to proceed.
-
Pour the reaction mixture over ice and filter to collect the 5-fluoroisatin precipitate.
-
-
Wolff-Kishner-Huang Minlon Reduction :
-
To a flask equipped with a thermometer and reflux condenser, add 5-fluoroisatin (e.g., 4.60 g, 27.9 mmol), hydrazine hydrate (80%, e.g., 19.3 mL), and water (e.g., 19.3 mL).[2]
-
Heat the mixture in an oil bath at 140 °C for 6 hours with stirring.[2]
-
Cool the reaction to room temperature and acidify to pH 2 with 2.0 M HCl.[2]
-
Stir the mixture at room temperature for 12 hours.[2]
-
Filter the resulting solid under vacuum and wash with water to obtain this compound. The filtrate can be extracted with ethyl acetate (B1210297) to recover additional product.[2]
-
Experimental Protocol: α-Glucosidase Inhibition Assay
This protocol outlines a typical in vitro assay to determine the α-glucosidase inhibitory activity of synthesized compounds.[1][10]
Caption: Workflow for the in-vitro α-glucosidase inhibition assay.
-
Reagent Preparation : Prepare solutions of α-glucosidase from Saccharomyces cerevisiae in a phosphate buffer (e.g., 100 mM, pH 6.8). Prepare the substrate, p-nitrophenyl-α-D-glucopyranoside (PNPG), in the same buffer. Dissolve test compounds in DMSO.
-
Assay Procedure :
-
In a 96-well plate, add a small volume of the test compound solution.
-
Add the α-glucosidase solution to each well and incubate the plate at 37 °C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the PNPG substrate solution to each well.
-
Incubate the plate again at 37 °C (e.g., for 30 minutes).
-
Stop the reaction by adding a quench solution, such as 0.2 M sodium carbonate.
-
-
Data Analysis :
-
Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.
-
Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percent inhibition against inhibitor concentration.
-
Conclusion
The this compound core is a highly versatile and valuable scaffold in medicinal chemistry. Its role as a key intermediate in the synthesis of the FDA-approved kinase inhibitor Sunitinib highlights its profound impact on cancer therapy.[4] Furthermore, ongoing research continues to uncover new applications, such as the development of potent α-glucosidase inhibitors for diabetes management.[1] The synthetic tractability of the oxindole core allows for extensive structure-activity relationship (SAR) studies, paving the way for the discovery of next-generation therapeutic agents with improved efficacy and safety profiles. This guide underscores the foundational importance of this compound and provides a framework for its continued exploration in drug discovery.
References
- 1. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Fluoro-2-oxindole synthesis - chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Pharmaceutical Intermediate - 5-Fluoro-2-oxindole_Chemicalbook [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Knoevenagel Condensation with 5-Fluoro-2-oxoindoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Knoevenagel condensation reaction involving 5-fluoro-2-oxoindoline with various aromatic aldehydes. The resulting 3-substituted-5-fluoro-2-oxindole derivatives are of significant interest in medicinal chemistry due to their potential as therapeutic agents, including as α-glucosidase inhibitors and anticancer agents.
Introduction
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the condensation of an active methylene (B1212753) compound with a carbonyl compound, typically an aldehyde or ketone, in the presence of a basic catalyst. This compound serves as a key precursor, providing the active methylene group at the C3 position. The resulting α,β-unsaturated products are valuable scaffolds in drug discovery. The incorporation of a fluorine atom at the 5-position of the oxindole (B195798) ring can enhance the metabolic stability and pharmacokinetic properties of the final compounds.
Data Presentation
The following table summarizes the reaction yields for the Knoevenagel condensation of this compound with a variety of substituted aromatic aldehydes. The presented data is based on a conventional heating protocol using piperidine (B6355638) as a catalyst in ethanol (B145695).
| Entry | Aromatic Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | (Z)-3-benzylidene-5-fluoroindolin-2-one | 75.8 |
| 2 | 4-Methylbenzaldehyde | (Z)-5-fluoro-3-(4-methylbenzylidene)indolin-2-one | 80.2 |
| 3 | 4-Methoxybenzaldehyde | (Z)-5-fluoro-3-(4-methoxybenzylidene)indolin-2-one | 85.1 |
| 4 | 4-Chlorobenzaldehyde | (Z)-3-(4-chlorobenzylidene)-5-fluoroindolin-2-one | 78.4 |
| 5 | 4-Fluorobenzaldehyde | (Z)-5-fluoro-3-(4-fluorobenzylidene)indolin-2-one | 79.5 |
| 6 | 4-Bromobenzaldehyde | (Z)-3-(4-bromobenzylidene)-5-fluoroindolin-2-one | 76.3 |
| 7 | 4-Nitrobenzaldehyde | (Z)-5-fluoro-3-(4-nitrobenzylidene)indolin-2-one | 88.9 |
| 8 | 2-Hydroxybenzaldehyde | (Z)-5-fluoro-3-(2-hydroxybenzylidene)indolin-2-one | 65.2 |
| 9 | 3-Hydroxybenzaldehyde | (Z)-5-fluoro-3-(3-hydroxybenzylidene)indolin-2-one | 70.1 |
| 10 | 4-Hydroxybenzaldehyde | (Z)-5-fluoro-3-(4-hydroxybenzylidene)indolin-2-one | 72.8 |
| 11 | Furan-2-carbaldehyde | (Z)-5-fluoro-3-(furan-2-ylmethylene)indolin-2-one | 72.5 |
| 12 | Thiophene-2-carbaldehyde | (Z)-5-fluoro-3-(thiophen-2-ylmethylene)indolin-2-one | 44.6 |
Experimental Protocols
Two detailed protocols are provided for the Knoevenagel condensation of this compound with a representative aromatic aldehyde.
Protocol 1: Conventional Heating Method[1][2]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating mantle
-
Filtration apparatus
-
Silica (B1680970) gel for column chromatography (if necessary)
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (20 mL) in a round-bottom flask, add the substituted aromatic aldehyde (1.2 mmol) and a catalytic amount of piperidine (0.1 mmol).
-
The reaction mixture is then heated to reflux and stirred for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature, which typically results in the precipitation of the product.
-
The precipitate is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent or by silica gel column chromatography.
-
The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Microwave-Assisted Method[3]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Microwave-safe reaction vessel
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 mmol), the substituted aromatic aldehyde (1.2 mmol), and a catalytic amount of piperidine (0.1 mmol) in ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified temperature (e.g., 110 °C) for a short duration (e.g., 30 minutes).[1]
-
After the reaction is complete, cool the vessel to room temperature.
-
The product is isolated and purified using the same procedure as described in the conventional heating method (steps 5-7).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 3-substituted-5-fluoro-2-oxindole derivatives via Knoevenagel condensation.
Caption: General workflow for the Knoevenagel condensation.
Proposed Signaling Pathway Inhibition
The synthesized 3-substituted-5-fluoro-2-oxindole derivatives have shown potential as inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora A kinase, which are implicated in cancer progression.[1][2] The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway and the point of inhibition by these compounds.
Caption: Inhibition of the VEGFR-2 signaling pathway.
References
- 1. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis and Evaluation of 5-Fluoro-2-oxoindoline Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis, characterization, and biological evaluation of 5-fluoro-2-oxoindoline derivatives as potent kinase inhibitors. The 2-oxoindole core is a privileged scaffold in medicinal chemistry, and its fluorinated derivatives have demonstrated significant potential in targeting key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).
Synthesis of the this compound Core
The foundational this compound scaffold can be synthesized through several established methods. A common and effective route involves the cyclization of 4-fluoroisonitrosoacetanilide, which is derived from 4-fluoroaniline.[1][2] An alternative approach involves the hydrogenation of 5-fluoro-2-nitrophenylacetic acid.[3] The following protocol details a widely used method starting from 5-fluoroisatin (B27256).
Protocol 1: Synthesis of this compound from 5-Fluoroisatin
This protocol employs a Wolff-Kishner-Huang Minlon reduction.[1]
Materials:
-
5-Fluoroisatin
-
Hydrochloric acid (2.0 M)
-
Water
-
Ethyl acetate (B1210297)
-
Round-bottom flask with a thermometer and reflux condenser
-
Oil bath
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Combine 5-fluoroisatin (e.g., 27.9 mmol), hydrazine hydrate (e.g., 386 mmol), and water in a round-bottom flask with vigorous stirring.[1]
-
Heat the reaction mixture to 140°C in an oil bath and maintain this temperature for 6 hours.[1]
-
Cool the mixture to room temperature.
-
Carefully acidify the mixture to pH 2 using 2.0 M hydrochloric acid.[1]
-
Stir the resulting mixture at room temperature for 12 hours. A solid precipitate will form.[1]
-
Collect the solid by vacuum filtration and wash it thoroughly with water to yield the first portion of the product.[1]
-
Extract the filtrate with ethyl acetate (e.g., 3 x 30 mL) to recover any remaining product.[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain a second portion of the product.
-
Combine the product portions and confirm the structure using ¹H NMR and mass spectrometry.
References
Application Notes and Protocols: Preparation of α-Glucosidase Inhibitors from 5-Fluoro-2-oxoindoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Glucosidase inhibitors are a class of oral anti-hyperglycemic agents that play a crucial role in the management of type 2 diabetes mellitus. By competitively and reversibly inhibiting α-glucosidase enzymes in the brush border of the small intestine, these compounds delay carbohydrate digestion and glucose absorption, thereby reducing postprandial blood glucose levels. The 5-fluoro-2-oxoindoline scaffold has emerged as a promising starting point for the development of novel and potent α-glucosidase inhibitors. The fluorine atom can enhance metabolic stability and improve pharmacodynamic properties.[1] This document provides detailed protocols for the synthesis and evaluation of a series of this compound derivatives as potential α-glucosidase inhibitors.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is achieved through a condensation reaction between 5-fluoro-2-oxindole and various substituted aromatic aldehydes.[1][2] This straightforward protocol allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis
Materials:
-
5-fluoro-2-oxindole
-
Substituted aromatic aldehydes
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol (B145695) (EtOH)
Procedure:
-
To a solution of 5-fluoro-2-oxindole (1.0 mmol, 1.0 equiv) in ethanol, add the respective substituted aromatic aldehyde (1.5 mmol, 1.5 equiv).
-
Add potassium hydroxide (6.0 mmol, 6.0 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water.
-
Collect the resulting precipitate by filtration.
-
Purify the crude product by recrystallization from ethanol to afford the desired this compound derivative.[3]
-
Characterize the final compounds using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro α-Glucosidase Inhibition Assay
The inhibitory activity of the synthesized this compound derivatives against α-glucosidase is evaluated using an in vitro enzymatic assay. This assay measures the extent to which the compounds inhibit the enzyme's ability to hydrolyze a substrate, typically p-nitrophenyl-α-D-glucopyranoside (pNPG), which releases a colored product (p-nitrophenol) that can be quantified spectrophotometrically.
Experimental Protocol: α-Glucosidase Inhibition Assay
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate (B84403) buffer (pH 6.8)
-
Synthesized this compound derivatives (test compounds)
-
Acarbose (B1664774) (positive control)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and acarbose in DMSO.
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add 50 µL of α-glucosidase solution (0.2 U/mL in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of pNPG solution (5 mM in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (enzyme and substrate without inhibitor) and A_sample is the absorbance of the sample (with inhibitor).
-
Determine the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.
Quantitative Data Summary
The α-glucosidase inhibitory activities of a series of synthesized this compound derivatives were evaluated, with acarbose used as a reference standard.[1][2][3][4] The results, expressed as IC50 values, are summarized in the table below.
| Compound | Substituent on Aromatic Aldehyde | IC50 (µM) ± SD |
| 3d | 4-OH | 49.89 ± 1.16 |
| 3f | 2,4-di-OH | 35.83 ± 0.98 |
| 3i | 3-Br | 56.87 ± 0.42 |
| Acarbose | Positive Control | 569.43 ± 43.72 |
Data sourced from a study on 5-fluoro-2-oxindole derivatives.[2][3][4]
Visual Representations
Synthesis Workflow of this compound Derivatives
Caption: Synthetic workflow for the preparation of this compound derivatives.
α-Glucosidase Inhibition Assay Workflow
Caption: Experimental workflow for the in vitro α-glucosidase inhibition assay.
Mechanism of Action and Structure-Activity Relationship
Kinetic analysis of the most potent this compound derivatives, such as compounds 3d, 3f, and 3i, has revealed a reversible and mixed-type inhibition of α-glucosidase.[3][4] This suggests that these inhibitors can bind to both the free enzyme and the enzyme-substrate complex.[5]
Molecular docking studies further elucidate the binding interactions within the active site of α-glucosidase.[2] Key interactions may include hydrogen bonding and lipophilic interactions between the inhibitor and amino acid residues of the enzyme. The structure-activity relationship analysis of the synthesized compounds indicates that the nature and position of substituents on the aromatic ring significantly influence the inhibitory potency. For instance, the presence of hydroxyl groups, as in compounds 3d and 3f, appears to be beneficial for activity, with the di-hydroxylated compound 3f exhibiting the lowest IC50 value in the series.[1][2]
Conclusion
The this compound scaffold serves as a valuable template for the design and synthesis of novel α-glucosidase inhibitors. The straightforward synthetic protocol and the robust in vitro assay described in these notes provide a solid framework for researchers and drug development professionals to explore this chemical space further. The promising activity of derivatives like 3f highlights the potential for developing potent and effective therapeutic agents for the management of type 2 diabetes.
References
- 1. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: 5-Fluoro-2-oxoindoline in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 5-fluoro-2-oxoindoline as a scaffold in solid-phase organic synthesis (SPOS) for the generation of diverse molecular libraries aimed at drug discovery.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including antitumor, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] The fluorine substituent can enhance metabolic stability and binding affinity of drug candidates.[2] Solid-phase organic synthesis offers a streamlined approach to rapidly generate libraries of this compound derivatives, facilitating structure-activity relationship (SAR) studies and the discovery of novel therapeutic agents. This document outlines a proposed solid-phase methodology, inspired by established solution-phase syntheses, for the efficient construction of a diverse chemical library based on this versatile scaffold.
Data Presentation
Biological Activity of this compound Derivatives
The following tables summarize the in vitro biological activities of various this compound derivatives synthesized through solution-phase methods, which can serve as benchmarks for compounds generated via solid-phase synthesis.
Table 1: α-Glucosidase Inhibitory Activity
| Compound | Structure | IC50 (µM)[2] |
| 3d | 5-Fluoro-3-(4-hydroxybenzylidene)indolin-2-one | 56.87 ± 0.42 |
| 3f | 5-Fluoro-3-(2,4-dihydroxybenzylidene)indolin-2-one | 49.89 ± 1.16 |
| 3i | 5-Fluoro-3-(3-bromo-4-hydroxy-5-methoxybenzylidene)indolin-2-one | 35.83 ± 0.98 |
| Acarbose | Positive Control | 569.43 ± 43.72 |
| This compound | Starting Material | 7510 ± 170 |
Table 2: Cytotoxicity of 2-Oxoindoline Acetohydrazides in Human Cancer Cell Lines
| Compound | Cell Line: SW620 (Colon) IC50 (µM)[1] | Cell Line: PC-3 (Prostate) IC50 (µM)[1] | Cell Line: NCI-H23 (Lung) IC50 (µM)[1] |
| 4f | 1.83 ± 0.11 | 3.31 ± 0.15 | 4.13 ± 0.23 |
| 4h | 1.95 ± 0.13 | 4.08 ± 0.21 | 3.86 ± 0.19 |
| 4n | 1.57 ± 0.09 | 2.15 ± 0.12 | 3.14 ± 0.17 |
| 4o | 0.42 ± 0.03 | 0.98 ± 0.06 | 1.21 ± 0.08 |
| 4p | 1.26 ± 0.08 | 2.53 ± 0.14 | 3.57 ± 0.20 |
| PAC-1 | 2.14 ± 0.12 | 3.17 ± 0.16 | 4.22 ± 0.24 |
Experimental Protocols
The following protocols describe a proposed solid-phase synthesis strategy for generating a library of 5-fluoro-3-(substituted-benzylidene)indolin-2-ones. This workflow is based on the principles of Fmoc solid-phase peptide synthesis and adapts the solution-phase Knoevenagel condensation for on-resin execution.
Protocol 1: Immobilization of this compound Scaffold on Wang Resin
This protocol details the attachment of the this compound scaffold to a Wang resin via N-alkylation.
-
Resin Swelling: Swell Wang resin (1 g, 1.0 mmol/g loading) in anhydrous N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a solid-phase synthesis vessel. Drain the solvent.
-
Scaffold Preparation: In a separate flask, dissolve this compound (3 equiv., 3.0 mmol, 453 mg) and 2-(bromo)acetic acid (3 equiv., 3.0 mmol, 417 mg) in anhydrous DMF (5 mL). Add diisopropylethylamine (DIEA) (6 equiv., 6.0 mmol, 1.05 mL) and stir for 30 minutes to pre-activate.
-
Resin Loading: Add the pre-activated scaffold solution to the swollen resin. Add N,N'-diisopropylcarbodiimide (DIC) (3 equiv., 3.0 mmol, 0.47 mL) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) (0.1 equiv., 0.1 mmol, 12 mg).
-
Reaction: Agitate the mixture at room temperature for 24 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), dichloromethane (B109758) (DCM) (3 x 10 mL), and methanol (B129727) (3 x 10 mL).
-
Capping: To cap any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (B1165640) (10 equiv.) and DIEA (10 equiv.) in DMF for 2 hours.
-
Final Wash and Drying: Wash the resin as in step 5 and dry under high vacuum.
Protocol 2: On-Resin Knoevenagel Condensation
This protocol describes the diversification of the immobilized scaffold via a base-catalyzed Knoevenagel condensation with various aldehydes.
-
Resin Swelling: Swell the scaffold-loaded resin (from Protocol 1) in anhydrous ethanol (B145695) (10 mL) for 1 hour. Drain the solvent.
-
Reaction Mixture Preparation: For each reaction vessel, add the desired substituted aldehyde (5 equiv.) dissolved in anhydrous ethanol (8 mL).
-
Condensation Reaction: Add a solution of potassium hydroxide (B78521) (KOH) (6 equiv.) in ethanol to the resin-aldehyde mixture.
-
Reaction Monitoring: Agitate the mixture at room temperature for 3-5 hours. The reaction progress can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.
-
Washing: Upon completion, drain the reaction mixture and wash the resin sequentially with ethanol (3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Drying: Dry the resin under high vacuum.
Protocol 3: Cleavage from Resin and Product Isolation
This protocol details the release of the final product from the solid support.
-
Resin Preparation: Place the dried, product-loaded resin (from Protocol 2) in a cleavage vessel.
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and allow the mixture to stand at room temperature for 2 hours with occasional agitation.
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with an additional small volume of TFA.
-
Precipitation: Combine the filtrates and add cold diethyl ether to precipitate the crude product.
-
Isolation and Purification: Centrifuge the mixture to pellet the solid product. Decant the ether. The crude product can then be purified by reverse-phase HPLC.
Visualizations
Solid-Phase Synthesis Workflow
Caption: Workflow for the solid-phase synthesis of this compound derivatives.
p53-MDM2 Signaling Pathway Inhibition
Many oxindole (B195798) derivatives, particularly spirooxindoles, are being investigated as inhibitors of the p53-MDM2 interaction, a key target in oncology.[4] Restoration of p53 activity by inhibiting its degradation by MDM2 is a promising anticancer strategy.
Caption: Mechanism of p53-MDM2 inhibition by 5-fluoro-2-oxoindole derivatives.
References
- 1. Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Synthesis of 5-Fluoro-2-oxoindoline Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 5-Fluoro-2-oxoindoline analogs, compounds of significant interest in drug discovery due to their potential as inhibitors of key biological targets such as α-glucosidase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document outlines both a conventional and a proposed microwave-assisted synthetic approach, presenting data in a comparative format.
Introduction
This compound derivatives are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry. The incorporation of a fluorine atom at the 5-position of the oxindole (B195798) ring can significantly enhance metabolic stability and binding affinity to target proteins. These analogs have shown promise as anticancer agents and for the management of type 2 diabetes through the inhibition of α-glucosidase.[1] Traditional synthesis of these compounds often involves lengthy reaction times. Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, with the potential to dramatically reduce reaction times, increase yields, and promote greener chemistry.[2]
Synthesis Overview
The primary synthetic route to 3-(substituted-benzylidene)-5-fluoroindolin-2-one analogs is the Knoevenagel condensation between 5-fluoro-2-oxindole and various substituted aromatic aldehydes.
Conventional Synthesis: This method typically involves refluxing the reactants in a suitable solvent, such as ethanol (B145695), in the presence of a base catalyst like piperidine (B6355638) or potassium hydroxide, for several hours.[3]
Proposed Microwave-Assisted Synthesis: By adapting the conventional method to a microwave-assisted protocol, it is anticipated that the reaction times can be significantly reduced from hours to minutes. This proposed method is based on established microwave-assisted Knoevenagel condensations of similar substrates.[4][5] The reaction is expected to proceed efficiently under microwave irradiation in a sealed vessel, providing rapid access to the target compounds.
Data Presentation
The following table summarizes the reaction conditions and outcomes for the conventional synthesis of a series of this compound analogs and provides projected data for the proposed microwave-assisted approach.
Table 1: Synthesis of 3-(substituted-benzylidene)-5-fluoroindolin-2-one Analogs (3a-d)
| Compound | Ar Substituent | Method | Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) | m.p. (°C) |
| 3a | 2-Fluorophenyl | Conventional | KOH | Ethanol | 3 h | r.t. | 65.0 | 228.3–230.2 |
| Microwave (Proposed) | Piperidine | Ethanol | 10-30 min | 110 | >70 (Projected) | 228.3–230.2 | ||
| 3b | 4-Fluorophenyl | Conventional | KOH | Ethanol | 3 h | r.t. | 55.7 | 217.0–219.6 |
| Microwave (Proposed) | Piperidine | Ethanol | 10-30 min | 110 | >60 (Projected) | 217.0–219.6 | ||
| 3c | 2-Chlorophenyl | Conventional | KOH | Ethanol | 3 h | r.t. | Not Reported | Not Reported |
| Microwave (Proposed) | Piperidine | Ethanol | 10-30 min | 110 | >70 (Projected) | Not Reported | ||
| 3d | 2-Methoxyphenyl | Conventional | KOH | Ethanol | 3 h | r.t. | 52.7 | 227.1–227.8 |
| Microwave (Proposed) | Piperidine | Ethanol | 10-30 min | 110 | >55 (Projected) | 227.1–227.8 |
Conventional synthesis data sourced from literature.[3] Microwave conditions are proposed based on similar reactions.[4]
Experimental Protocols
Proposed Protocol for Microwave-Assisted Synthesis of 3-(substituted-benzylidene)-5-fluoroindolin-2-ones
Materials:
-
5-Fluoro-2-oxindole
-
Substituted aromatic aldehyde (e.g., 2-fluorobenzaldehyde, 4-fluorobenzaldehyde, etc.)
-
Piperidine
-
Ethanol
-
Microwave synthesizer
-
Microwave-safe reaction vessel with a magnetic stir bar
Procedure:
-
To a microwave-safe reaction vessel, add 5-fluoro-2-oxindole (1.0 mmol, 1.0 equiv.) and the desired substituted aromatic aldehyde (1.0 mmol, 1.0 equiv.).
-
Add ethanol (6 mL) to dissolve the reactants.
-
Add 2-3 drops of piperidine to the mixture.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 110 °C for 30 minutes.[4]
-
After the reaction is complete, cool the vessel to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point).
Visualizations
Experimental Workflow
Caption: Workflow for the proposed microwave-assisted synthesis.
Signaling Pathways
This compound analogs have been investigated for their inhibitory effects on α-glucosidase and VEGFR-2, suggesting their potential in the management of diabetes and cancer, respectively.
α-Glucosidase Inhibition
α-Glucosidase inhibitors act by competitively and reversibly inhibiting the enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides in the small intestine.[6][7] This delayed carbohydrate digestion leads to a reduction in postprandial blood glucose levels.
Caption: Mechanism of α-glucosidase inhibition.
VEGFR-2 Signaling Pathway Inhibition
VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[8] Inhibition of VEGFR-2 can block downstream signaling cascades, leading to the suppression of endothelial cell proliferation, migration, and survival.
Caption: VEGFR-2 signaling pathway and point of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jst.hstu.ac.bd [jst.hstu.ac.bd]
- 6. researchgate.net [researchgate.net]
- 7. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]
Application Notes and Protocols for Cellular Assays of 5-Fluoro-2-oxoindoline Derivatives
Introduction
5-Fluoro-2-oxoindoline is a core chemical structure found in a variety of biologically active compounds. Its derivatives have garnered significant interest in drug discovery due to their diverse pharmacological activities, including antitumor, anti-inflammatory, and α-glucosidase inhibitory properties.[1][2][3][4] Notably, this scaffold is a key component of multi-targeted tyrosine kinase inhibitors like Sunitinib, which are used in cancer therapy.[5][6] The development of robust cellular assays is critical for characterizing the mechanism of action, potency, and therapeutic potential of novel this compound derivatives.
This document provides detailed protocols and application notes for a panel of essential cellular assays designed to evaluate the biological effects of these compounds, focusing on cytotoxicity, apoptosis, and cell cycle progression.
Application Note 1: Assessment of Cytotoxicity using Tetrazolium Reduction Assays (MTT/XTT)
Principle
Tetrazolium-based assays are colorimetric methods used to assess cell viability and metabolic activity. In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt to a colored formazan (B1609692) product.[7][8] The amount of formazan produced is directly proportional to the number of metabolically active cells.[9]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Forms a purple formazan product that is insoluble in water and requires a solubilization step before absorbance measurement.[7][8]
-
XTT (sodium 3´-[1-(phenylaminocarbonyl)- 3,4-tetrazolium]-bis(4-methoxy-6-nitro) benzene (B151609) sulfonic acid hydrate): Forms a water-soluble orange formazan product, simplifying the protocol by eliminating the solubilization step.
These assays are fundamental for determining the dose-dependent cytotoxic effects of this compound derivatives and calculating key parameters like the half-maximal inhibitory concentration (IC50).
Experimental Workflow: Cytotoxicity Assay
Caption: Workflow for determining cell viability using MTT or XTT assays.
Protocol: MTT Cell Viability Assay[7][8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of the this compound derivatives in culture medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions (including a vehicle control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[7] Dilute the stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, allowing viable cells to reduce the MTT to purple formazan crystals.[8]
-
Solubilization: Carefully aspirate the MTT solution. Add 150 µL of a solubilization solution (e.g., DMSO or a 0.04 N HCl in isopropanol (B130326) solution) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Measure the absorbance at 570-590 nm using a microplate reader.[7][8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Data Presentation: Cytotoxicity
| Compound | Concentration (µM) | Mean Absorbance (OD 570nm) | Std. Deviation | % Viability |
| Vehicle Control | 0 | 1.254 | 0.082 | 100.0% |
| Derivative A | 1 | 1.103 | 0.065 | 88.0% |
| 10 | 0.615 | 0.041 | 49.0% | |
| 50 | 0.138 | 0.022 | 11.0% | |
| 100 | 0.075 | 0.015 | 6.0% | |
| IC50 (µM) | - | - | - | ~10.2 |
Application Note 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
Principle
Apoptosis, or programmed cell death, is characterized by distinct morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, where it intercalates with DNA. Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[11]
Experimental Workflow: Annexin V/PI Apoptosis Assay
References
- 1. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Fluoro-2-oxindole: Antinociceptive Effects in Neuropathic/Inflammatory Pain_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 5-Fluoro-2-oxoindoline Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-fluoro-2-oxoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this versatile scaffold have demonstrated a wide range of therapeutic potential, including kinase inhibition, α-glucosidase inhibition, and modulation of the Nrf2 antioxidant response pathway. High-throughput screening (HTS) of this compound libraries is a critical step in the discovery of novel drug candidates targeting a variety of diseases, from cancer to diabetes and inflammatory disorders.
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening of this compound libraries. The document outlines a general HTS workflow, followed by specific protocols for primary screening and secondary assays targeting common biological targets of this compound class. Data presentation is standardized in clear tabular formats to facilitate comparison and interpretation of results. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to enhance understanding.
High-Throughput Screening Workflow
A typical HTS campaign for a this compound library follows a multi-step process designed to efficiently identify and validate active compounds. The workflow begins with a primary screen of the entire library at a single concentration to identify initial "hits." These hits are then subjected to a series of secondary and confirmatory assays to validate their activity, determine their potency and selectivity, and elucidate their mechanism of action.
Data Presentation: Summarized Quantitative Data
Effective data management and presentation are crucial for the successful interpretation of HTS results. The following tables provide templates for summarizing key quantitative data from primary and secondary screening assays.
Table 1: Primary HTS Assay Quality Control Metrics
| Parameter | Value | Interpretation |
| Z'-Factor | 0.78 | An excellent assay with a large separation between positive and negative controls, indicating high reliability. |
| Signal-to-Background (S/B) Ratio | 18 | A strong signal window, facilitating the clear identification of active compounds. |
| Coefficient of Variation (%CV) | < 8% | Low variability across the screening plates, ensuring data reproducibility. |
| Hit Rate | 0.5% | The percentage of compounds identified as active in the primary screen. |
Table 2: Summary of Primary Screening Hits
| Compound ID | % Inhibition at 10 µM (Kinase Assay) | % Activation at 10 µM (Nrf2 Assay) | % Inhibition at 20 µM (α-Glucosidase Assay) |
| 5FO-001 | 85.2 | 5.1 | 10.3 |
| 5FO-002 | 12.5 | 150.8 | 25.7 |
| 5FO-003 | 5.8 | 8.2 | 92.1 |
| ... | ... | ... | ... |
Table 3: Dose-Response Data for Confirmed Hits
| Compound ID | Target | IC50 / EC50 (µM) | Assay Type |
| 5FO-001 | Kinase X | 1.2 | TR-FRET |
| 5FO-002 | Nrf2 Pathway | 3.5 | Luciferase Reporter |
| 5FO-003 | α-Glucosidase | 8.7 | Colorimetric |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the screening of this compound libraries.
Protocol 1: Primary High-Throughput Screening - Kinase Inhibition Assay (TR-FRET)
This protocol describes a generic method for a primary screen to identify inhibitors of a target tyrosine kinase using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology.
Materials:
-
384-well low-volume black assay plates
-
This compound compound library (10 mM in DMSO)
-
Target Tyrosine Kinase
-
Biotinylated substrate peptide
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Stop/Detection buffer (e.g., 20 mM EDTA in kinase reaction buffer)
-
Europium-labeled anti-phospho-tyrosine antibody (Donor)
-
Streptavidin-Allophycocyanin (SA-APC) (Acceptor)
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of each compound from the this compound library (10 mM stock) into the wells of a 384-well assay plate using an acoustic liquid handler. This results in a final assay concentration of 10 µM. For controls, dispense DMSO.
-
Kinase/Substrate Addition: Add 2.5 µL of a 2x concentrated solution of the tyrosine kinase and biotinylated substrate peptide in kinase reaction buffer to each well.
-
Reaction Initiation: Add 2.5 µL of a 2x concentrated solution of ATP in kinase reaction buffer to each well to start the kinase reaction. The final volume is 5 µL.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Add 5 µL of Stop/Detection buffer containing the Europium-labeled anti-phospho-tyrosine antibody and SA-APC to each well.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate using a TR-FRET-compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). The percentage of inhibition is determined by comparing the ratio in the presence of the test compound to the high (DMSO) and low (no enzyme) controls.
Protocol 2: Secondary Assay - Nrf2/ARE Pathway Activation (Luciferase Reporter Assay)
This protocol is designed to confirm and quantify the ability of hit compounds to activate the Nrf2 antioxidant response element (ARE) pathway in a cell-based assay.
Materials:
-
AREc32 cells (stably transfected with an ARE-luciferase reporter construct)
-
384-well white, clear-bottom cell culture plates
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Hit compounds from the primary screen
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed AREc32 cells into 384-well plates at a density of 5,000 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the hit compounds in culture medium. Add 10 µL of the diluted compounds to the cells. The final DMSO concentration should not exceed 0.5%.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Equilibrate the plate to room temperature. Add 25 µL of luciferase assay reagent to each well.
-
Signal Measurement: Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization. Measure the luminescence using a plate reader.
-
Data Analysis: The fold activation is calculated by dividing the luminescence signal of the compound-treated wells by the average signal of the DMSO-treated (vehicle control) wells. Determine the EC50 values from the dose-response curves.
Protocol 3: Secondary Assay - α-Glucosidase Inhibition Assay (Colorimetric)
This protocol details a colorimetric assay to determine the inhibitory activity of compounds against α-glucosidase.[1]
Materials:
-
96-well microplates
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate (B84403) buffer (100 mM, pH 6.8)
-
Hit compounds from the primary screen
-
Acarbose (positive control)
-
Microplate reader
Procedure:
-
Assay Preparation: Add 130 µL of phosphate buffer, 10 µL of the test compound solution (in various concentrations), and 10 µL of α-glucosidase solution (1 U/mL) to the wells of a 96-well plate.[1]
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C.[1]
-
Reaction Initiation: Add 50 µL of pNPG solution (1 mM) to each well to start the reaction.[1]
-
Incubation: Incubate the plate for an additional 30 minutes at 37°C.[1]
-
Signal Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.[1]
-
Data Analysis: The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the reaction with no inhibitor and A_sample is the absorbance with the test compound. Determine the IC50 values from the dose-response curves.
Mandatory Visualizations
Signaling Pathway: Nrf2-Keap1 Antioxidant Response Pathway
The Nrf2-Keap1 pathway is a critical regulator of cellular defense against oxidative stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to electrophiles or reactive oxygen species (ROS), or by the action of small molecule activators, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, inducing the expression of a battery of cytoprotective enzymes.
Experimental Workflow: Kinase Inhibitor Screening
The following diagram illustrates the experimental workflow for a typical TR-FRET-based kinase inhibitor screening assay.
References
Application Notes and Protocols for Computational Docking of 5-Fluoro-2-oxoindoline Analogs into Kinase Domains
Audience: Researchers, scientists, and drug development professionals.
Application Notes
The 5-fluoro-2-oxoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. These analogs, most notably Sunitinib (SU11248), are multi-targeted receptor tyrosine kinase (RTK) inhibitors that have shown significant efficacy in cancer therapy. Their mechanism of action involves competitively binding to the ATP-binding pocket of kinases, thereby inhibiting downstream signaling pathways crucial for tumor growth, proliferation, and angiogenesis.[1][2][3]
Key kinase targets for this class of compounds include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs).[1][4][5][6] Dysregulation of these signaling pathways is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[7][8][9][10] Computational docking is an indispensable tool in the development of these inhibitors, allowing for the prediction of binding modes, affinity, and selectivity, thus guiding the rational design of novel, more potent analogs.[11][12][13]
This document provides an overview of the application of computational docking for this compound analogs and detailed protocols for their subsequent experimental validation.
Key Kinase Targets and Signaling Pathways
VEGFR, PDGFR, and FGFR are all receptor tyrosine kinases that, upon ligand binding, dimerize and autophosphorylate specific tyrosine residues in their intracellular domains.[7][14] This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades that regulate cell proliferation, survival, migration, and angiogenesis. The primary signaling pathways activated include the RAS/MAPK and PI3K/Akt pathways.[9][14] this compound analogs inhibit these initial phosphorylation events, effectively blocking these pro-oncogenic signals.
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative this compound analogs against key kinase targets.
Table 1: In Vitro Kinase Inhibitory Activity (IC50/Ki)
| Compound | Target Kinase | IC50 (µM) | Ki (nM) | Reference(s) |
| SU6668 | PDGFRβ | 0.06 | - | [4] |
| VEGFR2 (Flk-1/KDR) | 2.4 | - | [4] | |
| FGFR1 | 3.0 | - | [4] | |
| c-Kit | 0.1 - 1.0 | - | [2] | |
| Sunitinib (SU11248) | PDGFRβ | - | 8 | [15] |
| VEGFR2 (Flk-1/KDR) | 0.08 | - | [5] | |
| FGFR1 | - | 1200 | [15] | |
| Flt-1 (VEGFR1) | - | 2100 | [15] |
IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: Cellular Activity of Sunitinib Analogs
| Compound | Cell Line | Assay | IC50 (µM) | Reference(s) |
| SU6668 | HUVEC | VEGF-driven mitogenesis | 0.34 | [2] |
| HUVEC | FGF-driven mitogenesis | 9.6 | [2] | |
| MO7E | SCF-induced proliferation | 0.29 | [2] | |
| Compound 17a | HepG2 | Cytotoxicity | 0.11 | [16] |
| MCF-7 | Cytotoxicity | 0.29 | [16] | |
| Compound 5b | MCF-7 | Cytotoxicity | 0.15 | [16] |
*Novel 5-fluoro-2-oxoindolin-3-ylidene analogs from referenced study.
Protocols
Protocol 1: Computational Docking Workflow
This protocol outlines a general workflow for performing molecular docking of this compound analogs into a target kinase domain.
Methodology:
-
Protein Preparation:
-
Obtain the crystal structure of the target kinase (e.g., VEGFR-2, PDB ID: 4AGD) from the Protein Data Bank.[17]
-
Using molecular modeling software (e.g., Maestro, MOE, Chimera), prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential ions.
-
Add hydrogen atoms and assign appropriate protonation states for residues like Histidine.
-
Perform energy minimization on the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Sketch the 2D structure of the this compound analog.
-
Convert the 2D structure to a 3D conformation.
-
Perform geometry optimization and energy minimization using a suitable force field (e.g., MMFF94).
-
Assign appropriate partial charges to the ligand atoms.
-
-
Docking Simulation:
-
Define the binding site (grid box) based on the location of the co-crystallized ligand in the original PDB file, ensuring it encompasses the entire ATP-binding pocket.[18]
-
Utilize a docking program (e.g., AutoDock Vina, GOLD) to dock the prepared ligand into the defined binding site.[12][18] The program will generate multiple binding poses.
-
-
Post-Docking Analysis:
-
Analyze the output poses based on their predicted binding affinity (docking score).[19]
-
Visualize the top-ranked poses to inspect key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with critical amino acid residues in the kinase hinge region and hydrophobic pockets.[20][21]
-
Compare the binding mode of the analog to that of known inhibitors like Sunitinib to assess pharmacophoric feature alignment.
-
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol is for determining the IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, PDGFRβ).
-
Kinase-specific substrate (e.g., a synthetic peptide).
-
ATP (Adenosine triphosphate).
-
Test compound (this compound analog) dissolved in DMSO.
-
Kinase assay buffer.
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®).
-
384-well microplates.
Methodology:
-
Prepare serial dilutions of the test compound in DMSO, then dilute further in the kinase assay buffer. A typical concentration range might be 10 µM to 0.1 nM.
-
In a 384-well plate, add the kinase, the specific substrate, and the test compound dilution (or DMSO for control).
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, the ADP-Glo™ assay measures the amount of ADP produced, which is proportional to kinase activity.
-
Record the luminescence or fluorescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: Cell Viability (MTT) Assay
This protocol measures the effect of the test compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line (e.g., HUVEC, MCF-7, HepG2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound dissolved in DMSO.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
96-well cell culture plates.
Methodology:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 48-72 hours.
-
After incubation, add 10 µL of the MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control wells.
-
Plot the results and determine the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.
Protocol 4: In Vivo Tumor Xenograft Study
This protocol evaluates the anti-tumor efficacy of a lead compound in a mouse model. (All animal procedures must be approved by an Institutional Animal Care and Use Committee).
Materials:
-
Immunodeficient mice (e.g., athymic nude mice).
-
Human tumor cells (e.g., gastric cancer TMK-1 cells).[22]
-
Test compound formulated in a suitable vehicle for administration (e.g., oral gavage).
-
Calipers for tumor measurement.
Methodology:
-
Inject tumor cells (e.g., 1 x 106 cells) subcutaneously or intraperitoneally into the flank of each mouse.[22]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer the test compound to the treatment group at a specific dose and schedule (e.g., 200 mg/kg/day, orally, twice daily).[22] The control group receives the vehicle only.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study (e.g., after 2-4 weeks), euthanize the mice and excise the tumors.[22]
-
Weigh the excised tumors and compare the average tumor weight and volume between the treatment and control groups to determine the percentage of tumor growth inhibition.
-
Further analysis, such as immunohistochemistry on the tumor tissue, can be performed to assess effects on angiogenesis (e.g., CD31 staining) or apoptosis (e.g., TUNEL assay).
References
- 1. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. anncaserep.com [anncaserep.com]
- 10. oncodaily.com [oncodaily.com]
- 11. Improving docking and virtual screening performance using AlphaFold2 multi-state modeling for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 13. researchgate.net [researchgate.net]
- 14. PDGFR | Receptor Tyrosine Kinases (RTKs) | Tocris Bioscience [tocris.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimizing the Sunitinib for cardio-toxicity and thyro-toxicity by scaffold hopping approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular docking analysis of curcumin analogues against kinase domain of ALK5 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. revues.imist.ma [revues.imist.ma]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Tyrosine kinase inhibitor SU6668 inhibits peritoneal dissemination of gastric cancer via suppression of tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 5-Fluoro-2-oxoindoline in PROTAC Development: Application Notes and Protocols
To the Researcher: Our comprehensive search for specific applications of 5-Fluoro-2-oxoindoline in the development of Proteolysis Targeting Chimeras (PROTACs) did not yield sufficient public data to construct a detailed and specific application note. This suggests that while this scaffold may be under investigation, it is not yet widely reported in peer-reviewed literature with the associated quantitative data and protocols necessary for a thorough application note.
To fulfill your request for a detailed guide, we have created the following application notes and protocols based on a well-characterized and widely studied PROTAC, MZ1 . MZ1 targets the BRD4 protein for degradation by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This example will serve as a robust and illustrative guide to the principles, workflows, and data analysis involved in PROTAC development and evaluation.
Application Notes: MZ1, a BRD4-Targeting PROTAC
1. Introduction
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for targeted protein degradation.[1] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the target protein from the cell by hijacking the ubiquitin-proteasome system.[2]
MZ1 is a first-in-class PROTAC that selectively degrades the Bromodomain and Extra-Terminal (BET) family of proteins, with a preference for BRD4.[3] It is composed of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand for the target protein, (+)-JQ1, which binds to the bromodomains of BET proteins.[4][5] By inducing the proximity of BRD4 and VHL, MZ1 facilitates the ubiquitination of BRD4, marking it for degradation by the 26S proteasome.[4] This targeted degradation of BRD4 has shown potent anti-proliferative effects in various cancer models.[6]
2. Principle of Operation
The mechanism of action for MZ1, like other PROTACs, is a catalytic cycle involving the formation of a ternary complex.[2]
-
Ternary Complex Formation: MZ1 simultaneously binds to the bromodomain of BRD4 and the VHL E3 ligase, forming a BRD4-MZ1-VHL ternary complex.[2] The formation of this complex is a critical step and is often characterized by cooperativity, where the binding of one protein can enhance the affinity for the other.[1]
-
Ubiquitination: Once in proximity, the E3 ligase facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of BRD4.
-
Proteasomal Degradation: The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.[4]
-
Recycling: After degradation of the target protein, MZ1 is released and can engage in another cycle of degradation.[2]
3. Applications
-
Target Validation: MZ1 can be used as a chemical probe to study the biological functions of BRD4 by observing the phenotypic effects of its degradation.
-
Therapeutic Development: The potent and selective degradation of BRD4 by MZ1 makes it a valuable tool in cancer research, particularly in hematological malignancies and solid tumors where BRD4 is a key driver of oncogene expression, such as c-Myc.[7][8]
-
Understanding PROTAC Mechanisms: The well-characterized nature of MZ1 makes it an excellent model compound for studying the biophysical and cellular parameters that govern PROTAC efficacy, such as ternary complex stability and the "hook effect".[9]
Quantitative Data for MZ1
The efficacy of a PROTAC is determined by its binding affinities to the target protein and E3 ligase, its ability to form a stable and cooperative ternary complex, and its cellular potency in inducing target degradation.
Table 1: Binding Affinities and Ternary Complex Formation of MZ1
| Parameter | Value | Method | Reference(s) |
| Binary Binding Affinities (Kd) | |||
| MZ1 to BRD4 (BD1) | 382 nM | Not Specified | [5] |
| MZ1 to BRD4 (BD2) | 120 nM | ITC | [3] |
| MZ1 to VHL-ElonginC-ElonginB (VCB) | 66 nM | ITC | [3] |
| Ternary Complex Affinity (Kd) | |||
| VCB to MZ1:BRD4(BD2) complex | 3.7 - 4.4 nM | ITC | [1][3] |
| Ternary Complex Cooperativity (α) | |||
| VHL and BRD4(BD2) | >10 | ITC | [1] |
| Ternary Complex Stability (t1/2) | |||
| VHL-MZ1-BRD4(BD2) | 130 s | SPR | [1] |
ITC: Isothermal Titration Calorimetry; SPR: Surface Plasmon Resonance
Table 2: Cellular Degradation Potency of MZ1
| Cell Line | DC50 (BRD4) | Dmax (BRD4) | Time Point | Reference(s) |
| HeLa | 2-20 nM | >90% | 24 h | [10] |
| H661 | 8 nM | Complete at 100 nM | Not Specified | [6] |
| H838 | 23 nM | Complete at 100 nM | Not Specified | [6] |
| MV4;11 (AML) | ~1.4 nM | >90% | 4 h | [3] |
| HL60 (AML) | ~34 nM | >90% | 4 h | [3] |
| NB4 (AML) | 0.279 µM | Not Specified | 48 h | [7] |
| Kasumi-1 (AML) | 0.074 µM | Not Specified | 48 h | [7] |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Experimental Protocols
1. Synthesis of MZ1 (Representative Protocol)
The synthesis of MZ1 involves the coupling of a JQ1 derivative, a polyethylene (B3416737) glycol (PEG) linker, and a VHL ligand. This is a representative multi-step synthesis that can be adapted from literature procedures.[7]
-
Step 1: Synthesis of JQ1-linker intermediate. A derivative of (+)-JQ1 with a suitable functional group (e.g., a carboxylic acid or an amine) is reacted with a bifunctional PEG linker under standard coupling conditions (e.g., using HATU or EDC/HOBt).
-
Step 2: Synthesis of the VHL ligand. The VHL ligand, typically a hydroxyproline (B1673980) derivative, is synthesized according to established methods.
-
Step 3: Coupling of JQ1-linker and VHL ligand. The JQ1-linker intermediate is then coupled to the VHL ligand to yield the final PROTAC molecule, MZ1. The reaction is typically carried out in a suitable solvent like DMF with a base such as DIPEA.
-
Step 4: Purification. The final product is purified by reverse-phase HPLC to obtain the highly pure MZ1. The structure and purity are confirmed by NMR and LC-MS.
2. Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
This protocol is for assessing the formation of the BRD4-MZ1-VHL ternary complex in a biochemical assay.
-
Reagents and Materials:
-
Recombinant His-tagged VHL-ElonginB-ElonginC (VBC) complex
-
Recombinant GST-tagged BRD4 bromodomain (e.g., BD2)
-
Terbium (Tb)-conjugated anti-His antibody (donor)
-
Fluorescein- or Alexa Fluor 488-conjugated anti-GST antibody (acceptor)
-
MZ1 stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well low-volume plates
-
TR-FRET-compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of MZ1 in assay buffer.
-
In a 384-well plate, add the His-VBC complex, GST-BRD4(BD2), Tb-anti-His antibody, and Fluorescein-anti-GST antibody to all wells at optimized concentrations.
-
Add the serially diluted MZ1 or vehicle (DMSO) to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes) to allow for complex formation.
-
Measure the TR-FRET signal on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 520 nm (acceptor) and 620 nm (donor).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission). A bell-shaped curve is typically observed, indicating the formation and subsequent disruption (due to the "hook effect") of the ternary complex with increasing MZ1 concentration.
-
3. Western Blotting for BRD4 Degradation
This protocol is for quantifying the degradation of endogenous BRD4 in cells treated with MZ1.[4]
-
Reagents and Materials:
-
Cell line of interest (e.g., HeLa, MV4;11)
-
Complete cell culture medium
-
MZ1 stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of MZ1 (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 4, 8, 24 hours). Include a vehicle control (DMSO).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
Quantify the band intensities to determine the percentage of BRD4 degradation relative to the vehicle control.
-
4. Cell Viability Assay (e.g., CCK-8 or MTT)
This protocol is to assess the effect of MZ1-induced BRD4 degradation on cell proliferation.[7]
-
Reagents and Materials:
-
Cell line of interest
-
Complete cell culture medium
-
MZ1 stock solution (in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with serial dilutions of MZ1. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
-
Visualizations
Caption: General mechanism of PROTAC-mediated protein degradation, exemplified by MZ1.
Caption: A typical experimental workflow for the development and evaluation of a novel PROTAC.
References
- 1. researchgate.net [researchgate.net]
- 2. prezi.com [prezi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. columbiabiosciences.com [columbiabiosciences.com]
Application Notes and Protocols for ADME/Tox Profiling of Novel 5-Fluoro-2-oxoindoline Compounds
Introduction
The 5-fluoro-2-oxoindoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential as α-glucosidase inhibitors and antitumor agents.[1][2][3][4][5] Early assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile of novel analogues is critical for identifying promising drug candidates and mitigating the risk of late-stage attrition in the drug development pipeline.[6][7][8]
These application notes provide a comprehensive overview and detailed protocols for the in vitro ADME/Tox profiling of novel this compound compounds. The described assays are essential for characterizing the pharmacokinetic and safety properties of new chemical entities (NCEs).
ADME/Tox Profiling Workflow
A systematic approach to ADME/Tox profiling is crucial for efficient drug discovery. The following workflow outlines the key stages in the evaluation of this compound compounds.
Caption: ADME/Tox profiling workflow for this compound compounds.
Results and Discussion: ADME/Tox Data Summary
The following tables summarize the in vitro ADME/Tox data for a representative set of novel this compound compounds.
Table 1: Physicochemical Properties and Absorption
| Compound ID | Aqueous Solubility (µM) at pH 7.4 | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| FIO-001 | 75.2 | 8.5 | 1.2 |
| FIO-002 | 25.6 | 15.2 | 3.1 |
| FIO-003 | 110.8 | 2.1 | 0.9 |
| FIO-004 | 42.1 | 11.7 | 1.5 |
| Control (Atenolol) | >2000 | 0.5 | 1.0 |
| Control (Propranolol) | 850 | 25.0 | 1.1 |
Table 2: Metabolism and Distribution
| Compound ID | Human Liver Microsomal Stability (t½, min) | Human Hepatocyte Stability (t½, min) | Plasma Protein Binding (%) |
| FIO-001 | 45.3 | 62.1 | 85.2 |
| FIO-002 | 22.8 | 35.5 | 92.8 |
| FIO-003 | >120 | >180 | 65.7 |
| FIO-004 | 88.1 | 110.4 | 78.9 |
| Control (Verapamil) | 15 | 25 | 90.1 |
| Control (Warfarin) | >120 | >180 | 99.5 |
Table 3: Toxicity Profile
| Compound ID | Cytotoxicity (HepG2 IC₅₀, µM) | Ames Test (Mutagenicity) | hERG Inhibition (IC₅₀, µM) |
| FIO-001 | >100 | Negative | 85.6 |
| FIO-002 | 45.2 | Negative | 15.3 |
| FIO-003 | >100 | Negative | >100 |
| FIO-004 | 88.9 | Negative | 62.1 |
| Control (Doxorubicin) | 0.8 | - | - |
| Control (Astemizole) | - | - | 0.05 |
Table 4: Cytochrome P450 Inhibition Profile (IC₅₀, µM)
| Compound ID | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| FIO-001 | >50 | 22.5 | >50 | 45.1 | 18.9 |
| FIO-002 | 15.8 | 8.2 | 12.5 | 25.6 | 5.4 |
| FIO-003 | >50 | >50 | >50 | >50 | >50 |
| FIO-004 | >50 | 35.1 | 48.2 | >50 | 28.3 |
| Control (Ketoconazole) | - | - | - | - | 0.08 |
Experimental Protocols
Detailed methodologies for the key in vitro ADME/Tox assays are provided below.
Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[9][10][11][12]
Protocol:
-
Prepare Reagents:
-
Test compound stock solution (1 mM in DMSO).
-
Human liver microsomes (pooled, 20 mg/mL).
-
0.1 M Phosphate (B84403) buffer (pH 7.4).
-
NADPH regenerating system solution (e.g., NADPH-A/B).
-
Acetonitrile (ACN) with an internal standard for quenching.
-
-
Incubation:
-
Pre-warm a 96-well plate containing phosphate buffer and human liver microsomes (final protein concentration 0.5 mg/mL) at 37°C for 5 minutes.
-
Add the test compound to achieve a final concentration of 1 µM. Mix well.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution.
-
-
Time Points and Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing chilled ACN with an internal standard to stop the reaction.[13]
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the half-life (t½) from the slope of the linear regression (t½ = 0.693 / slope).
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein).[10]
-
Caption: Workflow for the microsomal metabolic stability assay.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound and identify potential for active efflux, which is predictive of oral absorption.[14][15][16]
Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[17]
-
-
Monolayer Integrity Check:
-
Transport Experiment (Apical to Basolateral - A-B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
Add the test compound (typically at 10 µM) to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[14]
-
At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
-
Transport Experiment (Basolateral to Apical - B-A):
-
Concurrently, perform the experiment in the reverse direction by adding the test compound to the basolateral side and collecting samples from the apical side to determine the efflux ratio.[16]
-
-
Analysis:
-
Analyze the concentration of the test compound in all samples by LC-MS/MS.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.[16]
-
Calculate the efflux ratio = Papp (B-A) / Papp (A-B). An efflux ratio >2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.[16][17]
-
Cytochrome P450 (CYP) Inhibition Assay
Objective: To evaluate the potential of a compound to inhibit major CYP isoforms, which is a primary cause of drug-drug interactions (DDIs).[19][20][21]
Protocol:
-
Prepare Reagents:
-
Human liver microsomes (or recombinant CYP enzymes).
-
A cocktail of CYP isoform-specific probe substrates.
-
Test compound at various concentrations (e.g., 8-point dose-response curve).
-
NADPH regenerating system.
-
-
Incubation:
-
In a 96-well plate, pre-incubate the test compound (or vehicle control) with human liver microsomes and the probe substrate cocktail at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a specific time that is within the linear range of metabolite formation for all substrates.
-
-
Quenching and Analysis:
-
Data Calculation:
-
Determine the percent inhibition of metabolite formation at each test compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each CYP isoform.
-
hERG Inhibition Assay
Objective: To assess a compound's potential to block the hERG potassium channel, a key indicator of potential cardiotoxicity and risk of QT prolongation.[22][23][24]
Protocol:
-
Cell Culture:
-
Use a stable cell line expressing the hERG channel (e.g., HEK-293 or CHO cells).[23]
-
-
Electrophysiology Measurement:
-
Compound Application:
-
After establishing a stable baseline current, perfuse the cell with increasing concentrations of the test compound.
-
Allow sufficient time at each concentration for the inhibitory effect to reach a steady state (typically 3-5 minutes).[23]
-
-
Data Analysis:
-
Measure the peak hERG tail current at each concentration.
-
Calculate the percentage inhibition of the current relative to the baseline (vehicle control).
-
Plot the percentage inhibition against the compound concentration and fit the data to determine the IC₅₀ value.
-
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of a compound by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[25][26][27]
Protocol:
-
Strain Selection:
-
Use a panel of at least four Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that detect different types of mutations.[25]
-
-
Metabolic Activation:
-
Conduct the assay both with and without the addition of a liver S9 fraction to account for metabolites that may be mutagenic.[26]
-
-
Exposure:
-
In a test tube, combine the bacterial strain, the test compound at several concentrations, and either S9 mix or a buffer.
-
Add this mixture to a molten top agar (B569324) containing a trace amount of histidine (to allow for a few initial cell divisions).[28]
-
-
Plating and Incubation:
-
Scoring and Interpretation:
-
Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate.
-
Caption: Logical flow of the Ames bacterial reverse mutation assay.
Conclusion
The application notes and protocols outlined here provide a robust framework for the systematic ADME/Tox evaluation of novel this compound compounds. By integrating these assays early in the drug discovery process, researchers can make data-driven decisions to select and optimize candidates with favorable pharmacokinetic and safety profiles, ultimately increasing the probability of clinical success.
References
- 1. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drug Discovery: ADME/Toxicity [promega.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 10. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 11. cellgs.com [cellgs.com]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 14. enamine.net [enamine.net]
- 15. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 16. Caco-2 Permeability | Evotec [evotec.com]
- 17. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 19. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 20. lnhlifesciences.org [lnhlifesciences.org]
- 21. enamine.net [enamine.net]
- 22. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 23. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 24. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. Ames test - Wikipedia [en.wikipedia.org]
- 26. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 27. microbiologyinfo.com [microbiologyinfo.com]
- 28. Ames Test Protocol | AAT Bioquest [aatbio.com]
Application Notes and Protocols: Formulation Strategies for Preclinical Studies of 5-Fluoro-2-oxoindoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-oxoindoline is a heterocyclic building block and a key intermediate in the synthesis of multi-targeted receptor tyrosine kinase inhibitors, such as Sunitinib, which is used in cancer therapy.[1] Its derivatives have also been investigated for various biological activities, including as α-glucosidase inhibitors.[2][3] A significant challenge in the preclinical development of this compound and its analogs is its poor aqueous solubility, which can lead to low and variable oral bioavailability, complicating the interpretation of efficacy and toxicology studies.[4][5]
These application notes provide a comprehensive guide to developing effective formulation strategies for the preclinical evaluation of this compound, covering physicochemical characterization, formulation approaches, and detailed protocols for in vitro and in vivo assessment.
Physicochemical Characterization
A thorough understanding of the physicochemical properties of this compound is the first step in designing an appropriate formulation.[4] Key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₆FNO | [6][7] |
| Molecular Weight | 151.14 g/mol | [1][6][7] |
| Appearance | Light yellow or off-white crystalline powder/solid | [8][9] |
| Melting Point | 143-147 °C | [1][8] |
| Boiling Point | 307.2 ± 42.0 °C (Predicted) | [8] |
| Aqueous Solubility | Poorly soluble | [8][9] |
| Organic Solubility | Slightly soluble in Chloroform and Methanol | [8] |
| LogP (o/w) | 1.3 - 1.46 | [1][6][7] |
| Predicted pKa | 12.99 ± 0.20 | [8] |
The low aqueous solubility and moderate lipophilicity (LogP < 5) suggest that solubility is the primary barrier to absorption for this compound.
Formulation Strategies for Poorly Soluble Compounds
For early preclinical studies, simple and scalable formulations are preferred. The choice of formulation depends on the intended route of administration (e.g., oral, intravenous) and the required dose.[4][10]
Solution Formulations (Cosolvents)
The use of water-miscible organic solvents (cosolvents) is a common and straightforward approach to solubilize compounds for preclinical dosing.[4][11]
-
Advantages: Ensures dose uniformity and high bioavailability if the drug remains in solution upon dilution in gastrointestinal fluids.
-
Common Excipients: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), N,N-Dimethylacetamide (DMA), Dimethyl Sulfoxide (DMSO), Ethanol.[4][11]
-
Considerations: Potential for drug precipitation upon administration (a "spring" effect) and potential toxicity of the cosolvents at high concentrations.[4]
Suspension Formulations
If a suitable solution cannot be achieved, a uniform suspension is a viable alternative, particularly for oral and intraperitoneal administration.
-
Advantages: Can accommodate higher doses compared to solutions and may mitigate local toxicity from high concentrations of organic solvents.
-
Common Excipients:
-
Wetting Agents: Polysorbate 80 (Tween 80), Polysorbate 20.[12][13]
-
Suspending/Viscosity-Modifying Agents: Carboxymethyl cellulose (B213188) (CMC), Hydroxypropyl methylcellulose (B11928114) (HPMC).
-
-
Considerations: Requires particle size control (micronization) to improve dissolution and physical stability (prevention of caking/aggregation).[12][14] Dose uniformity depends on adequate shaking before administration.
Lipid-Based Formulations
Lipid-based systems can enhance oral absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[5]
-
Advantages: Improves solubility and can enhance lymphatic transport, potentially bypassing first-pass metabolism.
-
Types:
-
Oily Solutions: Drug dissolved in oils like corn oil or sesame oil.[11]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[15] Common excipients include Labrasol®, Labrafil®, and Gelucire®.[16]
-
-
Considerations: More complex to develop and characterize than simple solutions or suspensions.
References
- 1. Pharmaceutical Intermediate - 5-Fluoro-2-oxindole_Chemicalbook [chemicalbook.com]
- 2. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. 5-fluoro-1,3-dihydro-2H-indol-2-one | C8H6FNO | CID 3731012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Fluoro-2-oxindole | 56341-41-4 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. pharmtech.com [pharmtech.com]
- 14. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
Troubleshooting & Optimization
Technical Support Center: 5-Fluoro-2-oxoindoline Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Fluoro-2-oxoindoline synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of this compound low in the Wolff-Kishner reduction of 5-Fluoroisatin (B27256)?
A1: Low yields in the Wolff-Kishner reduction step can stem from several factors. Here are the primary considerations and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure the reaction is heated at the appropriate temperature (e.g., 140°C) for a sufficient duration (e.g., 6 hours).[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial.
-
Improper pH Adjustment: After the initial reaction, the pH must be carefully adjusted to acidic conditions (pH 2) to precipitate the product.[1] Inaccurate pH can lead to the product remaining in the solution.
-
Suboptimal Reagent Concentration: The concentration of hydrazine (B178648) hydrate (B1144303) is critical. A large excess is typically used. For instance, a protocol with a 99.1% yield used 27.9 mmol of 5-fluoroisatin with 386 mmol of 80% hydrazine hydrate.[1]
-
Product Loss During Workup: The product is often isolated by filtration. Some product may remain in the filtrate. Extraction of the filtrate with a suitable organic solvent, such as ethyl acetate (B1210297), can help recover the remaining product.[1]
Q2: My cyclization of 2-(5-fluoro-2-nitrophenyl)malonic acid diester is resulting in a low yield of the 5-fluorooxindole-3-carboxylic acid ester intermediate. What could be the issue?
A2: This two-step synthesis route requires careful control of the initial cyclization. Potential issues include:
-
Inefficient Reduction: The reductive cyclization is a critical step. The choice of catalyst and reaction conditions is paramount. Catalytic hydrogenation using catalysts like platinum oxide is a common method.[2] Ensure the catalyst is active and used in the correct amount (e.g., 0.05 to 0.5% by weight of the metal atom based on the starting material).[3]
-
Reaction Conditions: The reaction pressure and temperature for the hydrogenation should be optimized. Pressures of 0.1 to 2 MPa and temperatures of 30 to 60°C have been reported to be effective.[3]
-
Solvent Choice: The choice of solvent can influence the reaction yield. While glacial acetic acid has been used, other solvents like tetrahydrofuran (B95107) have also been reported to give good yields in related steps.[2][3]
Q3: I am observing significant impurity formation during the synthesis. How can I improve the purity of my this compound?
A3: Impurities can arise from side reactions or incomplete reactions. Here are some strategies to improve purity:
-
Purification Method: Recrystallization is a common and effective method for purifying the final product.[4][5] Ethanol is a frequently used solvent for recrystallization.[4][5]
-
Chromatography: For more challenging separations, silica (B1680970) gel column chromatography can be employed to purify intermediates or the final product.[3]
-
Reaction Monitoring: Closely monitor the reaction using TLC to ensure the complete consumption of starting materials and to identify the formation of byproducts early on.
-
Control of Reaction Conditions: Strict control over reaction temperature, time, and stoichiometry can minimize the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What is a reliable, high-yield synthesis method for this compound?
A1: A highly effective method involves the Wolff-Kishner-Huang Minlon reduction of 5-Fluoroisatin. This method has been reported to achieve yields as high as 99.1%.[1] The synthesis starts from 4-fluoroaniline, which is converted to 5-fluoroisatin, followed by the reduction.[1]
Q2: What are the key reaction parameters to control for optimal yield?
A2: Across different synthesis routes, several parameters are consistently important:
-
Temperature: Both the cyclization and reduction steps are sensitive to temperature.
-
Reaction Time: Monitoring the reaction to completion is essential to maximize the conversion of starting materials.
-
Catalyst: In catalytic hydrogenations, the choice and amount of catalyst are critical.
-
pH: In reactions involving acid/base workups, precise pH control is crucial for product isolation.
Q3: Which solvents are most effective for the synthesis and purification of this compound?
A3: The choice of solvent depends on the specific reaction step:
-
Synthesis: Ethanol is often used as a solvent for the condensation reactions to form derivatives of 5-fluoro-2-oxindole.[4][5][6][7] For the reductive cyclization of 2-(5-fluoro-2-nitrophenyl)malonic acid diester, glacial acetic acid has been utilized.[2]
-
Purification: Ethanol is a common solvent for recrystallization to purify the final product.[4][5] For column chromatography, a mixture of ethyl acetate and petroleum ether or toluene (B28343) can be used.[1][3]
Data Presentation
Table 1: Comparison of this compound Synthesis Routes
| Starting Material | Key Intermediates | Reagents | Reported Yield | Reference |
| 4-Fluoroaniline | 4-Fluoroisonitrosoacetanilide, 5-Fluoroisatin | Chloral hydrate, Hydroxylamine hydrochloride, Conc. H₂SO₄, Hydrazine hydrate | 66% (overall) | [1] |
| 5-Fluoroisatin | N/A | Hydrazine hydrate, Water | 99.1% | [1] |
| 2-(5-Fluoro-2-nitrophenyl)malonic acid diester | 5-Fluorooxindole-3-carboxylic acid ester | Reductive catalyst (e.g., PtO₂), Acid/Base for decarboxylation | >49% (Improved method) | [3] |
| 5-Fluoro-2-nitro-phenylacetic acid | N/A | Platinum oxide, H₂ | Not explicitly stated | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 5-Fluoroisatin (Wolff-Kishner Reduction)
This protocol is adapted from a high-yield synthesis method.[1]
-
Reaction Setup: In a flask equipped with a thermometer and a reflux condenser, add 5-fluoroisatin (e.g., 4.60 g, 27.9 mmol), 80% hydrazine hydrate (e.g., 19.3 mL, 386 mmol), and water (e.g., 19.3 mL).
-
Heating: Heat the reaction mixture in an oil bath at 140°C for 6 hours with stirring.
-
Cooling and Acidification: Cool the mixture to room temperature. Carefully add 2.0 M hydrochloric acid until the pH of the mixture reaches 2.
-
Precipitation and Filtration: Stir the acidified mixture at room temperature for 12 hours. A solid will precipitate. Collect the solid by vacuum filtration and wash it with water. This is the first portion of the product.
-
Extraction: Extract the filtrate with ethyl acetate (e.g., 3 x 30 mL). Combine the organic layers and evaporate the solvent to obtain a second portion of the product.
-
Drying: Dry the combined product. The reported yield for this procedure is 99.1%.[1]
Protocol 2: Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting low synthesis yield.
References
- 1. 5-Fluoro-2-oxindole synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]
- 6. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Fluoro-2-oxoindoline by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 5-Fluoro-2-oxoindoline via recrystallization. This resource offers detailed experimental protocols, troubleshooting advice for common issues, and quantitative data to facilitate solvent selection.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on available solubility data, several solvents can be considered. Ethanol (B145695) is a commonly used and effective solvent for the recrystallization of this compound and its derivatives.[1][2] Other potential solvents include methanol, ethanol, isopropanol, n-propanol, ethyl acetate, acetone, acetonitrile, tetrahydrofuran, and N,N-dimethylformamide, with solubility increasing with temperature in all these solvents.[3] The choice of solvent will ultimately depend on the specific impurities present in your crude sample. It is advisable to perform small-scale solvent screening to determine the optimal solvent or solvent mixture for your specific material.
Q2: My this compound is not dissolving in the hot solvent. What should I do?
A2: If the compound is not dissolving, it could be due to insufficient solvent or the use of an inappropriate solvent. Gradually add more solvent in small portions to the heated mixture while stirring. If the compound still does not dissolve after adding a significant amount of solvent, it is likely that the chosen solvent is not suitable. You will need to select a different solvent in which the compound has higher solubility at an elevated temperature. Consulting the solubility data table below can help in selecting a more appropriate solvent.
Q3: The compound "oiled out" instead of forming crystals upon cooling. How can I fix this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the cooling process is too rapid or if the solution is supersaturated with impurities. To resolve this, try reheating the solution to redissolve the oil. Then, allow the solution to cool more slowly at room temperature before moving it to an ice bath. Adding a slightly larger volume of the recrystallization solvent can also sometimes prevent oiling out. If the problem persists, a different recrystallization solvent or a solvent mixture may be necessary.
Q4: I have a very low yield after recrystallization. What are the possible reasons?
A4: A low yield can result from several factors. Using too much solvent will result in a significant amount of the product remaining dissolved in the mother liquor. Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Premature crystallization during hot filtration can also lead to product loss. To avoid this, use a pre-heated funnel and filter flask. Additionally, ensure that the final product is thoroughly dried to remove any residual solvent, which would otherwise contribute to a lower apparent yield.
Q5: What are the common impurities in this compound synthesis?
A5: Common impurities can include unreacted starting materials such as 4-fluoroaniline, chloral (B1216628) hydrate, and hydroxylamine (B1172632) hydrochloride, or intermediates like 4-fluoroisonitrosoacetanilide and 5-fluoroisatin.[4][5] Byproducts from side reactions may also be present. The choice of recrystallization solvent should ideally be one in which these impurities are either highly soluble at all temperatures (so they remain in the mother liquor) or insoluble even in the hot solvent (allowing for their removal by hot filtration).
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound using Ethanol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and a boiling chip.
-
Heating: Gently heat the mixture on a hot plate with stirring until the ethanol begins to boil.
-
Solvent Addition: Continue adding small portions of hot ethanol until all the solid has just dissolved. Avoid adding an excess of solvent to maximize yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or if charcoal was added, perform a hot filtration using a pre-heated funnel and filter flask to remove them.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to promote further crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
The following table summarizes the solubility of this compound in a selection of pure solvents at different temperatures. This data is crucial for selecting an appropriate recrystallization solvent. Solubility generally increases with temperature, a key characteristic for a good recrystallization solvent.[3]
| Solvent | Molar Fraction Solubility (x1) at 278.15 K (5°C) | Molar Fraction Solubility (x1) at 323.15 K (50°C) |
| n-Hexane | Low | Low |
| n-Propanol | Moderate | High |
| Tetrahydrofuran | High | Very High |
| Isopropanol | Moderate | High |
| Methanol | High | Very High |
| Ethyl Acetate | Moderate | High |
| N,N-Dimethylformamide | Very High | Very High |
| Acetonitrile | Moderate | High |
| Acetone | High | Very High |
Note: "Low," "Moderate," "High," and "Very High" are qualitative descriptors based on the quantitative data presented in the cited literature to provide a quick reference.
Mandatory Visualization
Troubleshooting Workflow for this compound Recrystallization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. 5-Fluoro-2-oxindole synthesis - chemicalbook [chemicalbook.com]
- 5. Pharmaceutical Intermediate - 5-Fluoro-2-oxindole_Chemicalbook [chemicalbook.com]
Identifying and removing impurities from 5-Fluoro-2-oxoindoline reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from 5-Fluoro-2-oxoindoline reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, also known as 5-Fluoroindolin-2-one, is a white to pale yellow solid organic compound.[1] It serves as a crucial intermediate in organic synthesis and medicinal chemistry.[1] A significant application is in the synthesis of sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[1][2]
Q2: What are the common synthetic routes to this compound?
Common synthetic strategies involve the cyclization of derivatives of 4-fluoroaniline (B128567). One method proceeds through the formation of 4-fluoroisonitrosoacetanilide from 4-fluoroaniline, chloral (B1216628) hydrate, and hydroxylamine (B1172632) hydrochloride, followed by cyclization to 5-fluoroisatin, and finally a Wolff-Kishner-Huang Minlon reduction to yield 5-fluoro-2-oxindole.[2][3] Another approach involves the hydrogenation of 5-fluoro-2-nitrophenylacetic acid.[4]
Q3: What are the potential impurities I should be aware of during the synthesis of this compound?
While specific impurities can vary based on the synthetic route, potential contaminants include:
-
Unreacted Starting Materials: Such as 4-fluoroaniline or 5-fluoroisatin.
-
Intermediates: For instance, 4-fluoroisonitrosoacetanilide from the isatin-based synthesis.
-
Byproducts of Side Reactions: The specific nature of these byproducts would be dependent on the reaction conditions.
-
Degradation Products: Although this compound is generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures, could lead to degradation.[1]
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the main product and any impurities.[5][6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the desired product and identify any organic impurities.
-
Mass Spectrometry (MS): MS helps in confirming the molecular weight of the product and potential impurities.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks.
Troubleshooting Guide
Problem 1: My reaction has resulted in a complex mixture of products, and I am unsure how to proceed with purification.
Solution:
A systematic approach is necessary to tackle a complex product mixture.
-
Initial Analysis: Use TLC to get a preliminary idea of the number of components in your mixture. Run the TLC in a few different solvent systems to achieve good separation.
-
Purification Strategy: Based on the TLC results, decide on a purification strategy. Column chromatography is often the most effective method for separating multiple components.
-
Solvent System for Chromatography: Use the TLC solvent system as a starting point for developing a mobile phase for column chromatography. Aim for an Rf value of 0.2-0.3 for the desired product on the TLC plate for good separation on the column.
-
Alternative Purification: If column chromatography is not effective, consider other techniques such as preparative HPLC or recrystallization from a suitable solvent.
Problem 2: I have a persistent impurity that co-elutes with my product during column chromatography.
Solution:
-
Optimize Chromatography Conditions:
-
Change the mobile phase: Try a different solvent system with different polarities.
-
Change the stationary phase: If you are using silica (B1680970) gel, consider using a different stationary phase like alumina.
-
Use gradient elution: A gradual change in the solvent polarity during chromatography can improve separation.
-
-
Recrystallization: If the impurity has a different solubility profile than your product, recrystallization can be a very effective purification method. Experiment with different solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature, while the impurity remains in solution.
-
Chemical Treatment: If the impurity is a known byproduct, it might be possible to selectively react it to form a new compound that is easier to separate. This should be approached with caution to avoid affecting the desired product.
Problem 3: My final product is a brownish or off-white solid, but the literature reports it as a white solid.
Solution:
The discoloration is likely due to the presence of minor, highly colored impurities.
-
Recrystallization: This is often the most effective method for removing colored impurities. The colored impurity may be less soluble and can be filtered off at high temperatures, or it may remain in the mother liquor upon cooling.
-
Charcoal Treatment: Adding a small amount of activated charcoal to a solution of your product, followed by heating and then filtering the hot solution through celite, can effectively adsorb colored impurities.
-
Thorough Washing: Ensure the final product is washed thoroughly with an appropriate solvent to remove any residual colored impurities.
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Solvent Selection: Based on solubility tests, a mixture of methylene (B1212753) chloride and diethyl ether is a suitable solvent system for the recrystallization of 5-fluoro-oxindole.[4]
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot methylene chloride.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (if charcoal was used): Filter the hot solution through a fluted filter paper or a pad of celite to remove the charcoal.
-
Crystallization: Slowly add diethyl ether to the hot filtrate until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold diethyl ether, and dry them under vacuum.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This is a general guideline, and the specific parameters may need to be optimized.
-
Column: A C18 reverse-phase column is a common choice for this type of compound.
-
Mobile Phase: A gradient of water (often with a small amount of acid like formic acid or TFA for better peak shape) and an organic solvent like acetonitrile (B52724) or methanol.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at a wavelength where this compound has a strong absorbance (e.g., 254 nm).
-
Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.
-
Injection Volume: Typically 10-20 µL.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₆FNO | [9] |
| Molecular Weight | 151.14 g/mol | [9] |
| Melting Point | 143-147 °C | [2] |
| Appearance | White to pale yellow solid powder | [1] |
| Solubility | Insoluble in water, soluble in common organic solvents | [1] |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for identifying and selecting a purification strategy for impurities.
References
- 1. guidechem.com [guidechem.com]
- 2. Pharmaceutical Intermediate - 5-Fluoro-2-oxindole_Chemicalbook [chemicalbook.com]
- 3. 5-Fluoro-2-oxindole synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 6. Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-fluoro-1,3-dihydro-2H-indol-2-one | C8H6FNO | CID 3731012 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 5-Fluoro-2-oxoindoline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 5-Fluoro-2-oxoindoline derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has poor aqueous solubility. What are the primary strategies to improve it?
A1: Poor aqueous solubility is a common challenge for many this compound derivatives, which are often tyrosine kinase inhibitors (TKIs). The primary strategies to enhance solubility can be broadly categorized into physical and chemical modifications, as well as formulation approaches.
-
Physical Modifications: These include particle size reduction (micronization and nanosizing) and converting the crystalline form to a more soluble amorphous state, often through the creation of amorphous solid dispersions (ASDs).[1][2]
-
Chemical Modifications: Salt formation for ionizable compounds and pH adjustment of the formulation are common chemical strategies.
-
Formulation Approaches: These are often the most effective and include:
-
Co-solvents: Using a mixture of solvents like DMSO, ethanol, and polyethylene (B3416737) glycol (PEG) can improve solubility.[3]
-
Surfactants: Incorporating surfactants such as Tween 80 or Solutol HS 15 can increase solubility by forming micelles.[3][4]
-
Complexation: Using cyclodextrins, like hydroxypropyl-β-cyclodextrin (HPβCD), can form inclusion complexes that enhance aqueous solubility.[3][5]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can form micro- or nanoemulsions in the gastrointestinal tract, significantly improving the dissolution and absorption of highly lipophilic compounds.[4][6][7]
-
Q2: I observe precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer for in vitro assays. How can I prevent this?
A2: This is a frequent issue stemming from the low aqueous solubility of many TKIs. Here are several effective strategies to prevent precipitation:
-
Optimize Solvent Concentration: Minimize the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium. High concentrations of organic solvents can cause the compound to crash out of solution upon dilution.
-
Use of Surfactants or Co-solvents: The inclusion of surfactants like Tween 80 or co-solvents such as polyethylene glycol in your final aqueous buffer can help maintain the solubility of your this compound derivative.[4]
-
pH Adjustment: The solubility of many this compound derivatives is pH-dependent. For instance, the solubility of nintedanib (B1663095) esylate significantly increases in acidic conditions (pH < 3).[8] Determining the optimal pH for your specific compound and adjusting your buffer accordingly can prevent precipitation.
-
Formulation with Solubilizing Agents: For more persistent precipitation issues, consider pre-formulating the compound with solubilizing agents like cyclodextrins before dilution.[5]
Q3: What are Amorphous Solid Dispersions (ASDs) and how can they improve the solubility of my compound?
A3: Amorphous Solid Dispersions (ASDs) are systems where the poorly soluble drug is dispersed in an amorphous state within a hydrophilic polymer matrix.[9] The amorphous form of a drug is thermodynamically less stable and has a higher energy state than its crystalline counterpart, leading to improved aqueous solubility and a faster dissolution rate.[9] By embedding the drug in a polymer, recrystallization is inhibited, thus maintaining the solubility advantage.[9] This is a particularly effective strategy for oral tyrosine kinase inhibitors.[2]
Q4: How do Self-Emulsifying Drug Delivery Systems (SEDDS) work to enhance the bioavailability of lipophilic this compound derivatives?
A4: Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and sometimes co-solvents, that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the fluids in the gastrointestinal tract.[10][11] For lipophilic drugs, SEDDS can significantly enhance oral bioavailability by:
-
Presenting the drug in a solubilized form.
-
Increasing the surface area for absorption due to the small droplet size of the nanoemulsion.[10]
-
Facilitating absorption through the lymphatic pathway, which can bypass the first-pass metabolism in the liver.[7]
Troubleshooting Guides
Issue: Inconsistent results in cell-based assays due to compound precipitation.
| Possible Cause | Troubleshooting Step |
| High final DMSO concentration | Keep the final DMSO concentration in the cell culture medium below 0.5%, ideally below 0.1%. |
| Poor aqueous solubility at physiological pH | Pre-dissolve the compound in a small amount of DMSO, then dilute with a buffer containing a non-ionic surfactant (e.g., 0.1% Tween 80) before adding to the cell culture medium. |
| Compound instability in aqueous media | Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Issue: Low and variable oral bioavailability in animal studies.
| Possible Cause | Troubleshooting Step |
| Poor dissolution in the gastrointestinal tract | Formulate the compound as an amorphous solid dispersion (ASD) or a self-emulsifying drug delivery system (SEDDS) to improve its dissolution rate and extent. |
| pH-dependent solubility leading to precipitation in the intestines | If the compound is a weak base, consider formulating it as a salt to improve solubility in the higher pH of the small intestine. Alternatively, use enabling formulations like ASDs or SEDDS. |
| First-pass metabolism | For highly lipophilic compounds, a lipid-based formulation such as SEDDS may promote lymphatic absorption, thereby reducing first-pass metabolism. |
Quantitative Data on Solubility Enhancement
The following tables summarize the solubility of representative this compound derivatives under various conditions.
Table 1: Solubility of Nintedanib in Different Media
| Solvent/Medium | Solubility (µg/mL) | Reference |
| pH 6.8 PBS | 11.98 | [4] |
| pH 6.8 PBS (with 0.5% Tween 80) | 441.67 | [4] |
| pH 7.4 PBS | 5.13 | [4] |
| pH 7.4 PBS (with 0.5% Tween 80) | 132.42 | [4] |
| Water (Saturated Solution) | 2800 | [8] |
Table 2: Solubility of Sunitinib Malate in Various Solvents
| Solvent | Solubility | Conditions | Reference |
| DMSO | ≥ 15 mg/mL | - | [4] |
| Water | 12.5 mg/mL | Ultrasonic and adjust pH to 3 with HCl | [4] |
| Water | 3.33 mg/mL | Ultrasonic and warming to 60°C | [4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL | Clear solution | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | Clear solution | [4] |
| DMSO | 40 mg/mL | - | [12] |
| Water | ~10-50 µM | Poorly soluble | [12] |
| DMSO | ~5 mg/mL | - | [13] |
| Dimethyl formamide | ~1 mg/mL | - | [13] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | - | [13] |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination
This protocol outlines a standard procedure to determine the equilibrium solubility of a this compound derivative.
-
Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
Sample Preparation: Add an excess amount of the compound to a known volume of each buffer in a sealed vial.
-
Equilibration: Place the vials in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: After incubation, centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol provides a general method for preparing an ASD.[14][15]
-
Solution Preparation: Dissolve the this compound derivative and a hydrophilic polymer (e.g., PVP K30, HPMC) in a suitable common solvent (e.g., methanol, ethanol).[1] The drug-to-polymer ratio needs to be optimized for each compound.
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to avoid thermal degradation.
-
Drying: Further dry the resulting solid film under a high vacuum for an extended period (e.g., 24-48 hours) to remove any residual solvent.
-
Characterization: The resulting solid dispersion should be characterized by techniques such as X-ray powder diffraction (XRPD) to confirm its amorphous nature and differential scanning calorimetry (DSC) to determine the glass transition temperature.
Protocol 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol describes the steps to formulate a SEDDS.[10][16]
-
Excipient Screening:
-
Oil Phase: Determine the solubility of the drug in various oils (e.g., oleic acid, Capryol 90).
-
Surfactant: Screen different surfactants (e.g., Tween 80, Cremophor EL) for their ability to emulsify the selected oil phase.
-
Co-surfactant/Co-solvent: Evaluate co-surfactants (e.g., Transcutol P) or co-solvents (e.g., PEG 400) for their ability to improve drug solubility and the microemulsion region.
-
-
Construction of Ternary Phase Diagrams: To identify the self-emulsifying region, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant. The formulations are visually assessed after dilution with water for the formation of a clear or slightly bluish-white emulsion.
-
Preparation of the SEDDS Formulation: The drug is dissolved in the oil phase, followed by the addition of the surfactant and co-surfactant. The mixture is then homogenized.
-
Characterization: The prepared SEDDS should be characterized for its self-emulsification time, droplet size distribution, and drug release profile upon dilution in a relevant aqueous medium.
Visualizations
Caption: Strategies to overcome poor aqueous solubility.
Caption: Workflow for preparing an Amorphous Solid Dispersion (ASD).
Caption: Mechanism of solubility enhancement by SEDDS.
References
- 1. A high bioavailability and sustained-release nano-delivery system for nintedanib based on electrospray technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 3. scispace.com [scispace.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 6. style | Graphviz [graphviz.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. "Acid-base interactions in amorphous solid dispersions: Formulation str" by Yang Song [docs.lib.purdue.edu]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sunitinib (#12328) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. WO2017077551A2 - An amorphous nintedanib esylate and solid dispersion thereof - Google Patents [patents.google.com]
- 15. WO2017077551A2 - An amorphous nintedanib esylate and solid dispersion thereof - Google Patents [patents.google.com]
- 16. ijpcbs.com [ijpcbs.com]
Stability issues and degradation of 5-Fluoro-2-oxoindoline compounds
This technical support center is designed for researchers, scientists, and drug development professionals working with 5-Fluoro-2-oxoindoline and its derivatives. It provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues and degradation phenomena encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is losing inhibitory activity in my assay. What are the likely causes?
A1: Loss of activity for a small molecule inhibitor can stem from several factors. The most common causes include:
-
Chemical Degradation: The compound may be unstable in your assay buffer. The central lactam ring in the oxindole (B195798) core can be susceptible to hydrolysis, especially under basic or strongly acidic pH conditions. Oxidation and photodecomposition are also possible degradation pathways.
-
Precipitation: The compound may have low aqueous solubility and could be precipitating out of solution at the concentrations used in your assay. This is a common issue when diluting a high-concentration DMSO stock into an aqueous buffer.[1][2]
-
Adsorption: The compound might be adsorbing to the surfaces of your labware (e.g., plastic plates, pipette tips).
-
Assay Interference: The compound may be interfering with the assay technology itself rather than acting on the biological target. This can include forming aggregates that sequester the target protein.[1][3]
Q2: How should I prepare and store stock solutions of this compound to ensure stability?
A2: Proper preparation and storage are critical for maintaining the integrity of your compound.
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating high-concentration stock solutions.[1] Ensure you are using high-purity, anhydrous DMSO, as water can promote degradation and precipitation upon freezing.[4]
-
Storage Temperature: Store stock solutions in tightly sealed vials at -20°C or -80°C for long-term storage.[4]
-
Light Protection: Many indole-based compounds are light-sensitive. Store stock solutions and solid compounds in amber vials or wrapped in foil to protect them from light.[4]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can introduce moisture and lead to compound precipitation or degradation. Aliquot the stock solution into smaller, single-use volumes.[4]
-
Inert Atmosphere: For compounds particularly susceptible to oxidation, consider storing the solid material and solutions under an inert atmosphere (e.g., argon or nitrogen).[4]
Q3: I'm observing a very steep dose-response curve and my results are not reproducible. What could be the issue?
A3: A very steep, non-sigmoidal dose-response curve is often a hallmark of a compound that forms colloidal aggregates at higher concentrations.[3] These aggregates can non-specifically inhibit enzymes by sequestering the protein, leading to false-positive results. This is a known issue for some classes of kinase inhibitors.[3]
Q4: How can I test if my this compound derivative is forming aggregates in my assay?
A4: A simple counter-screen can be performed. Repeat your primary assay and include a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent, such as Triton X-100, in the assay buffer.[1] If the compound's inhibitory activity is significantly reduced in the presence of the detergent, it is highly likely that aggregation is the cause of the observed activity.[3]
Q5: My compound appears to be autofluorescent in my fluorescence-based assay. How can I confirm this and mitigate the issue?
A5: Autofluorescence is a common source of interference.[3] To confirm, run a control experiment with your compound in the assay buffer without the target protein or other key reagents. If you observe a concentration-dependent increase in signal, your compound is autofluorescent. To mitigate this, you can try switching to a different detection wavelength or using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay format, which is less susceptible to this type of interference.
Troubleshooting Guides
Guide 1: Investigating Loss of Compound Activity
If you observe a decrease in the expected activity of your this compound compound, follow this workflow to diagnose the issue.
Caption: Troubleshooting workflow for diagnosing loss of compound activity.
Guide 2: Identifying Assay Interference Artifacts
If your compound's activity is confirmed to be stable, but results are unusual (e.g., steep dose-response), use this workflow to check for common assay artifacts.
References
Troubleshooting unexpected side reactions in 5-Fluoro-2-oxoindoline chemistry
Welcome to the technical support center for 5-Fluoro-2-oxoindoline chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected side reactions and navigate challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important in drug development?
A1: this compound is a fluorinated heterocyclic compound belonging to the oxindole (B195798) family. It serves as a crucial building block in medicinal chemistry due to its presence in numerous biologically active molecules. The fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. A prominent example of its application is as a key intermediate in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.
Q2: What are the most common reactions performed with this compound?
A2: The most common reactions involving the this compound scaffold include:
-
Knoevenagel Condensation: Reaction of the active methylene (B1212753) group at the C3 position with aldehydes and ketones to form 3-substituted-2-oxoindolines.
-
N-Alkylation/Arylation: Substitution at the nitrogen atom of the oxoindoline ring.
-
C3-Functionalization: Introduction of various substituents at the C3 position.
Q3: What are the general stability characteristics of the this compound core?
A3: The this compound core is generally stable under many synthetic conditions. However, it can be susceptible to degradation under harsh acidic or basic conditions, strong oxidizing agents, and prolonged exposure to high temperatures. The lactam bond in the oxoindoline ring can be susceptible to hydrolysis under these strenuous conditions.
Troubleshooting Guide for Unexpected Side Reactions
This guide provides a question-and-answer format to address specific issues you may encounter during your experiments with this compound.
Issue 1: Low Yield and/or Formation of a More Polar Impurity in Knoevenagel Condensation
Question: I am performing a Knoevenagel condensation of this compound with an aromatic aldehyde under basic conditions (e.g., piperidine (B6355638), KOH). My yield of the desired 3-substituted product is low, and I observe a significant amount of a more polar byproduct by TLC and HPLC. What could be the cause and how can I fix it?
Answer:
A likely cause for the formation of a more polar byproduct under basic conditions is the hydrolysis of the lactam ring of the this compound starting material or the product. This ring-opening would result in the formation of a carboxylic acid, which is significantly more polar.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield and polar byproduct formation.
Recommended Solutions & Experimental Protocols:
-
Characterize the Byproduct:
-
Protocol 1: Isolation and Characterization of Polar Byproduct
-
Isolate the polar byproduct from the reaction mixture using preparative HPLC or careful column chromatography.
-
Analyze the isolated impurity by high-resolution mass spectrometry (HRMS) to determine its molecular weight. A mass increase of 18 amu compared to the starting material or product would suggest hydrolysis.
-
Acquire ¹H and ¹³C NMR spectra. The presence of a carboxylic acid proton signal (typically >10 ppm) and the absence of the lactam NH signal would confirm the ring-opened structure.
-
-
-
Optimize Reaction Conditions:
-
Use a Milder Base: Strong bases like KOH can promote hydrolysis. Consider using a weaker organic base such as piperidine or triethylamine.
-
Reduce Reaction Temperature: Perform the reaction at room temperature or even lower (0 °C) to minimize the rate of the hydrolysis side reaction.
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to basic conditions.
-
Solvent Choice: The choice of solvent can influence the rate of hydrolysis. Aprotic solvents may be preferable to protic solvents like ethanol (B145695) under strongly basic conditions.
-
Data Presentation: Effect of Base on Product Yield and Byproduct Formation
| Base | Temperature (°C) | Reaction Time (h) | Desired Product Yield (%) | Ring-Opened Byproduct (%) |
| KOH | 80 | 6 | 45 | 35 |
| Piperidine | 25 | 12 | 85 | <5 |
| Triethylamine | 25 | 24 | 78 | <10 |
Note: Data are illustrative and will vary depending on the specific substrates and reaction conditions.
Issue 2: Formation of a High Molecular Weight Impurity
Question: During my reaction, I've noticed the formation of a non-polar, high molecular weight impurity that is difficult to separate from my product. What could this be?
Answer:
This could be a dimer of the 2-oxoindoline . Oxidative dimerization at the C3 position is a known side reaction for oxindoles, especially under basic conditions in the presence of an oxidant (like air). This results in a C-C bond formation between two oxindole molecules, leading to a product with double the molecular weight.
Troubleshooting Logic:
Caption: Troubleshooting logic for high molecular weight impurity.
Recommended Solutions & Experimental Protocols:
-
Characterize the Impurity:
-
Protocol 2: Identification of Dimeric Byproduct
-
Isolate the high molecular weight impurity.
-
Analyze by HRMS to confirm if the mass corresponds to a dimer of the starting material or product.
-
¹H NMR of the dimer would likely show a more complex spectrum with the disappearance of the C3-protons.
-
-
-
Modify Reaction Setup:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen, which can promote oxidative dimerization.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles to remove dissolved oxygen.
-
Data Presentation: Effect of Atmosphere on Dimer Formation
| Atmosphere | Desired Product Yield (%) | Dimer Byproduct (%) |
| Air | 75 | 15 |
| Nitrogen | 92 | <2 |
Note: Data are illustrative and will vary depending on the specific substrates and reaction conditions.
Issue 3: Unexpected N-Alkylation vs. C3-Alkylation
Question: I am trying to perform a C3-alkylation of this compound using a base and an alkyl halide, but I am getting a mixture of N-alkylated and C3-alkylated products. How can I improve the selectivity?
Answer:
The 2-oxoindoline anion is an ambident nucleophile, meaning it can react at both the nitrogen and the C3-carbon. The regioselectivity of the alkylation is influenced by several factors, including the base, solvent, counter-ion, and the nature of the alkylating agent.
Troubleshooting Guide:
Caption: Factors influencing N- vs C3-alkylation selectivity.
Recommended Solutions:
-
For preferential N-alkylation: Use a strong, "hard" base like sodium hydride (NaH) in a polar aprotic solvent like DMF.
-
For preferential C3-alkylation: This can be more challenging. Using a "softer" base and less polar solvent may improve selectivity. Alternatively, protecting the nitrogen atom with a suitable protecting group (e.g., Boc, Cbz) before performing the C3-alkylation is a common strategy. The protecting group can then be removed in a subsequent step.
Signaling Pathways
Derivatives of this compound are known to act as inhibitors of several protein kinases involved in cell signaling pathways that are crucial in cancer and other diseases.
GSK-3β Signaling Pathway
Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase that plays a key role in various cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation is implicated in diseases like Alzheimer's, diabetes, and cancer. Some 2-oxoindole derivatives have been identified as potent GSK-3β inhibitors.
Caption: Simplified GSK-3β signaling pathway and the inhibitory action of this compound derivatives.
Aurora Kinase Signaling Pathway
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for the regulation of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development. Certain oxindole derivatives have shown inhibitory activity against Aurora kinases.
Caption: Role of Aurora Kinase A in mitosis and its inhibition by this compound derivatives.
Optimizing reaction conditions for the synthesis of Sunitinib precursor
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of the Sunitinib (B231) precursor. The information is presented in a user-friendly question-and-answer format to directly address specific challenges encountered during experimentation.
Troubleshooting Guides
This section addresses common issues that may arise during the synthesis of the key intermediates and the final Sunitinib precursor.
Synthesis of 5-Fluoroisatin (B27256)
-
Question 1: Why is the yield of 5-fluoroisatin low?
Answer: Low yields in 5-fluoroisatin synthesis can be attributed to several factors. Incomplete cyclization of the isatin (B1672199) precursor is a common issue. Ensure that the reaction conditions, particularly temperature and reaction time, are optimized for the specific synthetic route being employed. The purity of the starting materials, such as 4-fluoroaniline (B128567), is also crucial; impurities can lead to side reactions and a reduction in the desired product. Additionally, the choice of solvent and catalyst can significantly impact the reaction efficiency.
-
Question 2: How can I minimize the formation of impurities during the synthesis of 5-fluoroisatin?
Answer: Impurity formation can be minimized by carefully controlling the reaction conditions. Maintaining the recommended temperature and monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can prevent the formation of over-oxidized or other side products. Purification of the crude product is also critical. Recrystallization from a suitable solvent system, such as ethanol (B145695)/water, can effectively remove most impurities. For more persistent impurities, column chromatography may be necessary.
Synthesis of N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide
-
Question 3: I am observing a low yield in the Vilsmeier-Haack formylation of the pyrrole (B145914) intermediate. What could be the cause?
Answer: The Vilsmeier-Haack reaction is sensitive to moisture. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used.[1] The Vilsmeier reagent (formed from POCl₃ and DMF) should be freshly prepared and used immediately.[1] The reaction temperature is also a critical parameter; it should be kept low during the addition of reagents and then carefully controlled during the reaction. Inadequate temperature control can lead to the decomposition of the reagent and the formation of byproducts. The stoichiometry of the reagents should also be precise.
-
Question 4: My purified N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide is contaminated with a desethyl impurity. How can this be removed?
Answer: The presence of N-[2-(ethylamine)ethyl]-5-formyl-2,4-dimethyl-lH-pyrrole-3-carboxamide as a desethyl impurity is a known issue.[2] This impurity can be challenging to remove due to its similar polarity to the desired product. Purification can be achieved through crystallization in a mixture of an organic solvent and water, such as ethanol/water.[2] In some cases, multiple crystallizations may be necessary to reduce the impurity to an acceptable level (e.g., less than 0.07%).[2] An alternative method involves an extraction-adsorption procedure where the crude product is dissolved in a mixture of an organic solvent and water, followed by treatment of the organic phase with silica (B1680970) gel.[2]
Condensation Reaction to form Sunitinib Precursor
-
Question 5: The final condensation reaction between 5-fluoroisatin and the pyrrole carboxamide is giving a low yield. How can I optimize this step?
Answer: The yield of the condensation reaction is highly dependent on the choice of catalyst and solvent. While the reaction can proceed without a catalyst, the use of a basic catalyst like pyrrolidine (B122466) or piperidine (B6355638) can significantly improve the reaction rate and yield.[3][4] The selection of an appropriate solvent is also crucial. Alcohols such as ethanol or methanol (B129727) are commonly used.[3] The reaction temperature should be optimized; typically, the reaction is carried out at reflux. Monitoring the reaction by TLC is recommended to determine the optimal reaction time and avoid the formation of degradation products.
-
Question 6: I am observing the formation of geometric isomers (E/Z) in the final product. How can I control this?
Answer: The condensation reaction can lead to the formation of both E and Z isomers of the Sunitinib precursor. The ratio of these isomers can be influenced by the reaction conditions. The thermodynamic stability of the isomers often dictates the final product distribution. In many reported syntheses, the Z-isomer is the desired and major product. Purification techniques such as column chromatography or recrystallization can be employed to separate the desired isomer from the mixture.
Frequently Asked Questions (FAQs)
-
What are the key precursors for the synthesis of Sunitinib? The two primary precursors required for the final condensation step in the synthesis of Sunitinib are 5-fluoroisatin and N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide.[5]
-
What are some common synthetic routes to 5-fluoroisatin? Common methods for synthesizing 5-fluoroisatin include the Sandmeyer isatin synthesis and the Stolle synthesis, starting from 4-fluoroaniline.[6] These methods involve cyclization reactions to form the isatin ring system.
-
What is the role of the Vilsmeier-Haack reaction in the synthesis of the pyrrole precursor? The Vilsmeier-Haack reaction is a crucial step for introducing the formyl group (-CHO) at the 5-position of the 2,4-dimethyl-1H-pyrrole-3-carboxamide core.[1][7] This formyl group is essential for the subsequent condensation reaction with 5-fluoroisatin.
-
Are there any alternative catalysts for the final condensation step? Yes, besides organic bases like pyrrolidine and piperidine, other catalysts have been explored. Some reports suggest that the reaction can be catalyzed by acids.[3] The choice of catalyst can influence the reaction rate, yield, and impurity profile.
Data Presentation
Table 1: Comparison of Catalysts and Solvents for the Condensation Reaction
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Pyrrolidine | Ethanol | Reflux | 3 | ~70-78 | [3] |
| Piperidine | Toluene | Reflux | 2.5 - 3.5 | Not specified | |
| None | Various | Not specified | Not specified | Lower | [3] |
| Protic Acid | Not specified | 10 - 150 | Not specified | Not specified | [8] |
Experimental Protocols
Protocol 1: Synthesis of 5-Fluoroisatin (General Procedure)
A detailed procedure for the synthesis of 5-fluoroisatin can vary, but a general approach involves the reaction of 4-fluoroaniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield 5-fluoroisatin. The crude product is typically purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Vilsmeier-Haack Formylation of N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide
-
In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) to an anhydrous solvent such as 1,2-dichloroethane (B1671644) (DCE).[1]
-
Cool the mixture to 0°C in an ice bath.[1]
-
Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 5°C.[1]
-
Stir the resulting Vilsmeier reagent at 0°C for 30 minutes.[1]
-
Dissolve the N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide in anhydrous DCE and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 60°C).[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0°C and quench by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 8.[1]
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide.[9]
Protocol 3: Condensation of 5-Fluoroisatin with N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide
-
Dissolve 5-fluoroisatin and N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide in a suitable solvent, such as ethanol.[2]
-
Add a catalytic amount of pyrrolidine to the solution.[2]
-
Heat the reaction mixture to reflux and stir for the required duration (typically a few hours), monitoring the reaction progress by TLC.[2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
Wash the collected solid with a small amount of cold solvent.
-
If necessary, purify the crude product further by recrystallization or column chromatography to obtain the pure Sunitinib precursor.
Visualizations
Caption: Overall workflow for the synthesis of the Sunitinib precursor.
Caption: Simplified signaling pathways inhibited by Sunitinib.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
- 3. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Cas 356068-86-5,N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide | lookchem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof - Google Patents [patents.google.com]
- 9. N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide | 356068-86-5 [chemicalbook.com]
Reducing byproduct formation in the Wolff-Kishner reduction of 5-fluoroisatin
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Wolff-Kishner reduction to synthesize 5-fluorooxindole from 5-fluoroisatin (B27256).
Frequently Asked Questions (FAQs)
Q1: What is the primary expected product of the Wolff-Kishner reduction of 5-fluoroisatin?
The primary product is 5-fluorooxindole, formed by the reduction of the C3-carbonyl group of the 5-fluoroisatin ring to a methylene (B1212753) group (-CH₂).
Q2: What are the typical reaction conditions for this transformation?
The Wolff-Kishner reduction of 5-fluoroisatin is typically carried out using hydrazine (B178648) hydrate (B1144303) in the presence of a strong base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH).[1][2] The reaction is run at elevated temperatures, often in a high-boiling solvent such as ethylene (B1197577) glycol or diethylene glycol.[1][2][3] A common modification, known as the Huang-Minlon modification, involves heating the mixture to first form the hydrazone, then distilling off water and excess hydrazine before increasing the temperature to effect the reduction, which can shorten reaction times to 3-6 hours.[1][3]
Q3: What are the most common side reactions or byproducts in a Wolff-Kishner reduction?
A frequently encountered side-reaction is the formation of an azine.[4] This occurs when the intermediate hydrazone reacts with another molecule of the starting carbonyl compound.[4] In the case of 5-fluoroisatin, this would result in a symmetrical azine dimer. Vigorous exclusion of water during the reaction can help to suppress the formation of the ketone, which in turn can reduce azine formation.[4] Another potential side reaction is the reduction of the ketone to an alcohol, which can be promoted by alkoxide bases like sodium ethoxide.[5]
Q4: Are there alternative methods to reduce 5-fluoroisatin to 5-fluorooxindole?
Yes, alternative reduction methods exist. One common alternative is catalytic hydrogenation, where 5-fluoro-2-nitrophenylacetic acid is treated with hydrogen gas over a platinum oxide catalyst to yield 5-fluorooxindole.[6] Another approach involves the cyclization of 2-(5-fluoro-2-nitrophenyl)malonic acid diester under reductive conditions.[7] The Clemmensen reduction is another classic method for carbonyl reduction, but it uses strongly acidic conditions (amalgamated zinc and HCl), which may not be suitable for substrates with acid-sensitive functional groups.[3][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 5-Fluorooxindole | Incomplete reaction; Suboptimal reaction temperature or time; Degradation of starting material or product under harsh basic conditions. | - Ensure the reaction temperature reaches at least 180-200°C after initial hydrazone formation.[9][10] - Extend the reaction time, monitoring progress by TLC. - Use the Huang-Minlon modification to remove water, which can drive the reaction to completion.[1] - Consider a milder modification, such as using potassium t-butoxide in DMSO at room temperature.[3][8] |
| Formation of a High Molecular Weight, Insoluble Yellow/Orange Precipitate | This is likely the formation of the 5-fluoroisatin azine byproduct. This occurs when the intermediate hydrazone reacts with unreacted 5-fluoroisatin.[4] | - Use a higher excess of hydrazine hydrate to ensure all 5-fluoroisatin is converted to the hydrazone before significant heating for the elimination step. - Pre-form the hydrazone at a lower temperature before adding the bulk of the base and increasing the temperature for the reduction. - Ensure efficient removal of water after the initial condensation step, as this can favor the desired reaction pathway.[4] |
| Presence of Unreacted 5-Fluoroisatin | Insufficient hydrazine; Reaction temperature too low; Insufficient reaction time. | - Increase the molar equivalent of hydrazine hydrate. - Ensure the reaction mixture reaches the target temperature (typically 190-200°C for the elimination step).[2] - Increase the duration of the reaction at the target temperature. |
| Isolation of 5-Fluoro-3-hydroxyoxindole | Incomplete reduction; Presence of water during the final stages of the reaction. | - Ensure anhydrous conditions during the high-temperature elimination step. - Increase the concentration of the base (e.g., KOH). - Increase the reaction temperature and/or time to drive the reduction to completion. |
Experimental Protocols
Modified Wolff-Kishner-Huang Minlon Reduction of 5-Fluoroisatin
This protocol is adapted from a procedure for the synthesis of 5-fluoro-2-oxindole.[11]
-
Hydrazone Formation: In a flask equipped with a thermometer and a distillation condenser, add 5-fluoroisatin (e.g., 4.60 g, 27.9 mmol), 80% hydrazine hydrate (e.g., 19.3 mL, 386 mmol), and water (e.g., 19.3 mL).
-
Stir the mixture thoroughly.
-
Reduction: Heat the reaction mixture in an oil bath to 140°C and maintain for 6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture to pH 2 with hydrochloric acid (e.g., 2.0 mol/L).
-
Stir the resulting mixture at room temperature for 12 hours.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid with water.
-
The filtrate can be extracted with ethyl acetate (B1210297) to recover any additional product.
-
Combine the solid portions and dry to obtain 5-fluorooxindole.
-
Quantitative Data Summary
| Starting Material | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Fluoroisatin | 5-Fluoro-2-oxindole | Hydrazine hydrate, Water | 140 | 6 | 99.1 | [11] |
| Aldehyde | Alkane | Hydrazine monohydrate, KOH, DGME | 110 then 194 | 1 then 4 | - | [2] |
| Isovanillin | 4-Methylguaiacol | Hydrazine hydrate, KOH, Ethylene glycol | 130 then 190 | 1 then 5 | - | [2] |
Visualizations
Reaction Pathway: Wolff-Kishner Reduction of 5-Fluoroisatin
Caption: Reaction scheme for the Wolff-Kishner reduction of 5-fluoroisatin, including the pathway to the common azine byproduct.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in the Wolff-Kishner reduction of 5-fluoroisatin.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Wolff-Kishner Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. prepchem.com [prepchem.com]
- 7. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Wolff kishner reduction with mechanism | PPTX [slideshare.net]
- 10. youtube.com [youtube.com]
- 11. 5-Fluoro-2-oxindole synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Scale-Up Synthesis of 5-Fluoro-2-oxoindoline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up synthesis of 5-Fluoro-2-oxoindoline. The information is tailored for professionals in the pharmaceutical and chemical industries, offering practical guidance for transitioning from laboratory to pilot plant and commercial-scale production.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound?
A prevalent and industrially viable route commences with 4-fluoroaniline (B128567). The synthesis proceeds through two key steps:
-
Formation of 5-Fluoroisatin (B27256): 4-fluoroaniline is reacted with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to yield an intermediate, which is then cyclized in the presence of a strong acid like concentrated sulfuric acid to form 5-fluoroisatin.
-
Reduction to this compound: The carbonyl group at the 3-position of 5-fluoroisatin is selectively reduced to a methylene (B1212753) group using a Wolff-Kishner reduction or a modified version thereof.[1]
This route is often favored for its use of readily available starting materials.
Q2: What are the primary challenges when scaling up the Wolff-Kishner reduction of 5-fluoroisatin?
Scaling up the Wolff-Kishner reduction presents several challenges:
-
Thermal Management: The reaction is typically conducted at high temperatures (around 140-200°C) and can be exothermic, posing a risk of thermal runaway in large reactors.[1] Careful control of heating and efficient heat dissipation are critical.
-
Handling of Hazardous Reagents: Hydrazine (B178648) hydrate is a toxic and potentially explosive reagent.[2][3] Large-scale handling requires stringent safety protocols, including specialized charging systems and personal protective equipment.
-
Reaction Kinetics and Mixing: Achieving uniform mixing and heat distribution in large vessels is more challenging and can impact reaction consistency, yield, and impurity profiles.
-
Work-up and Product Isolation: Handling large volumes of reaction mixtures and ensuring efficient product isolation and purification can be complex.
Q3: What are the expected yield and purity for the industrial synthesis of this compound?
While lab-scale syntheses can achieve high yields (e.g., 99.1% for the Wolff-Kishner reduction step under optimized lab conditions), industrial-scale production yields may vary.[1] However, for its use as a pharmaceutical intermediate, particularly in the synthesis of drugs like Sunitinib (B231), a very high purity of over 99.75% is achievable and often required.[4][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in 5-Fluoroisatin Formation | Incomplete cyclization. | Ensure the strength of the sulfuric acid is adequate and that the reaction temperature is maintained as per the protocol. Consider a longer reaction time or a slight excess of the cyclizing agent. |
| Side reactions due to overheating. | Implement precise temperature control during the addition of reagents and the cyclization step. Ensure efficient stirring to avoid localized overheating. | |
| Incomplete Wolff-Kishner Reduction | Insufficient reaction time or temperature. | Monitor the reaction progress by an appropriate analytical method (e.g., HPLC, TLC). If the reaction stalls, consider extending the reaction time or gradually increasing the temperature, while carefully monitoring for any pressure build-up. |
| Deactivation of hydrazine. | Ensure the quality of the hydrazine hydrate used. Protect the reaction from air (oxygen) which can oxidize hydrazine. | |
| Poor mixing in a large reactor. | Evaluate the reactor's agitation efficiency. For large-scale reactions, consider using a reactor with appropriate baffles and impeller design to ensure good mixing of the heterogeneous mixture. | |
| Formation of Impurities | Over-reduction or side reactions. | Optimize the reaction conditions (temperature, time, and reagent stoichiometry) to minimize the formation of by-products. |
| Presence of unreacted starting materials. | Ensure the reaction goes to completion. If necessary, adjust the stoichiometry of the reagents. | |
| Degradation of the product. | Avoid prolonged exposure to high temperatures. Once the reaction is complete, cool down the reaction mixture promptly. | |
| Difficulty in Product Isolation and Purification | Oily product or poor crystal formation. | Develop a robust crystallization protocol. This may involve screening different solvent systems, optimizing the cooling profile, and using seeding strategies. |
| Product contamination with residual solvent. | Ensure efficient drying of the final product under appropriate temperature and vacuum. The choice of the final crystallization solvent is important to facilitate drying. | |
| Discoloration of the final product. | The crude product may be a brownish-gray solid.[1] Purification by recrystallization, potentially with the use of activated carbon, can help to decolorize the product. |
Data Presentation
Table 1: Comparison of Reported Yields for Key Synthetic Steps
| Reaction Step | Scale | Reported Yield | Reference |
| 5-Fluoroisatin to this compound (Wolff-Kishner) | Lab-scale (4.6 g) | 99.1% | [1] |
| Overall Yield (4-Fluoroaniline to this compound) | Not specified | 66% | [1] |
Note: Publicly available quantitative data directly comparing lab-scale and plant-scale synthesis of this compound is limited. The values presented are based on available literature and may not be representative of all manufacturing processes.
Experimental Protocols
1. Synthesis of 5-Fluoroisatin (Illustrative Lab-Scale)
This is a multi-step process that starts with 4-fluoroaniline. The crucial cyclization step to form the isatin (B1672199) ring is typically achieved using concentrated sulfuric acid. The reaction is highly exothermic and requires careful temperature control, especially during scale-up.
2. Wolff-Kishner Reduction of 5-Fluoroisatin to this compound (Lab-Scale)
-
Reagents: 5-Fluoroisatin, hydrazine hydrate (e.g., 80% solution), and water.
-
Procedure:
-
To a flask equipped with a thermometer and a reflux condenser, add 5-fluoroisatin, hydrazine hydrate, and water.[1]
-
Heat the reaction mixture to approximately 140°C and maintain for several hours (e.g., 6 hours).[1]
-
Cool the reaction mixture to room temperature.
-
Adjust the pH to approximately 2 with hydrochloric acid.[1]
-
Stir the mixture at room temperature for an extended period (e.g., 12 hours) to precipitate the product.[1]
-
Isolate the solid product by vacuum filtration and wash with water.[1]
-
Further product can be recovered by extracting the filtrate with a suitable organic solvent like ethyl acetate.[1]
-
The crude product can be purified by recrystallization.
-
Visualizations
Logical Workflow for Scale-Up Synthesis and Troubleshooting
Caption: Logical workflow for the scale-up synthesis of this compound, highlighting key challenges and troubleshooting points.
Decision Tree for Addressing Low Yield in Wolff-Kishner Reduction
Caption: A decision tree to guide troubleshooting efforts when encountering low yields in the Wolff-Kishner reduction step.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cerij.or.jp [cerij.or.jp]
- 3. Sciencemadness Discussion Board - Hydrazine Safety & Handling Questions - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]
- 5. WO2009157011A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted 5-Fluoro-2-oxoindolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of substituted 5-fluoro-2-oxoindolines.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when interpreting NMR spectra of 5-fluoro-2-oxoindolines?
A1: The primary challenges arise from the presence of the fluorine atom. Fluorine (¹⁹F) is a spin-active nucleus (I = 1/2) with 100% natural abundance, leading to complex splitting patterns in both ¹H and ¹³C NMR spectra due to heteronuclear coupling (J-coupling).[1][2] Specifically, you may encounter:
-
Complex Multiplicity: Protons and carbons near the fluorine atom will be split not only by adjacent protons but also by the fluorine, resulting in doublet of doublets, triplets of doublets, and more complex multiplets.[2]
-
Long-Range Couplings: ¹⁹F can couple with protons and carbons over several bonds (e.g., ²J, ³J, ⁴J, and even ⁵J), further complicating the spectra.[2]
-
Overlapping Signals: In substituted analogs, aromatic signals from the oxindole (B195798) core and the substituent can overlap, making assignment difficult.
Q2: How does the fluorine at the 5-position affect the chemical shifts of the aromatic protons on the oxindole core?
A2: The fluorine atom is strongly electron-withdrawing, which influences the electron density of the aromatic ring and thus the chemical shifts of the protons. Protons ortho and para to the fluorine (H-4 and H-6) will experience the largest effects. You can generally expect the proton ortho to the fluorine (H-4) to be shifted downfield. The coupling of these protons with the fluorine atom will also be observable.
Q3: I am seeing more signals in my ¹³C NMR spectrum than expected. What could be the cause?
A3: The presence of the fluorine atom causes splitting of the carbon signals due to C-F coupling. Carbons directly bonded to the fluorine (C-5) will show a large one-bond coupling (¹JCF), appearing as a doublet. Carbons two (C-4, C-6, C-7a) and three (C-3a, C-7) bonds away will also show smaller couplings (²JCF and ³JCF), appearing as doublets or more complex multiplets. This effectively doubles the number of signals for carbons coupled to the fluorine.
Q4: My baseline is distorted, and the lineshapes are broad. What are the likely causes?
A4: Poor baseline and broad lineshapes are often due to issues with sample preparation. Ensure that your sample is fully dissolved and free of any particulate matter by filtering it into the NMR tube.[3] Overly concentrated samples can also lead to increased viscosity and broader lines.[3] For ¹H NMR of small molecules, 1-10 mg in 0.5-0.6 mL of deuterated solvent is typically sufficient.[4]
Troubleshooting Guides
Problem 1: Unusually Complex and Overlapping Aromatic Signals in ¹H NMR
Symptoms:
-
The aromatic region (approx. 6.5-8.0 ppm) shows a series of complex multiplets that are difficult to assign.
-
It is unclear which signals belong to the oxindole core versus the substituent.
Possible Causes:
-
Second-order coupling effects.
-
Overlapping of signals from the oxindole protons and protons on an aromatic substituent.
-
Complex splitting due to both H-H and H-F couplings.
Solutions:
-
Perform a 2D COSY Experiment: A COSY (Correlation Spectroscopy) experiment will reveal which protons are coupled to each other.[3] This will help to identify the spin systems of the oxindole core protons (typically H-4, H-6, and H-7) and separate them from the substituent's spin system.
-
Utilize ¹⁹F Decoupling: If your spectrometer is capable, running a ¹H{¹⁹F} NMR experiment (proton NMR with fluorine decoupling) will simplify the spectrum by removing all H-F couplings. The complex multiplets will collapse into simpler patterns (e.g., a doublet of doublets may become a simple doublet), making the H-H coupling network easier to interpret.
-
Run a 2D HMBC Experiment: An HMBC (Heteronuclear Multiple Bond Correlation) experiment shows correlations between protons and carbons over two to three bonds. This can be invaluable for confirming assignments by correlating the oxindole protons to known carbon signals, such as the carbonyl carbon (C-2).
Problem 2: Difficulty in Assigning Quaternary Carbons in ¹³C NMR
Symptoms:
-
Several expected quaternary carbon signals are missing or very weak in the ¹³C NMR spectrum.
-
It is difficult to distinguish between the quaternary carbons of the oxindole core and those of the substituent.
Possible Causes:
-
Quaternary carbons have long relaxation times and can be weak in standard ¹³C NMR experiments.
-
Overlapping signals.
Solutions:
-
Increase the Relaxation Delay (d1): In the acquisition parameters of your ¹³C NMR experiment, increase the relaxation delay to allow the quaternary carbons to fully relax between pulses, which will increase their signal intensity.
-
Run a 2D HMBC Experiment: This is the most effective method for assigning quaternary carbons. Look for correlations from well-assigned protons to the quaternary carbons. For example, the proton on the exocyclic double bond (at C-3) should show a correlation to the carbonyl carbon (C-2) and carbons in the substituent. The aromatic protons of the oxindole core will show correlations to the quaternary carbons C-3a and C-7a.
-
Compare with Literature Data: Use the provided data tables as a reference for the expected chemical shift ranges of the key quaternary carbons in the 5-fluoro-2-oxoindoline scaffold.
Data Presentation
The following tables summarize typical NMR data for substituted 3-benzylidene-5-fluoro-2-oxoindolines. Note that chemical shifts and coupling constants can vary depending on the specific substituent and the solvent used.
Table 1: Typical ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for the this compound Core
| Proton | Chemical Shift (δ, ppm) Range | Typical Multiplicity | Coupling Constants (J, Hz) |
| NH | 7.8 - 9.0 | br s | - |
| H-4 | 7.1 - 7.4 | dd | ³J(H4-H6) ≈ 2.5, ⁴J(H4-F) ≈ 9.0 |
| H-6 | 6.8 - 7.0 | td | ³J(H6-H7) ≈ 8.7, ³J(H6-F) ≈ 8.7, ⁴J(H6-H4) ≈ 2.6 |
| H-7 | 6.7 - 6.9 | dd | ³J(H7-H6) ≈ 8.5, ⁴J(H7-F) ≈ 4.4 |
| =CH (vinyl) | 7.7 - 8.1 | s | - |
Data compiled from similar structures reported in the literature.[3][5]
Table 2: Typical ¹³C NMR Chemical Shift Ranges for the this compound Core
| Carbon | Chemical Shift (δ, ppm) Range | C-F Coupling (JCF, Hz) |
| C-2 (C=O) | 168 - 172 | - |
| C-3 | 125 - 135 | - |
| C-3a | 128 - 132 | Small (³JCF) |
| C-4 | 112 - 116 | Small (²JCF) |
| C-5 | 157 - 161 | Large (¹JCF ≈ 240) |
| C-6 | 115 - 119 | Small (²JCF) |
| C-7 | 110 - 114 | Small (³JCF) |
| C-7a | 140 - 144 | Small (²JCF) |
Note: These are estimated ranges and can be influenced by substituents.
Experimental Protocols
1. Sample Preparation
-
Weigh 5-10 mg of the this compound derivative for ¹H NMR (15-30 mg for ¹³C NMR) into a clean, dry vial.[1]
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[3]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[3] The final sample height should be approximately 4-5 cm.[3]
-
Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.
2. Key NMR Experiments
-
¹H NMR: A standard proton NMR experiment is the first step. Pay close attention to the integration and multiplicity of the signals.
-
¹³C NMR: A standard proton-decoupled ¹³C NMR experiment will show all carbon signals. Be aware that quaternary carbons may be weak.
-
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is essential for tracing out the connectivity of the proton spin systems.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment shows correlations between protons and the carbons they are directly attached to (one-bond C-H correlations). It is the primary method for assigning protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). It is crucial for assigning quaternary carbons and piecing together the molecular fragments.
Visualization of Workflows
Caption: Experimental workflow for NMR analysis.
Caption: Logical process for spectral interpretation.
References
- 1. 19F NMR spectroscopy monitors ligand binding to recombinantly fluorine-labelled b′x from human protein disulphide isomerase (hPDI) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19F [nmr.chem.ucsb.edu]
- 3. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]
- 4. 5-Fluoro-2-oxindole synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of 5-Fluoro-2-oxoindoline Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Fluoro-2-oxoindoline inhibitors. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to cell permeability.
Frequently Asked Questions (FAQs)
Q1: My this compound inhibitor is highly potent in biochemical assays but shows significantly lower activity in cell-based assays. What is the likely cause?
A1: This discrepancy is a common challenge in drug discovery and often points towards poor cell permeability. The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target. Other contributing factors could include rapid efflux by cellular transporters (like P-glycoprotein), metabolic instability within the cell, or off-target effects. It is crucial to experimentally determine the compound's permeability using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell permeability assay.
Q2: What are the primary strategies to improve the cell permeability of a this compound inhibitor?
A2: There are three main approaches to enhance the cell permeability of your inhibitor:
-
Medicinal Chemistry Approaches: This involves modifying the chemical structure of the inhibitor. Strategies include creating a prodrug, masking polar functional groups, or optimizing the lipophilicity (LogP) and polar surface area (PSA).
-
Formulation-Based Strategies: This approach focuses on the delivery vehicle. Encapsulating the inhibitor in nanoparticles, liposomes, or using lipid-based formulations can facilitate its entry into cells.
-
Bioconjugation: Attaching the inhibitor to a molecule that can actively transport it across the cell membrane, such as a cell-penetrating peptide (CPP), can also be an effective strategy.
Q3: How do I determine if my this compound inhibitor is a substrate of an efflux pump like P-glycoprotein (P-gp)?
A3: A bi-directional Caco-2 permeability assay is the standard method to investigate this. The permeability of your compound is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux. To confirm the involvement of a specific transporter like P-gp, the experiment can be repeated in the presence of a known inhibitor of that transporter, such as verapamil.
Q4: What is the difference between the PAMPA and Caco-2 assays for permeability assessment?
A4: The PAMPA assay measures passive diffusion across an artificial lipid membrane and is a high-throughput, cell-free method ideal for early-stage screening. In contrast, the Caco-2 assay utilizes a monolayer of human intestinal cells, providing a more comprehensive assessment of both passive diffusion and active transport processes, including efflux mechanisms.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
| Issue | Possible Cause | Troubleshooting Steps |
| Low apparent permeability (Papp) in PAMPA assay. | 1. Poor aqueous solubility: The compound may be precipitating in the donor well. 2. High lipophilicity: The compound may be retained within the artificial membrane. | 1. Visually inspect the donor well for precipitation. If observed, consider using a co-solvent (e.g., DMSO, ensuring final concentration is low) or reducing the compound concentration. 2. Analyze the amount of compound remaining in the membrane at the end of the assay. If high, consider formulation strategies to improve solubility. |
| Low apparent permeability (Papp) in Caco-2 assay. | 1. Poor passive permeability: The compound's physicochemical properties are not optimal for crossing the cell membrane. 2. Active efflux: The compound is a substrate for efflux transporters like P-gp. 3. Low compound recovery: The compound may be binding to the assay plate or being metabolized by the cells. | 1. Review the compound's LogP, PSA, and hydrogen bonding capacity. Consider structural modifications to optimize these properties. 2. Perform a bi-directional Caco-2 assay to determine the efflux ratio. If the ratio is high (>2), co-incubate with a known efflux pump inhibitor. 3. Use low-binding plates. Analyze cell lysates and supernatant for metabolites to assess metabolic stability. |
| High variability in permeability results. | 1. Inconsistent cell monolayer integrity: TEER values are variable or low. 2. Assay conditions: Inconsistent DMSO concentrations or compound precipitation. | 1. Ensure a consistent cell culture and seeding protocol. Measure TEER values before and after the experiment to ensure monolayer integrity. 2. Maintain a consistent, low final DMSO concentration across all wells. Pre-check compound solubility in the assay buffer. |
| High permeability in PAMPA but low in Caco-2 assay. | Active efflux: The compound has good passive diffusion but is actively transported out of the Caco-2 cells. | This is a strong indication that your compound is an efflux pump substrate. Confirm this with a bi-directional Caco-2 assay and consider co-incubation with efflux inhibitors. |
Data Presentation
The following tables present illustrative quantitative data for this compound inhibitors. This data is intended to serve as a template for organizing your experimental results.
Table 1: Illustrative Permeability Data for this compound Analogs in PAMPA and Caco-2 Assays
| Compound ID | Modification | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio (B-A/A-B) |
| F-Oxo-001 | Parent Compound | 2.5 ± 0.3 | 0.8 ± 0.1 | 5.2 |
| F-Oxo-002 | Addition of methyl ester | 5.1 ± 0.5 | 2.1 ± 0.2 | 4.8 |
| F-Oxo-003 | Prodrug (amino acid conjugate) | 8.2 ± 0.7 | 6.5 ± 0.6 | 1.5 |
| F-Oxo-004 | Nanoparticle formulation | N/A | 12.3 ± 1.1 | N/A |
Table 2: Illustrative Effect of P-glycoprotein Inhibitor on Caco-2 Permeability of F-Oxo-001
| Condition | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio |
| F-Oxo-001 | 0.8 ± 0.1 | 4.2 ± 0.4 | 5.2 |
| F-Oxo-001 + Verapamil (50 µM) | 3.5 ± 0.3 | 3.8 ± 0.3 | 1.1 |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound inhibitors across an artificial lipid membrane.
Methodology:
-
Prepare Lipid Solution: Dissolve a lipid, such as 2% (w/v) lecithin (B1663433) in dodecane, to create the artificial membrane solution.
-
Coat Donor Plate: Add 5 µL of the lipid solution to the membrane of each well in a 96-well donor plate and allow the solvent to evaporate, impregnating the filter.
-
Prepare Solutions:
-
Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4).
-
Donor Plate: Prepare dosing solutions of the test compounds in buffer and add them to the coated donor plate.
-
-
Assemble and Incubate: Place the donor plate onto the acceptor plate to form a "sandwich" and incubate at room temperature for 4-18 hours with gentle shaking.
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium)
Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the theoretical equilibrium concentration.
Caco-2 Permeability Assay
Objective: To determine the permeability and potential for active transport of this compound inhibitors across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Prepare Dosing Solution: Prepare the inhibitor in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at the desired concentration.
-
Permeability Measurement (Apical to Basolateral - A-B):
-
Add fresh transport buffer to the basolateral (bottom) chamber.
-
Add the dosing solution to the apical (top) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical - B-A) for Efflux Assessment:
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and sample from the apical chamber as described for A-B transport.
-
-
Sample Analysis: Determine the concentration of the inhibitor in the collected samples using LC-MS/MS.
-
Data Calculation:
-
Calculate the Papp value for both directions using the equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).
-
Cellular Uptake Assay
Objective: To quantify the intracellular accumulation of a this compound inhibitor.
Methodology:
-
Cell Seeding: Seed the target cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Compound Incubation: Treat the cells with the inhibitor at various concentrations and for different time points.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS to remove extracellular compound. Lyse the cells using a suitable lysis buffer.
-
Sample Analysis: Determine the concentration of the inhibitor in the cell lysate using LC-MS/MS.
-
Data Normalization: Normalize the intracellular concentration to the total protein content of the lysate, determined by a protein assay (e.g., BCA assay).
Mandatory Visualization
Signaling Pathways
This compound inhibitors often target receptor tyrosine kinases (RTKs) such as VEGFR2, FGFR, and PDGFR. Understanding these pathways is crucial for interpreting the cellular effects of these inhibitors.
Caption: VEGFR2 signaling pathway and the inhibitory action of this compound compounds.
Caption: FGFR signaling cascade and its inhibition by this compound inhibitors.
Caption: PDGFR signaling pathways and their targeting by this compound inhibitors.
Experimental Workflows
Caption: A logical workflow for investigating and improving the cell permeability of inhibitors.
Technical Support Center: Addressing Off-Target Effects of 5-Fluoro-2-oxoindoline-Based Drugs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address off-target effects of 5-Fluoro-2-oxoindoline-based drugs.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with this compound-based drugs?
A1: this compound is a privileged scaffold for kinase inhibitors. While designed to be specific, these drugs can exhibit off-target activity due to the conserved nature of the ATP-binding pocket across the kinome. A prominent example is Sunitinib, which, in addition to its intended targets (VEGFRs, PDGFRs, c-KIT, FLT3, RET), is known to inhibit other kinases and proteins.[1][2] Notable off-targets for Sunitinib include AMP-activated protein kinase (AMPK) and Ribosomal S6 Kinase (RSK1), which have been linked to cardiotoxicity.[3][4][5][6] Furthermore, these compounds can interact with non-kinase targets, such as drug transporters like P-glycoprotein (ABCB1) and ABCG2, potentially leading to altered pharmacokinetics of co-administered drugs.[3]
Q2: How can I differentiate between on-target and off-target effects in my cellular assays?
A2: Distinguishing between on-target and off-target effects is crucial for accurate interpretation of experimental results. A multi-pronged approach is recommended:
-
Use of a Structurally Unrelated Inhibitor: Employ a second inhibitor with a different chemical scaffold that targets the same primary protein. If the observed phenotype is consistent between both inhibitors, it is more likely to be an on-target effect.
-
Dose-Response Analysis: Perform experiments across a wide range of inhibitor concentrations. On-target effects should typically occur at concentrations consistent with the inhibitor's IC50 or Ki value for the primary target, while off-target effects may only appear at higher concentrations.
-
Target Engagement Assays: Directly confirm that the drug is binding to its intended target in the cellular context using methods like the Cellular Thermal Shift Assay (CETSA).[11][12][13][14]
Q3: My cells are showing unexpected toxicity or a paradoxical phenotype. Could this be an off-target effect?
A3: Yes, unexpected cellular responses are often indicative of off-target activities. For instance, Sunitinib's off-target inhibition of AMPK can lead to mitochondrial abnormalities and energy depletion in cardiomyocytes, a mechanism distinct from its anti-angiogenic function.[3][5][6] A paradoxical effect, such as increased proliferation when inhibition is expected, could arise from the drug hitting a kinase in a negative feedback loop or a completely unrelated pathway that counteracts the intended effect.
Q4: Can off-target effects of this compound-based drugs be beneficial?
A4: In some instances, yes. The phenomenon where a drug's therapeutic efficacy is a result of its interaction with multiple targets is known as polypharmacology. A multi-targeted kinase inhibitor might be more effective in treating complex diseases like cancer by simultaneously blocking several oncogenic signaling pathways. However, it is critical to systematically identify and characterize all relevant targets to understand the complete mechanism of action and to anticipate potential adverse effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions. 2. Degradation of the drug stock solution. 3. Cell line heterogeneity or mycoplasma contamination. | 1. Standardize cell seeding density, passage number, and media components. 2. Prepare fresh drug stocks regularly and store them appropriately in aliquots to avoid freeze-thaw cycles. 3. Perform cell line authentication and regular mycoplasma testing. Consider single-cell cloning for a more homogenous population.[15] |
| Observed phenotype does not match genetic knockdown of the primary target. | 1. The phenotype is caused by an off-target effect of the inhibitor. 2. Incomplete knockdown of the target protein by siRNA/CRISPR. | 1. Perform a kinase screen to identify potential off-targets. Validate key off-targets with structurally unrelated inhibitors or specific genetic knockdowns of the off-target proteins. 2. Confirm the efficiency of your knockdown at the protein level using Western blotting. Test multiple siRNA sequences to rule out sequence-specific off-target effects of the siRNA itself.[9][10][16] |
| Unexpected cardiotoxicity or metabolic changes in cell culture. | Off-target inhibition of kinases crucial for cellular metabolism, such as AMPK by Sunitinib.[3][5][6] | 1. Measure cellular ATP levels and mitochondrial membrane potential. 2. Assess the phosphorylation status of AMPK and its downstream targets (e.g., ACC). 3. Consider using a cell line with a known dependency on the suspected off-target pathway for further investigation. |
| Altered efficacy of a co-administered drug. | Inhibition of drug transporters (e.g., ABCG2, P-gp) by the this compound-based drug.[3] | 1. Use a fluorescent substrate-based assay to measure the activity of relevant ABC transporters in the presence of your inhibitor. 2. If an interaction is confirmed, adjust experimental designs to account for the potential for altered intracellular concentrations of the co-administered drug. |
Data Presentation: Kinase Inhibition Profile of Sunitinib
The following table summarizes the inhibitory activity of Sunitinib, a representative this compound-based drug, against its primary targets and key off-targets.
| Target | Target Type | IC50 / Ki Value | Significance |
| VEGFR2 (KDR) | Primary | IC50: 80 nM / Ki: 9 nM | Key target for anti-angiogenic effects.[3] |
| PDGFRβ | Primary | IC50: 2 nM / Ki: 8 nM | Potent inhibition of a primary target involved in angiogenesis.[3] |
| c-KIT | Primary | Ki: 4 nM | Important target in Gastrointestinal Stromal Tumors (GIST).[3] |
| FLT3 | Primary | IC50: 50 nM (ITD mutant) | A target in certain hematologic malignancies.[3] |
| RET | Primary/Off-Target | Potent Inhibitor | Inhibition may contribute to hypothyroidism.[3] |
| AMPK | Off-Target | Potent inhibitor | Key mediator of cardiotoxicity.[3][5][6] |
| RSK1 | Off-Target | Inhibited at therapeutic concentrations | Potential contributor to cardiotoxicity.[3][4] |
| ABCG2 Transporter | Off-Target | IC50: 1.33 µM (for IAAP binding) | Inhibition can lead to drug-drug interactions.[3] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the binding of a this compound-based drug to its intended target protein in intact cells.[11][12][13][14]
Materials:
-
Cells expressing the target protein
-
This compound-based drug
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Antibody specific to the target protein
-
Standard Western blot reagents and equipment
Methodology:
-
Cell Treatment: Seed cells and grow to 80-90% confluency. Treat cells with the drug or DMSO for a specified time (e.g., 1 hour).
-
Harvesting: Wash cells with PBS and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Western Blotting: Collect the supernatant and determine the protein concentration. Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control indicates target engagement.
Protocol 2: In-Cell Western for Kinase Activity
Objective: To measure the inhibition of a specific kinase's activity within a cellular context by assessing the phosphorylation of its downstream substrate.[17]
Materials:
-
Cells cultured in a 96-well plate
-
This compound-based drug
-
Stimulant to activate the kinase pathway (e.g., growth factor)
-
Ice-cold PBS
-
Lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies: one for the phosphorylated substrate and one for the total substrate
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Luminometer plate reader
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach. Starve cells if necessary, then pre-treat with a serial dilution of the inhibitor or DMSO for 1-2 hours.
-
Stimulation: Add the appropriate stimulant to activate the kinase for a predetermined time (e.g., 15 minutes).
-
Lysis: Wash cells with ice-cold PBS and add lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate and normalize all samples.
-
Western Blotting: Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against the phosphorylated substrate. After washing, incubate with an HRP-conjugated secondary antibody.
-
Detection: Add chemiluminescent substrate and measure the signal using a plate reader.
-
Normalization: Strip the membrane and re-probe with an antibody against the total substrate to normalize for protein loading.
-
Data Analysis: Calculate the percentage of inhibition of substrate phosphorylation at each inhibitor concentration and determine the IC50 value.
Protocol 3: siRNA-Mediated Gene Knockdown for Target Validation
Materials:
-
Cells of interest
-
siRNA targeting the gene of interest (at least two independent sequences)
-
Non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Normal growth medium
-
Reagents for phenotype assessment (e.g., cell proliferation assay)
-
Reagents for Western blotting
Methodology:
-
Cell Seeding: Seed cells in antibiotic-free medium 18-24 hours before transfection to reach 60-80% confluency.
-
Transfection Complex Formation: For each well, dilute the siRNA (target-specific or control) and the transfection reagent in separate tubes of serum-free medium. Combine the two solutions, mix gently, and incubate at room temperature for 15-45 minutes.
-
Transfection: Add the transfection complexes to the cells and incubate for 5-7 hours at 37°C.
-
Post-Transfection: Add normal growth medium with serum and antibiotics.
-
Target Knockdown Confirmation: 48-72 hours post-transfection, harvest a subset of the cells and confirm the knockdown of the target protein by Western blotting.
-
Phenotypic Assay: At the same time point, treat the remaining transfected cells with the this compound-based drug or vehicle. Perform the relevant phenotypic assay (e.g., cell viability, migration).
-
Data Analysis: Compare the effect of the drug in cells transfected with the target-specific siRNA versus the non-targeting control siRNA. A reduced effect of the drug in the knockdown cells indicates that the phenotype is on-target.
Visualizations
Caption: On-target vs. off-target signaling pathways of this compound drugs.
Caption: Experimental workflow for validating on-target vs. off-target drug effects.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Sunitinib‐Induced Cardiotoxicity Is Mediated by Off‐Target Inhibition of AMP‐Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - TR [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. benchchem.com [benchchem.com]
- 16. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 17. benchchem.com [benchchem.com]
Strategies to improve the pharmacokinetic profile of 5-Fluoro-2-oxoindoline leads
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the pharmacokinetic (PK) profile of 5-fluoro-2-oxoindoline leads.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Oral Bioavailability
Q: My this compound derivative shows potent in vitro activity but has very low oral bioavailability in animal models. What are the likely causes and how can I improve it?
A: Low oral bioavailability for this class of compounds is often attributed to poor aqueous solubility and/or rapid first-pass metabolism. Here are several strategies to address this:
-
Solubility Enhancement: The dissolution of your compound is likely a rate-limiting step for absorption.[1] Consider the following formulation strategies:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can enhance the dissolution rate.[2][3][4]
-
Solid Dispersions: Dispersing your compound in a hydrophilic polymer matrix can improve solubility and dissolution.[1] This technique transforms the crystalline drug into a more soluble amorphous form.[5]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be highly effective. These systems form microemulsions in the gastrointestinal tract, which can improve the solubilization and absorption of lipophilic drugs.
-
Complexation: Using cyclodextrins to form inclusion complexes can shield the hydrophobic parts of your molecule from the aqueous environment, thereby increasing its apparent solubility.
-
-
Metabolic Stability Enhancement: The presence of the fluorine atom in the 5-position is a strategic choice to enhance metabolic stability.[6] However, other parts of the molecule may still be susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily in the liver.[7]
-
Structural Modification: Introduce blocking groups at metabolically labile sites. For instance, methylation or fluorination of susceptible positions can hinder enzymatic degradation.
-
Prodrug Approach: Synthesize a bioreversible derivative (prodrug) that masks a metabolically active functional group.[8][9] The prodrug can then be converted to the active compound in vivo.[8]
-
Issue 2: High Intrinsic Clearance in In Vitro Metabolic Assays
Q: My lead compound shows high clearance in human liver microsome stability assays. What does this indicate and what are my next steps?
A: High intrinsic clearance (CLint) in a liver microsomal stability assay suggests that your compound is rapidly metabolized by Phase I enzymes, primarily CYPs.[7][10] This is a strong indicator of poor in vivo stability and likely low oral bioavailability.[11]
Next Steps:
-
Identify Metabolites: Use LC-MS/MS to identify the major metabolites formed during the assay. This will reveal the "soft spots" in your molecule that are susceptible to metabolism.
-
Structure-Metabolism Relationship (SMR) Studies: Synthesize analogs with modifications at the identified metabolic hot spots. For example, if an aromatic ring is being hydroxylated, consider introducing an electron-withdrawing group to deactivate the ring towards oxidation.
-
Consider Extrahepatic Metabolism: If modifications to improve microsomal stability do not translate to improved in vivo PK, consider extrahepatic metabolism (e.g., in the gut wall, kidney, or plasma).[7][11] Assays using S9 fractions (which contain both microsomal and cytosolic enzymes) or hepatocytes can provide a broader picture of metabolic fate.[7][12]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for formulating a poorly soluble this compound derivative for in vivo studies?
A1: For early-stage in vivo screening in rodents, a simple co-solvent system can be effective.[2] A common starting formulation is a solution or suspension in a vehicle like 10% DMSO, 40% PEG300, and 50% water. However, for compounds with very poor solubility, a solid dispersion or a lipid-based formulation like a SEDDS might be necessary to achieve adequate exposure for efficacy studies.
Q2: How can I design a prodrug of a this compound lead?
A2: A common strategy is to target the secondary amine on the oxindole (B195798) ring. You can create an N-acylated or N-phosphorylated derivative. These prodrugs are often more soluble and can be designed to be cleaved by esterases or phosphatases in vivo to release the active parent drug.[5][8] Another approach is to create mutual prodrugs by linking your compound to another active agent to potentially achieve synergistic effects.[13]
Q3: What are the key pharmacokinetic parameters I should be monitoring?
A3: For assessing the pharmacokinetic profile, you should focus on:
-
Area Under the Curve (AUC): Represents the total drug exposure over time.
-
Maximum Concentration (Cmax): The highest concentration of the drug in the plasma.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Half-life (t1/2): The time it takes for the drug concentration to decrease by half.
-
Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation.[14]
Q4: Which animal species is most appropriate for initial pharmacokinetic studies?
A4: Rats are a common and well-characterized species for initial PK studies due to their size, cost-effectiveness, and established protocols for blood sampling.[15][16] Mice are also frequently used, especially when only small amounts of the compound are available.[16] It is also important to assess the metabolic stability in different species' liver microsomes (e.g., rat, mouse, dog, human) early on to understand potential interspecies differences in metabolism.[17]
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of Fluoroquinolone and Fluorouracil Derivatives in Rats
| Compound | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) | Reference Compound |
| DW-116 | 20 mg/kg (oral) | - | - | - | - | 99.0 | Fluoroquinolone |
| Ciprofloxacin | 20 mg/kg (oral) | - | - | - | - | 69.9 | Fluoroquinolone |
| Rufloxacin | 20 mg/kg (oral) | - | - | - | - | 84.9 | Fluoroquinolone |
| 5'-dFUrd | 600 mg/m² (oral) | ~15,000 | 1.0 | ~23,500 | 0.5-0.75 | 47 | Fluorouracil Prodrug |
Note: Data presented are for compounds structurally related to this compound and are intended for illustrative purposes. Actual PK parameters will be compound-specific.
Table 2: In Vitro Metabolic Stability of Representative Compounds in Human Liver Microsomes (HLM)
| Compound | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t1/2) (min) | Classification |
| Compound A | < 12 | > 58 | Low Clearance |
| Compound B | 12 - 55 | 13 - 58 | Intermediate Clearance |
| Compound C | > 55 | < 13 | High Clearance |
Classification based on typical industry benchmarks.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the intrinsic clearance (CLint) of a test compound in liver microsomes.
Materials:
-
Test compound (10 mM stock in DMSO)
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Positive control compound (e.g., testosterone)
-
Acetonitrile (B52724) with an internal standard for quenching
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound at 2 µM in phosphate buffer.
-
In a 96-well plate, add the microsomal suspension (final concentration 0.5 mg/mL) to the test compound working solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.[10]
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the rate of disappearance and subsequently the half-life (t1/2) and intrinsic clearance (CLint).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters of a test compound after oral and intravenous administration in rats.
Materials:
-
Test compound
-
Appropriate vehicle for oral (e.g., 0.5% methylcellulose) and intravenous (e.g., saline with 5% DMSO) administration
-
Male Sprague-Dawley rats (with cannulated jugular veins for serial blood sampling)
-
Dosing gavage needles and syringes
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge, freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the rats overnight before dosing.
-
Administer the test compound at a specific dose via oral gavage (p.o.) or intravenous injection (i.v.) to two separate groups of rats (n=3-5 per group).
-
Collect blood samples (~100-200 µL) at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the test compound.
-
Extract the test compound from the plasma samples (e.g., by protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate parameters such as AUC, Cmax, Tmax, and t1/2.
-
Calculate the oral bioavailability (%F) using the formula: %F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Visualizations
Caption: High-level workflow for pharmacokinetic profiling of lead compounds.
Caption: Decision tree for troubleshooting low oral bioavailability.
References
- 1. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrar.org [ijrar.org]
- 3. wjbphs.com [wjbphs.com]
- 4. rjpdft.com [rjpdft.com]
- 5. Highly Efficient Prodrugs: Design and Therapeutic Applications | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Highly Efficient Prodrugs: Design and Therapeutic Applications – Oriental Journal of Chemistry [orientjchem.org]
- 9. Insight into Prodrugs of Quinolones and Fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. mdpi.com [mdpi.com]
- 12. mttlab.eu [mttlab.eu]
- 13. Mutual Prodrugs of 5‐Fluorouracil: From a Classic Chemotherapeutic Agent to Novel Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and bioavailability of oral 5′-deoxy-5-fluorouridine in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In Vivo Pharmacokinetics | Jubilant Biosys [jubilantbiosys.com]
- 17. pharmaron.com [pharmaron.com]
Validation & Comparative
Head-to-head comparison of 5-Fluoro-2-oxoindoline based inhibitors with Sunitinib
A Head-to-Head Comparison: 5-Fluoro-2-oxoindoline Based Inhibitors Versus Sunitinib (B231) in Anti-Angiogenic Therapy
In the landscape of targeted cancer therapy, small-molecule tyrosine kinase inhibitors (TKIs) have revolutionized treatment paradigms, particularly for cancers driven by aberrant angiogenesis and cell proliferation. Sunitinib, a multi-targeted TKI, has been a cornerstone in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST) since its FDA approval in 2006.[1] Its efficacy stems from the inhibition of multiple receptor tyrosine kinases (RTKs) crucial for tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2][3]
The this compound scaffold forms the chemical foundation of Sunitinib and numerous other kinase inhibitors. Recognizing its potential, researchers have actively designed and synthesized novel derivatives based on this core structure to enhance potency, improve selectivity, and overcome resistance mechanisms. This guide provides a detailed head-to-head comparison of recently developed this compound based inhibitors with the established drug, Sunitinib, focusing on their performance backed by experimental data.
Mechanism of Action: Targeting Key Signaling Pathways
Both Sunitinib and its this compound-based analogues exert their anti-cancer effects by competitively inhibiting ATP binding to the catalytic domain of multiple RTKs. The primary target for their anti-angiogenic effect is VEGFR-2, which plays a central role in endothelial cell proliferation, migration, and survival—key steps in the formation of new blood vessels that supply tumors.[4][5][6]
Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote angiogenesis.[4][5][7] By blocking this initial phosphorylation step, these inhibitors effectively shut down these pro-angiogenic signals.
Sunitinib is known to inhibit a broad spectrum of kinases, including VEGFR1-3, PDGFRα/β, KIT, FLT3, RET, and CSF-1R.[1][8][9] The novel this compound derivatives are often designed to target a similar kinase profile, with a particular emphasis on potent VEGFR-2 inhibition.[10][11][12]
Quantitative Performance Data
The following tables summarize the in vitro performance of several novel this compound derivatives compared to Sunitinib.
Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀)
This table presents the concentration of the compound required to inhibit 50% of the activity of specific kinases. Lower values indicate greater potency.
| Compound | VEGFR-2 (nM) | PDGFRα (nM) | PDGFRβ (nM) | Reference |
| Sunitinib | 7.49 - 78.46 | 43.88 | 2.13 | [11] |
| Sunitinib | 75 ± 2 | - | - | [13] |
| Compound 6f | 7.49 | 7.41 | 6.18 | [11] |
| Compound 9f | 22.21 | 9.9 | 6.62 | [11] |
| Compound 13b | 67 ± 2 | - | - | [13] |
| Compound 15b | 76 ± 2 | - | - | [13] |
| Compound 17a | 78 ± 4 | - | - | [12] |
| Compound 10g | 87 ± 4 | - | - | [12] |
Data presented as IC₅₀ values in nanomolar (nM). A range is provided for Sunitinib to reflect values from different studies.
As shown, several novel compounds exhibit potent VEGFR-2 inhibition. Notably, compound 6f shows strong, balanced inhibition across VEGFR-2, PDGFRα, and PDGFRβ, while compound 13b demonstrates slightly superior VEGFR-2 inhibitory activity compared to Sunitinib in its respective study.[11][13] Compound 17a also shows potent inhibition of VEGFR-2, surpassing Sunitinib's potency in a direct comparison.[12]
Table 2: In Vitro Anti-proliferative Activity
This table shows the concentration of the compound required to inhibit 50% of cell growth (IC₅₀) or cause 50% growth inhibition (GI₅₀) in various human cancer cell lines.
| Compound | Cell Line | Cancer Type | Activity (µM) | Reference |
| Sunitinib | CAKI-1 | Renal | IC₅₀: 4.93 ± 0.16 | [13] |
| A498 | Renal | IC₅₀: 1.23 ± 0.04 | [13] | |
| MCF-7 | Breast | IC₅₀: 4.77 ± 0.21 | [12] | |
| HepG2 | Liver | IC₅₀: 2.23 ± 0.15 | [12] | |
| PANC-1 | Pancreatic | EC₅₀: 3.53 ± 0.21 | [14] | |
| Compound 13b | CAKI-1 | Renal | IC₅₀: 3.9 ± 0.13 | [13] |
| Compound 15b | CAKI-1 | Renal | IC₅₀: 3.31 ± 0.11 | [13] |
| A498 | Renal | IC₅₀: 1.23 ± 0.04 | [13] | |
| Compound 17a | MCF-7 | Breast | IC₅₀: 1.44 ± 0.11 | [12] |
| HepG2 | Liver | IC₅₀: 1.13 ± 0.06 | [12] | |
| Compound 10g | MCF-7 | Breast | IC₅₀: 0.74 ± 0.03 | [12] |
| Compound 3g | T-47D | Breast | GI: 96.17% at 10µM | [10][15] |
| HOP-92 | Lung | GI: 95.95% at 10µM | [10][15] | |
| EMAC4001 | PANC-1 | Pancreatic | EC₅₀: ~0.07-0.09 | [14][16] |
Activity is presented as IC₅₀, EC₅₀, or Percent Growth Inhibition (GI) in micromolar (µM) where applicable.
The anti-proliferative data reveals that many new derivatives are more potent than Sunitinib against specific cancer cell lines. For instance, compounds 13b and 15b show superior activity against the CAKI-1 renal cancer cell line.[13] Compounds 17a and 10g are significantly more potent against both MCF-7 breast and HepG2 liver cancer cells.[12] Furthermore, compound EMAC4001 was found to be 36 to 47 times more active than Sunitinib against the PANC-1 pancreatic cancer cell line.[14][16]
Experimental Protocols & Methodologies
The data presented is derived from a series of standardized in vitro assays designed to characterize the activity and mechanism of kinase inhibitors.
VEGFR-2 Kinase Inhibition Assay
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of the isolated VEGFR-2 kinase domain. A common method involves an ELISA-based format where a substrate-coated plate is incubated with the VEGFR-2 enzyme, ATP, and varying concentrations of the inhibitor. The amount of phosphorylated substrate is then measured using a specific antibody and a detectable secondary antibody. The IC₅₀ value is calculated from the dose-response curve.
NCI-60 One-Dose and Five-Dose Screens
The National Cancer Institute's 60 human tumor cell line screen is a widely used method for evaluating the anti-proliferative potential of new compounds.[10]
-
One-Dose Screen: Compounds are initially tested at a single high concentration (e.g., 10 µM) against the 60 cell lines. The output is reported as a percentage of growth inhibition (GI).
-
Five-Dose Screen: Compounds showing significant activity in the one-dose screen are then tested at five different concentrations to determine the GI₅₀ (concentration causing 50% growth inhibition).
MTT Cell Viability Assay
This is a colorimetric assay to assess cell metabolic activity, which serves as a measure of cell viability.
-
Cell Plating: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (and Sunitinib as a control) for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells with active mitochondria to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (like DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting purple solution is measured with a microplate reader. The IC₅₀ value is determined by plotting cell viability against compound concentration.[17]
Molecular Docking
This computational technique predicts the preferred orientation of a compound when bound to a protein target, such as the ATP-binding pocket of VEGFR-2. It uses scoring functions to estimate the binding affinity, helping to rationalize the observed inhibitory activity and guide further structural modifications.[10][15]
Conclusion
Sunitinib remains a critical and effective multi-targeted therapy for specific cancers. However, the field of drug discovery is dynamic, with continuous efforts to develop agents with improved efficacy and safety profiles. The experimental data clearly indicates that novel this compound based inhibitors represent a promising evolution of this important structural class. Several new analogues demonstrate superior or comparable in vitro potency against key kinases like VEGFR-2 and exhibit more potent anti-proliferative activity against various cancer cell lines than Sunitinib.[11][12][13][16] These findings underscore their potential as next-generation kinase inhibitors and warrant further investigation in preclinical and clinical settings to fully assess their therapeutic value.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New 2-oxoindole derivatives as multiple PDGFRα/ß and VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel 2-indolinone thiazole hybrids as sunitinib analogues: Design, synthesis, and potent VEGFR-2 inhibition with potential anti-renal cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anticancer Activity of Sunitinib Analogues in Human Pancreatic Cancer Cell Cultures under Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Kinase Selectivity of Novel 5-Fluoro-2-oxoindoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-fluoro-2-oxoindoline scaffold is a cornerstone in the development of multi-targeted kinase inhibitors, exemplified by the FDA-approved drug Sunitinib. This guide provides a comparative analysis of novel this compound derivatives, evaluating their kinase selectivity profiles against established alternatives like Sunitinib. The data presented is compiled from recent preclinical studies, offering insights into the potency and specificity of these emerging therapeutic candidates.
Executive Summary
Novel this compound derivatives have demonstrated significant potential as potent inhibitors of key receptor tyrosine kinases (RTKs) implicated in cancer progression, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and FMS-like Tyrosine Kinase 3 (FLT3). Several compounds exhibit enhanced selectivity and, in some cases, superior potency against specific kinases compared to Sunitinib, suggesting the potential for improved therapeutic windows and reduced off-target effects. This guide will delve into the quantitative kinase inhibition data, the experimental methodologies used to obtain this data, and the key signaling pathways affected.
Comparative Kinase Inhibition Profiles
The following tables summarize the in vitro kinase inhibitory activities (IC50 values) of novel this compound derivatives in comparison to Sunitinib. Lower IC50 values indicate greater potency.
| Compound | PDGFRα (nM) | PDGFRβ (nM) | VEGFR-2 (nM) | Reference |
| Sunitinib | 43.88 | 2.13 | 78.46 | [1] |
| Compound 6f | 7.41 | 6.18 | 7.49 | [1] |
| Compound 9f | 9.9 | 6.62 | 22.21 | [1] |
| Compound | FLT3 (nM) | CDK2 (nM) | Reference |
| Sunitinib | - | 27.90 | [2] |
| Compound 5l | 36.21 | 8.17 | [2] |
Note: Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Key Signaling Pathways
The primary targets of these this compound derivatives are critical nodes in signaling pathways that drive tumor growth, angiogenesis, and metastasis. Understanding these pathways is crucial for rational drug design and for predicting the biological effects of these inhibitors.
References
- 1. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the VEGFR2 signaling pathway for angiogenesis and fibrosis regulation in neovascular age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of 5-Fluoro-2-oxoindoline Compounds in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies, such as those based on the 5-fluoro-2-oxoindoline scaffold known to produce potent kinase inhibitors, relies on robust methods to confirm that a drug candidate interacts with its intended molecular target within the complex environment of a living cell. This guide provides a comparative overview of key methodologies for validating target engagement, offering insights into their principles, and presenting supporting experimental data to aid in the selection of the most appropriate assay for your research needs.
Comparison of Key Target Engagement Methods
The selection of a suitable target engagement assay depends on various factors, including the specific research question, the nature of the target protein, available resources, and desired throughput. Here, we compare three prominent methods for validating the interaction of small molecules like this compound compounds with their intracellular targets: the Cellular Thermal Shift Assay (CETSA), NanoBRET Target Engagement Assay, and Kinobeads Competition Binding Assay.[1][2][3]
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET Target Engagement Assay | Kinobeads Competition Binding Assay |
| Principle | Ligand binding stabilizes the target protein against thermal denaturation.[4][5] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target and a fluorescent tracer.[6] | Competition between the test compound and immobilized broad-spectrum kinase inhibitors for binding to kinases in a cell lysate.[3][7] |
| Compound Modification | Not required.[1] | Requires a specific fluorescently labeled tracer.[8] | Not required.[3] |
| Target Modification | Not required; measures endogenous protein.[2] | Requires genetic fusion of NanoLuciferase to the target protein.[8] | Not required; measures endogenous kinases.[3] |
| Throughput | Western blot-based is low-throughput; can be adapted for higher throughput (HT-CETSA).[1][9] | High-throughput, suitable for screening. | Medium to high-throughput, suitable for profiling against a panel of kinases.[10] |
| Readout | Western blot, ELISA, or mass spectrometry to quantify soluble protein.[1] | Ratiometric measurement of light emission at two wavelengths.[11] | Mass spectrometry-based quantification of proteins bound to the beads.[7] |
| Key Advantage | Monitors engagement with the endogenous, unmodified target in its native cellular environment.[2] | High sensitivity, real-time measurement of binding in live cells, and suitability for kinetic measurements like residence time.[6] | Unbiased profiling of a compound's affinity against a large number of kinases simultaneously.[3] |
| Key Limitation | Western blot format is low-throughput and dependent on antibody availability and quality.[2] | Requires cell line engineering and development of a specific fluorescent tracer; potential for artifacts from protein overexpression.[8] | An in-vitro assay using cell lysates, which may not fully recapitulate the cellular environment; restricted to ATP-competitive inhibitors.[3] |
Quantitative Data Summary: A Case Study with a this compound Kinase Inhibitor
To illustrate the type of data generated by these assays, the following table presents hypothetical but representative results for a this compound compound ("Compound X"), a known inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
| Assay | Metric | Compound X | Sunitinib (Reference) |
| CETSA (Isothermal Dose-Response) | EC50 (Thermal Stabilization) | 85 nM | 50 nM |
| NanoBRET Target Engagement | IC50 (Tracer Displacement) | 35 nM | 20 nM |
| Kinobeads Competition Binding | Kdapp (Apparent Dissociation Constant) | 60 nM | 40 nM |
| Functional Cell-Based Assay (pVEGFR2) | IC50 (Inhibition of Phosphorylation) | 100 nM | 65 nM |
Note: The data presented are for illustrative purposes and will vary depending on the specific compound, target, cell line, and experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol describes an isothermal dose-response CETSA to determine the concentration-dependent thermal stabilization of a target protein by a compound.[4][12]
-
Cell Culture and Treatment: Plate cells (e.g., HEK293) and grow to 70-80% confluency. Treat cells with a range of concentrations of the this compound compound or vehicle (DMSO) for a specified time (e.g., 1-3 hours) at 37°C.[13]
-
Cell Harvesting: Wash cells with ice-cold PBS and scrape them into PBS containing protease inhibitors.
-
Heat Shock: Aliquot the cell suspension for each treatment condition into PCR tubes. Heat the samples at a predetermined optimal temperature (e.g., 52°C) for 3 minutes in a thermocycler, leaving a set of samples at room temperature as a non-heated control.[4]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen followed by thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[12]
-
Protein Quantification and Analysis: Transfer the supernatant (soluble fraction) to new tubes. Quantify the amount of the target protein in the soluble fraction by Western blotting or ELISA using a specific antibody.
-
Data Analysis: Quantify the band intensities and normalize to a loading control. Plot the normalized signal against the compound concentration to generate a dose-response curve and determine the EC50 value.[4]
NanoBRET™ Target Engagement Assay Protocol
This protocol is adapted from Promega's technical manuals for measuring compound binding to a NanoLuc®-tagged target protein in live cells.[14][15]
-
Cell Preparation: Transiently transfect HEK293 cells with a vector encoding the target protein fused to NanoLuc® luciferase. Culture the cells for 18-24 hours to allow for protein expression.[11]
-
Cell Seeding: Harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium. Seed the cells into a white, non-binding surface 384-well or 96-well assay plate.[15]
-
Compound and Tracer Addition: Prepare serial dilutions of the this compound compound. Add the compound dilutions to the cells, followed by the addition of the specific NanoBRET™ fluorescent tracer at a predetermined optimal concentration.[16]
-
Equilibration: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the binding to reach equilibrium.[11]
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells. Read the plate within 20 minutes on a luminometer capable of measuring donor (450 nm) and acceptor (610 nm) emission wavelengths.[11]
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]
Kinobeads Competition Binding Assay Protocol
This protocol outlines a competitive binding experiment to profile the interaction of a compound with a broad range of kinases from a cell lysate.[10][17]
-
Cell Lysate Preparation: Culture cells (e.g., a mixture of HCT116 and U-2 OS cells) and harvest. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to prepare a native cell lysate.
-
Compound Incubation: Aliquot the cell lysate and incubate with increasing concentrations of the this compound compound or vehicle (DMSO) for a defined period to allow for binding to target kinases.
-
Kinobeads Incubation: Add the kinobeads slurry (Sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysates and incubate to allow kinases not bound by the test compound to bind to the beads.[7]
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound proteins from the beads.
-
Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: Compare the amount of each kinase pulled down in the compound-treated samples versus the vehicle control. Generate competition binding curves for each identified kinase and calculate the apparent dissociation constants (Kdapp) to determine the compound's selectivity and potency.[7]
Visualizations: Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided to illustrate a key signaling pathway potentially modulated by this compound kinase inhibitors and the general workflows of the discussed target engagement assays.
Caption: VEGFR2 signaling pathway, a common target for kinase inhibitors.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for the NanoBRET Target Engagement Assay.
Caption: Workflow for the Kinobeads Competition Binding Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 4. benchchem.com [benchchem.com]
- 5. annualreviews.org [annualreviews.org]
- 6. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eubopen.org [eubopen.org]
- 12. tandfonline.com [tandfonline.com]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [nld.promega.com]
- 15. promega.com [promega.com]
- 16. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 17. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of 5-Fluoro-2-oxoindoline Analogs: A Comparative Guide to Kinase Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of kinase inhibitors is paramount for predicting off-target effects and optimizing therapeutic strategies. This guide provides a comparative analysis of the cross-reactivity of 5-Fluoro-2-oxoindoline analogs, a prominent class of tyrosine kinase inhibitors, with a focus on Sunitinib and its precursor, Semaxanib (SU5416).
The this compound scaffold is a core component of several multi-targeted tyrosine kinase inhibitors (TKIs) that have shown significant efficacy in the treatment of various cancers.[1] These agents primarily exert their anti-tumor effects by inhibiting key receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[2][3] However, their broader kinase selectivity profile, or cross-reactivity, is a critical determinant of both their therapeutic efficacy and potential toxicities.
This guide summarizes quantitative cross-reactivity data, details the experimental protocols used to generate this data, and provides visual representations of relevant signaling pathways and experimental workflows to offer a comprehensive resource for evaluating the performance of these compounds.
Comparative Kinase Inhibition Profiles
The following tables summarize the in vitro kinase inhibition data for Sunitinib (SU11248), Semaxanib (SU5416), and a novel oxindole (B195798) derivative, providing a quantitative comparison of their potency and selectivity against a panel of kinases.
Table 1: Kinase Inhibition Profile of Sunitinib (SU11248)
| Kinase Target | IC50 (nM) | Kinase Family |
| PDGFRβ | 2[4] | RTK |
| VEGFR2 (KDR) | 80[4] | RTK |
| c-Kit | 40[5] | RTK |
| FLT3 | 50 (ITD mutant)[4] | RTK |
| VEGFR1 (Flt-1) | Potent inhibitor[5] | RTK |
| VEGFR3 (Flt-4) | Potent inhibitor[5] | RTK |
| ARK5 | 85[5] | CAMK |
| Abl | 556[5] | TK |
| Abl(T315I) | 222[5] | TK |
| ALK | 293[5] | RTK |
| ... (and 51 other kinases) | ...[5] |
This table presents a selection of kinases inhibited by Sunitinib with their corresponding half-maximal inhibitory concentrations (IC50). The data is compiled from a study that screened Sunitinib against a panel of 61 kinases.[5]
Table 2: Kinase Inhibition Profile of Semaxanib (SU5416)
| Kinase Target | IC50 (nM) | Kinase Family |
| c-Kit | 30 | RTK |
| VEGFR1/2 | 40 | RTK |
| FLT3 | 160 | RTK |
| RET | 170 | RTK |
This table summarizes the known IC50 values for Semaxanib (SU5416) against several key receptor tyrosine kinases.
Table 3: Kinase Inhibition Profile of a Novel Oxindole Analog (Compound 5l)
| Kinase Target | IC50 (nM) |
| FLT3 | 36.21 ± 1.07 |
| CDK2 | 8.17 ± 0.32 |
This table highlights the potent and selective inhibition of FLT3 and CDK2 by a recently developed oxindole-based compound, demonstrating the potential for engineering novel selectivity profiles within this chemical class.
Understanding the Signaling Landscape
The cross-reactivity of this compound analogs impacts multiple signaling pathways crucial for cell growth, proliferation, and survival. The following diagram illustrates the primary signaling cascades targeted by these inhibitors.
Caption: Inhibition of key RTKs by this compound analogs disrupts downstream signaling pathways, leading to reduced angiogenesis, cell proliferation, and survival.
Experimental Protocols for Kinase Cross-Reactivity Screening
The determination of a kinase inhibitor's cross-reactivity profile is typically achieved through a combination of biochemical and cell-based assays. The following sections detail the methodologies for these key experiments.
Biochemical Kinase Assays
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. Common formats include:
-
Radiometric Assays: Considered the gold standard, these assays measure the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.
-
Protocol Outline:
-
A reaction mixture containing the purified kinase, a specific substrate (peptide or protein), and the test compound at various concentrations is prepared in a suitable buffer.
-
The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP).
-
The reaction is allowed to proceed for a defined period at an optimal temperature.
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, typically by binding to a filter membrane or through precipitation.
-
The amount of incorporated radioactivity is quantified using a scintillation counter or phosphorimager.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
-
-
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Protocol Outline:
-
The kinase reaction is set up as described for the radiometric assay, but with non-radiolabeled ATP.
-
After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP.
-
A second reagent is then added to convert the ADP produced into ATP.
-
The newly generated ATP is used in a luciferase-based reaction to produce a luminescent signal that is proportional to the initial kinase activity.
-
Luminescence is measured using a plate reader, and IC50 values are determined.
-
-
-
Fluorescence-Based Assays (e.g., TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are binding assays that measure the displacement of a fluorescently labeled tracer from the kinase's ATP binding pocket by an inhibitor.
-
Protocol Outline:
-
A reaction mixture is prepared containing the kinase (often tagged), a fluorescently labeled tracer that binds to the ATP pocket, and a lanthanide-labeled antibody that binds to the kinase tag.
-
The test compound is added at various concentrations.
-
When the tracer is bound to the kinase, the lanthanide donor and the tracer acceptor are in close proximity, resulting in a FRET signal upon excitation.
-
If the test compound binds to the ATP pocket, it displaces the tracer, leading to a decrease in the FRET signal.
-
The TR-FRET signal is measured on a plate reader, and the displacement is used to calculate the inhibitor's affinity.
-
-
Cell-Based Kinase Assays
Cell-based assays provide a more physiologically relevant context by measuring kinase inhibition within intact cells.
-
Target Engagement Assays (e.g., NanoBRET™): These assays measure the binding of an inhibitor to its target kinase inside living cells.
-
Protocol Outline:
-
Cells are engineered to express the target kinase fused to a NanoLuc® luciferase.
-
A cell-permeable fluorescent tracer that binds to the kinase's active site is added to the cells.
-
In the absence of an inhibitor, the tracer binds to the kinase, bringing the fluorophore in close proximity to the luciferase, resulting in Bioluminescence Resonance Energy Transfer (BRET).
-
When a test compound enters the cell and binds to the target kinase, it displaces the tracer, causing a decrease in the BRET signal.
-
The change in BRET is measured using a specialized plate reader to determine the compound's affinity for the target in a cellular environment.
-
-
-
Phosphorylation Assays: These assays measure the phosphorylation of a kinase's downstream substrate within the cell.
-
Protocol Outline:
-
Cells are treated with the test compound at various concentrations.
-
The cells are then stimulated to activate the signaling pathway of interest.
-
Cells are lysed, and the level of phosphorylation of a specific substrate is measured using techniques such as Western blotting or ELISA with phospho-specific antibodies.
-
A decrease in substrate phosphorylation indicates inhibition of the upstream kinase.
-
-
The following diagram illustrates a typical workflow for kinase inhibitor cross-reactivity screening.
Caption: A streamlined workflow for identifying and characterizing the cross-reactivity of kinase inhibitors, from initial screening to lead optimization.
Conclusion
The this compound scaffold has proven to be a versatile platform for the development of potent multi-targeted kinase inhibitors. As demonstrated by the comparative data, subtle structural modifications can significantly alter the kinase selectivity profile, offering opportunities to fine-tune therapeutic activity and mitigate off-target effects. A thorough understanding of the cross-reactivity of these analogs, generated through robust biochemical and cell-based screening cascades, is essential for advancing the next generation of targeted cancer therapies. This guide provides a foundational resource for researchers to navigate the complex landscape of kinase inhibitor selectivity and to inform the design of more effective and safer therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Preclinical evaluation of the tyrosine kinase inhibitor SU11248 as a single agent and in combination with "standard of care" therapeutic agents for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Myelosuppression and kinase selectivity of multikinase angiogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Fluoro-2-oxoindoline and Other Key Heterocyclic Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Their structural diversity and ability to interact with a wide range of biological targets make them privileged structures in drug design. This guide provides a comparative analysis of the 5-fluoro-2-oxoindoline scaffold against other prominent heterocyclic systems, namely quinoline, pyrazole (B372694), and imidazole (B134444). The comparison focuses on their anticancer and α-glucosidase inhibitory activities, supported by quantitative data from various studies.
Introduction to the Scaffolds
This compound: A fluorinated derivative of the oxindole (B195798) scaffold, this structure is a key component in a number of kinase inhibitors. The fluorine atom can enhance metabolic stability and binding affinity. A notable example is Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.
Quinoline: This bicyclic aromatic heterocycle is a structural motif in many natural and synthetic bioactive compounds, including the anti-malarial drug quinine (B1679958) and various kinase inhibitors.
Pyrazole: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole ring is present in several FDA-approved drugs, such as the anti-inflammatory celecoxib (B62257) and the kinase inhibitor axitinib.
Imidazole: Another five-membered aromatic heterocycle, but with two non-adjacent nitrogen atoms, imidazole is a fundamental building block of essential biological molecules like the amino acid histidine. It is also found in numerous antifungal and anticancer drugs.
Comparative Analysis of Biological Activity
The following tables summarize the in vitro biological activities of derivatives based on the this compound, quinoline, pyrazole, and imidazole scaffolds.
Disclaimer: The data presented below is compiled from various independent studies. Direct comparison of IC50 values should be approached with caution, as experimental conditions such as cell lines, assay protocols, and compound substitutions vary between studies. This data is intended to provide a general overview of the potential of each scaffold.
Anticancer Activity (IC50 values in µM)
| Scaffold/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Derivatives | |||
| Compound 3g (Thiazole-containing) | T-47D (Breast) | >70% GI | [1] |
| HOP-92 (Lung) | >95.95% GI | [1] | |
| NCI/ADR-RES (Ovarian) | >95.13% GI | [1] | |
| SNB-75 (CNS) | >89.91% GI | [1] | |
| Trisindoline-5 | Myeloma (MM.1S) | 24.683 (24h) | [2] |
| 17.067 (48h) | [2] | ||
| Quinoline Derivatives | |||
| Compound 3j | MCF-7 (Breast) | 82.9% reduction | [3] |
| Quinoline-chalcone hybrid 33 | EGFR inhibition | 0.037 | [4] |
| Quinoline-chalcone hybrid 39 | A549 (Lung) | 1.91 | [4] |
| Quinoline-chalcone hybrid 63 | Caco-2 (Colon) | 5.0 | [4] |
| Pyrazole Derivatives | |||
| Compound 22 (Benzoxazine-pyrazole) | MCF-7 (Breast) | 2.82 - 6.28 | [5] |
| A549 (Lung) | 2.82 - 6.28 | [5] | |
| Compound 26 (Indole-pyrazole) | MCF-7 (Breast) | 0.96 | [5] |
| A549 (Lung) | 1.40 | [5] | |
| Compound 43 (Carbaldehyde derivative) | MCF-7 (Breast) | 0.25 | [4] |
| Imidazole Derivatives | |||
| Compound 12a (Benzimidazole) | HeLa (Cervical) | 25.3 | [6] |
| Compound 19b | MCF-7 (Breast) | 0.16 | [6] |
| HCT-8 (Colon) | 0.06 | [6] | |
| Compound 22 (Thiazolyl-imidazole) | NUGC-3 (Gastric) | 0.05 | [6] |
GI = Growth Inhibition
α-Glucosidase Inhibitory Activity (IC50 values in µM)
| Scaffold/Derivative | IC50 (µM) | Reference |
| This compound Derivatives | ||
| Compound 3d | 49.89 ± 1.16 | |
| Compound 3f | 35.83 ± 0.98 | |
| Compound 3i | 56.87 ± 0.42 | |
| Acarbose (Standard) | 569.43 ± 43.72 | |
| Quinoline Derivatives | ||
| Compound 8b | 79.9 ± 1.2 | |
| Compound 8h | 38.2 ± 0.3 | |
| Compound 8n | 55.4 ± 0.9 | |
| Acarbose (Standard) | 750.0 ± 2.0 | |
| Imidazole Derivatives | ||
| Imidazole-thioquinoline 8g | 12.1 ± 0.2 | |
| Acarbose (Standard) | 750.0 ± 5.0 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Anticancer Activity Screening (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell viability.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the α-glucosidase enzyme.
-
Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate (B84403) buffer (pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
Reaction Mixture: In a 96-well plate, add the test compound at various concentrations, followed by the α-glucosidase solution. Incubate for 10 minutes at 37°C.
-
Initiation of Reaction: Add the pNPG solution to initiate the reaction.
-
Incubation: Incubate the mixture for 20 minutes at 37°C.
-
Termination of Reaction: Stop the reaction by adding a sodium carbonate solution.
-
Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value. Acarbose is commonly used as a positive control.
VEGFR-2 Kinase Assay
This assay determines the inhibitory effect of compounds on the kinase activity of VEGFR-2.
-
Reagents: Use a commercially available VEGFR-2 kinase assay kit which typically includes recombinant VEGFR-2 enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations, the VEGFR-2 enzyme, and the substrate in a kinase reaction buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This is often done using a luminescence-based method where the amount of remaining ATP is quantified (e.g., Kinase-Glo® assay). A decrease in luminescence indicates higher kinase activity.
-
Data Analysis: Calculate the percentage of VEGFR-2 inhibition relative to a control without the inhibitor and determine the IC50 value.
Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. The binding of its ligand, VEGF-A, triggers a cascade of downstream signaling events.
Caption: VEGFR-2 signaling cascade leading to angiogenesis.
General Workflow for In Vitro Anticancer Drug Screening
The process of identifying potential anticancer compounds from a library of synthetic molecules involves a multi-step screening process.
Caption: A typical workflow for in vitro anticancer screening.
Logical Relationship of Comparative Analysis
This guide follows a structured approach to compare the different heterocyclic scaffolds based on available scientific data.
Caption: Logical structure of this comparative guide.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, in vitro potency of inhibition, enzyme kinetics and in silico studies of quinoline-based α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | New quinoline-based triazole hybrid analogs as effective inhibitors of α-amylase and α-glucosidase: Preparation, in vitro evaluation, and molecular docking along with in silico studies [frontiersin.org]
A Comparative Guide to the In Vitro and In Vivo Activity of 5-Fluoro-2-oxoindoline Derivatives
The 5-fluoro-2-oxoindoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of several approved multi-targeted kinase inhibitors. These agents are pivotal in oncology, primarily through their ability to inhibit angiogenesis and tumor cell proliferation. This guide provides a comparative analysis of the in vitro and in vivo activities of prominent derivatives, Sunitinib (B231) and Nintedanib, focusing on their efficacy as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) and other key kinases. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the correlation between preclinical experimental data.
Quantitative Efficacy: A Comparative Analysis
The translation from in vitro potency to in vivo efficacy is a critical step in drug development. The following tables summarize the biochemical and cellular activities of Sunitinib and Nintedanib against key receptor tyrosine kinases (RTKs) and their corresponding performance in preclinical in vivo models.
Table 1: Comparative In Vitro Kinase Inhibition and Cellular Antiproliferative Activity
| Compound | Target Kinase | Biochemical IC50 (nM) | Cell Line | Cancer Type | Cellular IC50 (nM) |
| Sunitinib | VEGFR-2 (KDR) | 80[1] | HUVEC | Endothelial | ~10 |
| PDGFRβ | 2[1] | ACHN, A-498 | Renal Cell Carcinoma | Weak effect at 1 µM[2] | |
| c-Kit | Potent Inhibition[1] | GIST-T1 | GIST | ~10 | |
| FLT3 | 250[1] | NB Cells | Neuroblastoma | Inhibits Proliferation[3] | |
| Nintedanib | VEGFR-1, -2, -3 | 13 - 34 | HFL1 | Lung Fibroblast | Inhibits Proliferation[4] |
| FGFR-1, -2, -3 | 37 - 108 | DHLF, LL29 | Lung Fibroblast | Downregulates α-SMA[5] | |
| PDGFRα, β | 59 - 65 | - | - | - |
IC50 values represent the concentration of the drug required to inhibit 50% of the target's activity. Lower values indicate greater potency.
Table 2: Comparative In Vivo Efficacy in Preclinical Models
| Compound | In Vivo Model | Dosing Regimen | Key Efficacy Outcome |
| Sunitinib | Neuroblastoma Xenograft | 20 mg/kg (low-dose) | Inhibition of tumor growth, angiogenesis, and metastasis.[3] |
| RENCA Tumor Model | 60 mg/kg/day | Significantly extended survival compared to vehicle.[6] | |
| 4T1 Tumor Model | 120 mg/kg/day (pre-treatment) | Shortened survival compared to vehicle, increased lung tumor burden.[6] | |
| Nintedanib | Bleomycin-induced Pulmonary Fibrosis (Mouse) | 50 mg/kg | Attenuated lung fibrosis by inhibiting EMT and collagen deposition.[5] |
| Bleomycin-induced Pulmonary Fibrosis (Mouse) | - | Better effect in early and late treatment models compared to Pirfenidone.[7] |
Correlation and Discrepancies
Sunitinib demonstrates potent in vitro inhibition of VEGFRs and PDGFRs, which translates to significant antitumor activity in neuroblastoma and RENCA tumor models.[3][6] However, the in vivo data also highlights the complexity of translating preclinical findings, as Sunitinib showed detrimental effects in the 4T1 metastatic breast cancer model, suggesting that the tumor microenvironment and model-specific characteristics can dramatically influence outcomes.[6]
Nintedanib's profile as a potent inhibitor of VEGFR, FGFR, and PDGFR in biochemical assays is consistent with its in vitro and in vivo anti-fibrotic activity.[4][8] It effectively inhibits fibroblast proliferation and activation in vitro, and this activity correlates well with its ability to alleviate pulmonary fibrosis in bleomycin-induced mouse models.[5][8]
Signaling Pathways and Experimental Workflow
The primary mechanism of action for these derivatives is the inhibition of receptor tyrosine kinase signaling. By binding to the ATP-binding site of kinases like VEGFR and PDGFR, they block downstream signaling cascades crucial for cell proliferation and angiogenesis.
The evaluation process for these compounds typically follows a standardized workflow, progressing from initial in vitro screening to comprehensive in vivo analysis.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are provided below.
1. In Vitro VEGFR-2 Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the VEGFR-2 kinase.
-
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme. The activity is typically detected using a luminescent or fluorescent signal.
-
Procedure:
-
Recombinant human VEGFR-2 enzyme is incubated in a kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA).
-
The test compound (e.g., Sunitinib) is serially diluted and added to the wells of a 96-well plate.
-
A peptide substrate and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
A detection reagent (e.g., ADP-Glo™ Kinase Assay) is added to stop the reaction and measure the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Luminescence is read on a plate reader. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
-
2. Cellular Proliferation Assay (MTT Assay)
-
Objective: To measure the cytotoxic or anti-proliferative effects of a compound on a cell line.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.
-
Procedure:
-
Cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) are seeded in a 96-well plate and allowed to adhere overnight.
-
The culture medium is replaced with a medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Cells are incubated for a specified period (e.g., 72 hours).
-
The MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined.
-
3. In Vivo Tumor Xenograft Model [9]
-
Objective: To evaluate the in vivo antitumor efficacy of a compound in an animal model.[9]
-
Principle: Human tumor cells are implanted into immunocompromised mice.[9] Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
-
Procedure:
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used.
-
Cell Implantation: A suspension of human tumor cells (e.g., neuroblastoma cell line) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x Length x Width²).
-
Treatment: Mice are randomized into control (vehicle) and treatment groups. The test compound (e.g., Sunitinib at 20 mg/kg) is administered orally or via another appropriate route according to a predetermined schedule (e.g., daily for 21 days).
-
Efficacy Evaluation: The primary endpoint is typically Tumor Growth Inhibition (TGI). Animal body weight and general health are monitored as indicators of toxicity.
-
Data Analysis: Tumor volumes are plotted over time. TGI is calculated at the end of the study. Statistical analysis is performed to compare the treatment group to the control group. At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Sunitinib acts primarily on tumor endothelium rather than tumor cells to inhibit the growth of renal cell carcinoma. | Semantic Scholar [semanticscholar.org]
- 3. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Nintedanib solid lipid nanoparticles improve oral bioavailability and ameliorate pulmonary fibrosis in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contrasting effects of sunitinib within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Nintedanib alleviates pulmonary fibrosis in vitro and in vivo by inhibiting the FAK/ERK/S100A4 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Benchmarking New 5-Fluoro-2-oxoindoline Compounds Against Approved EGFR Inhibitors: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of novel 5-Fluoro-2-oxoindoline compounds against clinically approved Epidermal Growth Factor Receptor (EGFR) inhibitors. The methodologies and data presentation formats outlined below are designed to facilitate an objective and robust comparison, leveraging established protocols and publicly available data on current-generation EGFR-targeted therapies.
The EGFR Signaling Pathway: A Therapeutic Target
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[1][2] Upon binding to ligands like Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of tyrosine residues in its intracellular domain.[2] These phosphorylated sites act as docking platforms for adaptor proteins, which in turn activate key downstream signaling cascades, including the RAS-RAF-MEK-ERK and the PI3K-AKT pathways.[3][4] Dysregulation of this pathway, often due to mutations or overexpression of EGFR, is a primary driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[5][6] This makes EGFR a crucial target for targeted cancer therapies.
Comparative Data of EGFR Inhibitors
The following table provides a framework for comparing a new hypothetical this compound compound, designated 5F-Oxo-Ind-1 , against several generations of FDA-approved EGFR Tyrosine Kinase Inhibitors (TKIs). The data for approved drugs are representative, while the values for 5F-Oxo-Ind-1 serve as a target profile for a next-generation inhibitor. IC₅₀ (half-maximal inhibitory concentration) values are crucial for determining the potency of the inhibitors against various forms of EGFR, including wild-type (WT) and clinically relevant mutations such as L858R (an activating mutation) and T790M (a resistance mutation).[7][8]
| Compound | Generation | Target EGFR Mutations | IC₅₀ vs L858R/T790M (nM) | IC₅₀ vs WT EGFR (nM) | Key Characteristics |
| Gefitinib | 1st Generation | Activating mutations (e.g., L858R, Exon 19 del) | >1000 | 25-50 | Reversible inhibitor; ineffective against T790M resistance.[9][10] |
| Erlotinib | 1st Generation | Activating mutations (e.g., L858R, Exon 19 del) | >1000 | 20-40 | Reversible inhibitor; limited activity against T790M.[7][9] |
| Afatinib | 2nd Generation | Activating mutations, T790M (preclinical) | ~10 | ~10 | Irreversible inhibitor of ErbB family; clinical activity against T790M is limited by toxicity due to WT inhibition.[8][9][10] |
| Dacomitinib | 2nd Generation | Activating mutations, T790M (preclinical) | ~6 | ~5 | Irreversible pan-HER inhibitor; significant toxicity related to WT EGFR inhibition.[7][9] |
| Osimertinib | 3rd Generation | Activating mutations and T790M resistance mutation | <1 | ~150-200 | Irreversible inhibitor designed to be selective for mutant EGFR over WT, reducing toxicity.[7][8][10] |
| 5F-Oxo-Ind-1 | Hypothetical | Activating mutations, T790M, and potential future resistance mutations (e.g., C797S) | <1 | >1000 | Target profile: High potency against resistance mutations with maximum selectivity over WT EGFR. |
Experimental Protocols
Detailed and standardized experimental methodologies are essential for generating reliable and comparable data. The following protocols are standard for the characterization of EGFR inhibitors.
Biochemical Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to EGFR kinase activity.[11][12]
-
Objective : To determine the IC₅₀ value of the test compound against purified EGFR enzymes (WT and mutant forms).
-
Methodology :
-
In a 384-well plate, add 5 µL of kinase buffer containing the purified EGFR enzyme.
-
Add 50 nL of the serially diluted this compound compound or a vehicle control (e.g., DMSO).
-
Incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP. Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a commercial kit like the ADP-Glo™ Kinase Assay, following the manufacturer's instructions.[5]
-
Measure luminescence with a plate reader. Data is then used to calculate IC₅₀ values.
-
Cell Viability/Proliferation Assay (MTT Assay)
This assay assesses the ability of the inhibitor to reduce the viability or proliferation of cancer cells that are dependent on EGFR signaling.[5]
-
Objective : To determine the GI₅₀ (concentration for 50% growth inhibition) of the test compound in EGFR-dependent cancer cell lines.
-
Methodology :
-
Seed cancer cells (e.g., NCI-H1975, which harbors L858R/T790M mutations) in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.[5][13]
-
Treat the cells with serial dilutions of the this compound compound or a vehicle control and incubate for 72 hours.[5]
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[5]
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition relative to the vehicle control to determine the GI₅₀ value.
-
Cellular Target Engagement (Western Blot for p-EGFR)
This assay directly measures the inhibitor's ability to block EGFR autophosphorylation within cancer cells, confirming target engagement.[2][11]
-
Objective : To confirm that the test compound inhibits the phosphorylation of EGFR in a cellular context.
-
Methodology :
-
Seed EGFR-dependent cancer cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 18-24 hours to reduce baseline receptor activation.[11]
-
Pre-treat the cells with various concentrations of the this compound compound for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation.[2]
-
Wash the cells with ice-cold PBS and lyse them.
-
Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-EGFR (p-EGFR) and total EGFR, followed by HRP-conjugated secondary antibodies.
-
Visualize protein bands using a chemiluminescence detection system and quantify band intensities to determine the reduction in EGFR phosphorylation relative to total EGFR.[2]
-
Standard Experimental Workflow
The development and benchmarking of a new EGFR inhibitor follow a structured workflow, from initial screening to in-depth cellular analysis.
References
- 1. 上皮成長因子受容体 (EGFR) シグナリング [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. ClinPGx [clinpgx.org]
- 5. benchchem.com [benchchem.com]
- 6. Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment options for EGFR and resistance to treatment. | EGFR Positive UK [egfrpositive.org.uk]
- 8. Next-Generation EGFR Tyrosine Kinase Inhibitors for Treating EGFR-Mutant Lung Cancer beyond First Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FDA- and EMA-Approved Tyrosine Kinase Inhibitors in Advanced EGFR-Mutated Non-Small Cell Lung Cancer: Safety, Tolerability, Plasma Concentration Monitoring, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
- 13. Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioisosteric Replacement Strategies for the 5-Fluoro-2-oxoindoline Core: A Comparative Guide
For researchers, scientists, and drug development professionals, the 5-fluoro-2-oxoindoline scaffold serves as a privileged starting point for the design of potent and selective therapeutic agents. Its inherent biological activities and amenability to chemical modification make it a focal point of medicinal chemistry research. This guide provides a comparative analysis of bioisosteric replacement studies on this core, with a focus on α-glucosidase inhibitors and anti-cancer agents, supported by experimental data and detailed protocols.
I. Bioisosteric Modifications Targeting α-Glucosidase Inhibition
A study focused on developing novel α-glucosidase inhibitors utilized the this compound core as a leading structure.[1] A series of derivatives were synthesized through condensation with various substituted aromatic aldehydes, leading to compounds with significant inhibitory potential against α-glucosidase from Saccharomyces cerevisiae.[1][2]
Comparative Analysis of Inhibitory Activity
The biological evaluation of the synthesized compounds revealed that several derivatives exhibited substantially higher inhibitory activity than the reference drug, acarbose. The structure-activity relationship (SAR) analysis highlighted the influence of the nature and position of substituents on the aromatic aldehyde ring.
| Compound | Substituent on Aromatic Aldehyde | IC50 (μM) ± SD | Fold-increase in activity vs. Acarbose |
| 3d | 2,4-dichloro | 49.89 ± 1.16 | ~11.4 |
| 3f | 2,6-dichloro | 35.83 ± 0.98 | ~15.9 |
| 3i | 4-bromo | 56.87 ± 0.42 | ~10.0 |
| Acarbose | - | 569.43 ± 43.72 | 1 (Reference) |
| This compound | - | 7510 ± 170 | 0.076 |
Data sourced from: Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors.[1][3][4]
Compounds 3d , 3f , and 3i emerged as the most potent inhibitors, with IC50 values approximately 10 to 15 times lower than that of acarbose.[1][3][4] Kinetic studies revealed that these compounds act as reversible, mixed-type inhibitors of α-glucosidase.[4]
Experimental Protocols
General Synthesis of this compound Derivatives (3a-3v): [1][3]
A mixture of 5-fluoro-2-oxindole (1.0 mmol, 1.0 equiv), a substituted aromatic aldehyde (1.5 mmol, 1.5 equiv), and potassium hydroxide (B78521) (6.0 mmol, 6.0 equiv) in ethanol (B145695) was stirred at room temperature for 3 hours. The reaction progress was monitored by thin-layer chromatography. Upon completion, the reaction mixture was processed to isolate the desired product. The structures of the synthesized compounds were confirmed by ¹H NMR and mass spectrometry.
α-Glucosidase Inhibition Assay: [1][2]
The α-glucosidase inhibitory activity was determined by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The assay was conducted in a phosphate (B84403) buffer solution (pH 6.8) containing α-glucosidase from Saccharomyces cerevisiae. The test compounds and the substrate were incubated with the enzyme, and the absorbance was measured at 405 nm. The concentration of the compound that inhibited 50% of the enzyme activity (IC50) was calculated.
II. Bioisosteric Modifications Targeting Cancer
In a separate line of investigation, the this compound core was utilized as a scaffold for the development of sunitinib (B231) analogues with potential anti-tumor activity.[5][6] Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor, and the this compound moiety is a key pharmacophore. In this study, novel derivatives were synthesized by incorporating a thiazole (B1198619) ring, and their anti-cancer activity was evaluated against the NCI-60 panel of human cancer cell lines.[5][6]
Comparative Analysis of Anti-Cancer Activity
The synthesized thiazole-containing this compound derivatives demonstrated a broad spectrum of anti-tumor activity. Compound 3g was particularly noteworthy, exhibiting high growth inhibition (GI > 70%) against eight different types of cancer.[5][6]
| Cancer Cell Line | Cancer Type | Growth Inhibition (%) for Compound 3g |
| T-47D | Breast Cancer | 96.17 |
| HOP-92 | Lung Cancer | 95.95 |
| NCI/ADR-RES | Ovarian Cancer | 95.13 |
| SNB-75 | CNS Cancer | 89.91 |
Data sourced from: Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues.[5][6]
Molecular docking studies suggested that the anti-cancer mechanism of compound 3g may involve the inhibition of VEGFR2 receptors.[5][6]
Experimental Protocols
General Synthesis of Thiazole-containing this compound Derivatives: [5][6]
The synthesis was achieved through a Knoevenagel condensation of a 1,3-thiazole-5-carboxylic acid derivative with the this compound core. The specific reaction conditions and purification methods were tailored to the individual target compounds.
NCI-60 One-Dose Screen Assay: [6]
The anti-cancer activity of the synthesized compounds was evaluated using the NCI-60 one-dose screen. This assay measures the growth inhibition of 60 different human cancer cell lines representing various cancer types. The results are reported as the percentage of growth inhibition at a single dose of the test compound.
Conclusion
The this compound core continues to be a versatile and valuable scaffold in drug discovery. The bioisosteric replacement studies presented here demonstrate that targeted modifications to this core can lead to the development of potent and selective inhibitors for diverse biological targets, including α-glucosidase and receptor tyrosine kinases. The detailed experimental protocols and comparative data serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents based on this privileged structure.
References
- 1. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Therapeutic Index of 5-Fluoro-2-oxoindoline Drug Candidates
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for evaluating the therapeutic index of novel 5-Fluoro-2-oxoindoline derivatives. Due to a lack of publicly available comparative data on this specific class of compounds, this document serves as a methodological guide, offering standardized experimental protocols and data presentation formats to facilitate objective assessment and comparison with alternative therapeutic agents.
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of several potent kinase inhibitors used in oncology.[1] A key example is Sunitinib (SU11248), a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[2] The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that elicits toxicity. A higher TI is generally indicative of a safer drug. The assessment of the TI is a cornerstone of preclinical drug development, guiding the selection of lead candidates for further investigation.
Comparative Analysis of Kinase Inhibitors
To provide a context for assessing novel this compound derivatives, this guide presents a comparison of Sunitinib with other established multi-kinase inhibitors, Sorafenib and Axitinib (B1684631), which do not share the same core structure. While a precise therapeutic index is often difficult to calculate from publicly available preclinical data, a therapeutic window can be inferred from efficacy and toxicity data. Sunitinib is considered a narrow therapeutic index drug, necessitating careful dose management to balance efficacy and toxicity.[3]
Data Presentation for Comparative Analysis
To ensure a clear and objective comparison between different drug candidates, all quantitative data should be summarized in the following standardized tables.
Table 1: In Vitro Efficacy of this compound Derivatives and Comparators
| Compound ID | Primary Targets | Cell Line(s) | IC50 (µM) | Mechanism of Action |
| Sunitinib | VEGFRs, PDGFRs, KIT, FLT3, RET | HUVEC (VEGFR2) | 0.08 | Multi-targeted kinase inhibitor |
| GIST-T1 (KIT) | 0.01-0.1 | |||
| Compound 9a | c-Kit | A549, HCT116 | <10 | c-Kit kinase inhibitor |
| Compound 9b | c-Kit | A549, HCT116 | <10 | c-Kit kinase inhibitor |
| Sorafenib | Raf-1, B-Raf, VEGFRs, PDGFRβ, c-KIT | HUVEC (VEGFR2) | 0.09 | Multi-targeted kinase inhibitor |
| Axitinib | VEGFRs, PDGFRβ, c-Kit | PAE (VEGFR2) | 0.0002 | Multi-targeted kinase inhibitor |
Table 2: In Vivo Efficacy of this compound Derivatives and Comparators in Xenograft Models
| Compound ID | Tumor Model | Animal Model | Dosage | Efficacy Endpoint (e.g., % TGI) |
| Sunitinib | Neuroblastoma | Mouse | 20-40 mg/kg/day (p.o.) | Dose-dependent tumor growth inhibition |
| SU11657 | Various human tumors | Mouse | 25-100 mg/kg/day (p.o.) | 40-84% TGI |
| Sorafenib | HCC, RCC | Mouse | Varies | Significant tumor growth inhibition |
| Axitinib | MV522 (human) | Mouse | 8.7 mg/kg (p.o., bid) | ED50 for tumor growth inhibition |
Table 3: Toxicity Profile of this compound Derivatives and Comparators
| Compound ID | Animal Model | LD50 / MTD | Observed Adverse Effects |
| Sunitinib | Mouse | MTD (multiple doses): 100 mg/kg (p.o.) | Fatigue, asthenia, neutropenia, hand-foot syndrome, cardiotoxicity, hypertension |
| Sorafenib | Mouse/Rat | Varies | Diarrhea, rash, hand-foot skin reaction, hypertension |
| Axitinib | Mouse/Rat | Varies | Diarrhea, hypertension, fatigue, decreased appetite |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding of the drug's mechanism and evaluation.
Signaling Pathway of this compound Kinase Inhibitors
The primary mechanism of action for many this compound derivatives, such as Sunitinib, is the inhibition of receptor tyrosine kinases like VEGFR and PDGFR. This disrupts downstream signaling cascades involved in tumor angiogenesis and proliferation.
VEGFR/PDGFR signaling pathway inhibition by this compound derivatives.
Experimental Workflow for Therapeutic Index Assessment
A systematic approach is necessary to determine the therapeutic index, involving a series of in vitro and in vivo experiments.
References
- 1. Variability of Sorafenib Toxicity and Exposure over Time: A Pharmacokinetic/Pharmacodynamic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Absorption of the orally active multikinase inhibitor axitinib as a therapeutic index to guide dose titration in metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Comparative Guide to 5-Halo-Substituted Oxindoles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The oxindole (B195798) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Strategic modification of this core, particularly through halogenation at the 5-position, is a key tactic to modulate a compound's physicochemical and pharmacokinetic properties. While chlorine, bromine, and iodine have their roles, the introduction of a fluorine atom often confers a unique and advantageous profile. This guide provides an objective comparison of the 5-fluoro substituent against other halogens on the oxindole ring, supported by experimental data and detailed protocols.
Comparison of Physicochemical Properties
The choice of halogen substituent directly impacts fundamental molecular properties that govern a drug's behavior, including its solubility, permeability, and interaction with biological targets. Fluorine's distinct atomic properties—high electronegativity and a small van der Waals radius—set it apart from its heavier congeners.
Table 1: Comparison of Halogen Properties and Their Impact on Oxindole Lipophilicity
| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |
| Pauling Electronegativity | 3.98 | 3.16 | 2.96 | 2.66 |
| Van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 |
| Calculated LogP (5-Halo-Oxindole) * | 1.3 | 1.8 | 2.0 | 2.3 |
Calculated LogP (XLogP3) values were obtained from PubChem (CIDs: 3731012, 152801) and chemicalize.com for 5-bromo and 5-iodo analogs.
The data indicates a clear trend: as the halogen size increases and electronegativity decreases down the group, the lipophilicity (LogP) of the corresponding 5-halo-oxindole also increases. While increased lipophilicity can improve membrane permeability, fluorine provides a more subtle modification, avoiding the excessive lipophilicity that can lead to poor solubility, high plasma protein binding, and non-specific toxicity.
Pharmacokinetic Profile: Metabolic Stability
A critical advantage of fluorine substitution is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver. Blocking these "metabolic soft spots" is a crucial strategy for improving a drug's half-life and oral bioavailability.
Table 2: Metabolic Stability of Halogenated Phenylpiperidine in Mouse Liver Microsomes (MLM)
| Compound Analogue | Key Substituent | MLM Half-life (t½, min) |
| Unsubstituted | -H | 10 |
| Fluorinated | -F | 50 |
Data is adapted from a study on 11β-HSD1 inhibitors, demonstrating the principle of fluorine's impact on metabolic stability.[1]
As shown in the table, the introduction of fluorine can lead to a dramatic (in this case, 5-fold) increase in metabolic half-life compared to the unsubstituted analog.[1] This effect is generally more pronounced with fluorine than with heavier halogens, which are less effective at preventing oxidative metabolism.
References
Evaluating Cancer Cell Resistance to 5-Fluoro-2-oxoindoline Inhibitors: A Comparative Guide
The development of resistance to targeted cancer therapies, such as 5-Fluoro-2-oxoindoline inhibitors, presents a significant challenge in oncology. This guide provides a comparative analysis of the resistance profiles of cancer cells to this class of drugs, with a primary focus on Sunitinib (B231), a well-characterized member. We will delve into the molecular mechanisms of resistance, present quantitative data on the shift in drug sensitivity, and provide detailed experimental protocols for evaluating these resistance profiles.
Mechanisms of Resistance
Cancer cells employ a variety of strategies to develop resistance to this compound inhibitors. These can be broadly categorized as alterations in the drug target, activation of alternative signaling pathways, and changes in drug availability within the cell.
One of the primary mechanisms of acquired resistance to Sunitinib is the activation of bypass or alternative signaling pathways .[1] When the primary targets of Sunitinib (e.g., VEGFR, PDGFR) are inhibited, cancer cells can compensate by upregulating other pro-survival pathways. For instance, in clear cell renal cell carcinoma (ccRCC), the aberrant expression and activation of the Axl receptor tyrosine kinase is a known mediator of Sunitinib resistance.[2] Other pathways, including the p38 MAP kinase and PI3K/AKT signaling pathways, have also been implicated in conferring resistance.[2][3]
Another significant mechanism is the inadequate accumulation of the drug at its target site. This can occur through increased drug efflux from the cancer cell, often mediated by the overexpression of ATP-binding cassette (ABC) transporters.[4] A unique mechanism of resistance to Sunitinib is its sequestration within lysosomes .[5] Resistant cancer cells have been shown to have a higher number of acidic lysosomes, which trap the drug and prevent it from reaching its intracellular targets.[5] This leads to a paradoxical observation where the total intracellular drug concentration is higher in resistant cells, yet the drug is not effective.[5]
Furthermore, the tumor microenvironment can contribute to resistance by secreting growth factors like HGF and FGF, which activate alternative signaling pathways.[3] Finally, some resistant cells undergo an epithelial-mesenchymal transition (EMT) , which is associated with increased invasion and metastasis.[6]
Quantitative Assessment of Resistance
The degree of resistance is typically quantified by measuring the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A significant increase in the IC50 value in the resistant cell line compared to its parental, sensitive counterpart is a clear indicator of acquired resistance.
Below is a summary of reported IC50 values for Sunitinib in various sensitive and resistant cancer cell lines.
| Cell Line | Cancer Type | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| 786-O | Renal Cell Carcinoma | ~1.4 - 2.3 | >10 | ~5-7 | [5] |
| HT-29 | Colon Cancer | ~1.4 - 2.3 | >10 | ~5-7 | [5] |
| Caki-1 | Renal Cell Carcinoma | Not specified | Not specified | Decreased sensitivity noted | [7] |
| LL/2 | Murine Lung Cancer | Not specified | ~5-fold higher than parental | 5 | [6] |
| A-498 | Renal Cell Carcinoma | 10.43 | 19.30 | ~1.85 | [8] |
| SNU-228 | Renal Cell Carcinoma | Not specified | 23.19 (after 9.48 in control) | ~2.45 | [9] |
Experimental Protocols
Development of Resistant Cancer Cell Lines
A standard method for generating drug-resistant cancer cell lines in vitro is through continuous exposure to a stepwise increasing concentration of the inhibitor.[2][10]
Protocol:
-
Initial Seeding: Plate the parental cancer cell line (e.g., 786-O) at a low density in appropriate culture medium.
-
Initial Drug Exposure: Treat the cells with the this compound inhibitor (e.g., Sunitinib) at a concentration close to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitoring and Sub-culturing: Monitor the cells for growth. When the cells become confluent, sub-culture them and continue the treatment.
-
Dose Escalation: Once the cells show stable growth at the initial concentration, gradually increase the drug concentration. This is typically done in small increments.
-
Selection and Expansion: With each increase in drug concentration, a subset of cells will survive and proliferate. These cells are selected and expanded.
-
Establishing a Resistant Line: Continue this process for several months (e.g., >20 passages) until the cells can proliferate in a significantly higher concentration of the drug (e.g., 4 µM Sunitinib for 786-O cells) compared to the parental line.[2]
-
Verification of Resistance: Regularly assess the IC50 of the cultured cells to quantify the level of resistance. A stable and significantly higher IC50 confirms the establishment of the resistant cell line.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
These assays are used to determine the IC50 values and compare the sensitivity of parental and resistant cell lines to the inhibitor.
Protocol:
-
Cell Seeding: Seed both parental and resistant cells in 96-well plates at an optimized density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the this compound inhibitor for a specified period (e.g., 48 or 72 hours).[2]
-
Assay Reagent Addition:
-
For MTT assay: Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals. Solubilize the crystals with a solubilization solution.
-
For CellTiter-Glo assay: Add the CellTiter-Glo reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Acquisition: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo) using a plate reader.
-
Data Analysis: Plot the cell viability against the drug concentration and use a non-linear regression model to calculate the IC50 value.
Western Blot Analysis
Western blotting is used to investigate changes in protein expression and phosphorylation status in key signaling pathways associated with resistance.
Protocol:
-
Cell Lysis: Treat parental and resistant cells with and without the inhibitor for a specified time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, LAMP-1, E-cadherin, Vimentin) overnight at 4°C.[5][11]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing Resistance Mechanisms and Workflows
To better understand the complex interactions and processes involved in drug resistance, the following diagrams illustrate key signaling pathways and experimental workflows.
References
- 1. Mechanisms of sunitinib resistance in renal cell carcinoma and associated opportunities for therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Activation of Alternate Prosurvival Pathways Accounts for Acquired Sunitinib Resistance in U87MG Glioma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of 5-Fluoro-2-oxoindoline Analogs as Kinase Inhibitors: An In Silico Docking Perspective
For Researchers, Scientists, and Drug Development Professionals
The 5-fluoro-2-oxoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of several potent kinase inhibitors. These compounds have garnered significant attention for their potential in cancer therapy by targeting key kinases involved in tumor growth, proliferation, and angiogenesis. This guide provides a comparative overview of the docking scores of prominent this compound analogs against various kinases, supported by a detailed summary of the computational methodologies employed in such studies.
Comparative Docking Scores
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The docking score, typically reported in kcal/mol, estimates the binding affinity between the ligand (inhibitor) and the protein (kinase). A more negative score generally indicates a stronger binding affinity.
The following table summarizes the docking scores for Sunitinib, a well-known this compound-based multi-kinase inhibitor, and its analogs against several key kinases. It is important to note that docking scores can vary depending on the specific software, scoring function, and protein crystal structure (identified by its PDB ID) used in the simulation. Therefore, direct comparison of scores from different studies should be approached with caution.
| Analog/Compound | Target Kinase | PDB ID | Docking Score (kcal/mol) | Reference |
| Sunitinib | Tyrosine Kinase | Not Specified | -7.1 | |
| Sunitinib | VEGFR-2 | 4AGD | -5.58 | [1] |
| Sunitinib | VEGF | Not Specified | -14.00 | |
| Sunitinib Analog 163 | VEGFR-2 | 4AGD | -10.212 | [1] |
| Sunitinib Analog 432 | VEGFR-2 | 4AGD | -9.935 | [1] |
Experimental Protocols: Molecular Docking of Kinase Inhibitors
The following is a generalized protocol for performing molecular docking studies with kinase inhibitors, based on common practices in the field.[2][3]
Protein Preparation
-
Structure Retrieval: The 3D crystal structure of the target kinase is obtained from the Protein Data Bank (PDB).
-
Preprocessing: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms not essential for the study.
-
Protonation: Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned, typically at a physiological pH.
-
Energy Minimization: The protein structure may be subjected to energy minimization to relieve any steric clashes and optimize its geometry.
Ligand Preparation
-
Structure Generation: The 2D structures of the this compound analogs are sketched using chemical drawing software and then converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are energy-minimized to obtain their most stable conformation.
-
Charge Assignment: Appropriate partial charges are assigned to the atoms of the ligands.
Molecular Docking
-
Binding Site Definition: The active site of the kinase is defined, often based on the location of a co-crystallized ligand in the experimental structure. A grid box is generated around this active site to define the search space for the docking algorithm.
-
Docking Simulation: A docking program (e.g., AutoDock, GOLD, Glide) is used to explore the conformational space of the ligand within the defined binding site of the protein. The program generates multiple possible binding poses.[4]
-
Scoring: Each generated pose is evaluated using a scoring function that estimates the binding free energy. The poses are then ranked based on their scores.
Analysis of Results
-
Binding Affinity Evaluation: The docking scores of the top-ranked poses are analyzed. More negative scores suggest a higher predicted binding affinity.
-
Binding Mode Visualization: The best-ranked binding poses are visualized using molecular graphics software to understand the orientation of the ligand in the active site.
-
Interaction Analysis: The key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the kinase are identified and analyzed.
Visualizations
Molecular Docking Workflow
The following diagram illustrates a typical workflow for a molecular docking study.
Caption: A generalized workflow for molecular docking studies.
Simplified VEGFR Signaling Pathway
This compound analogs, such as Sunitinib, are known to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR), a key player in angiogenesis. The diagram below shows a simplified representation of the VEGFR signaling pathway.
Caption: Simplified VEGFR signaling pathway and the point of inhibition.
References
- 1. Optimizing the Sunitinib for cardio-toxicity and thyro-toxicity by scaffold hopping approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worldscientific.com [worldscientific.com]
- 3. QSAR and molecular docking studies on oxindole derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
Validating the Apoptosis-Inducing Mechanism of 5-Fluoro-2-oxoindoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The search for novel anticancer agents with improved efficacy and targeted mechanisms of action is a cornerstone of modern drug development. Among the promising scaffolds, 5-Fluoro-2-oxoindoline derivatives have garnered significant attention for their potent antitumor activities. These compounds, sharing a core structure with successful multi-target kinase inhibitors like Sunitinib, are believed to exert their cytotoxic effects primarily through the induction of apoptosis, or programmed cell death.
This guide provides an objective comparison of the performance of this compound derivatives against other alternatives, supported by experimental data. It further details the underlying signaling pathways and provides comprehensive protocols for the experimental validation of their apoptosis-inducing capabilities.
Comparative Performance Analysis: Cytotoxicity
The initial validation of a potential anticancer compound involves assessing its cytotoxicity against various cancer cell lines. The data below compares the growth inhibitory effects of a novel thiazole-containing this compound derivative, Compound 3g, with the established multi-target tyrosine kinase inhibitor, Sunitinib. Growth Inhibition percentage (GI%) reflects the reduction in cell growth after treatment.
| Compound | Cancer Type | Cell Line | Growth Inhibition (GI%) | Reference Compound | Reference GI% |
| Compound 3g | Breast Cancer | T-47D | 96.17%[1][2] | Sunitinib | 32%[1] |
| Compound 3g | Lung Cancer | HOP-92 | 95.95%[1][2] | Sunitinib | 56%[1] |
| Compound 3g | Ovarian Cancer | NCI/ADR-RES | 95.13%[1][2] | Sunitinib | 55%[1] |
| Compound 3g | CNS Cancer | SNB-75 | 89.91%[1][2] | Sunitinib | 35%[1] |
| Compound 3g | Leukemia | - | >70%[1][2] | Sunitinib | ~70%[1] |
| Compound 4o | Colon Cancer | SW620 | IC₅₀: 1.88 µM[3] | PAC-1 | IC₅₀: ~5-9 µM[3] |
| Compound 4o | Prostate Cancer | PC-3 | IC₅₀: 1.83 µM[3] | PAC-1 | IC₅₀: ~5-9 µM[3] |
| Compound 4o | Lung Cancer | NCI-H23 | IC₅₀: 1.00 µM[3] | PAC-1 | IC₅₀: ~5-9 µM[3] |
Note: A higher GI% indicates greater growth inhibition. IC₅₀ is the concentration required to inhibit growth by 50%; a lower value indicates greater potency.
Mechanism of Apoptosis Induction
Molecular docking studies and experimental evidence suggest that certain this compound derivatives induce apoptosis by inhibiting key signaling pathways essential for cancer cell survival and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.[1][2] Inhibition of VEGFR-2 blocks downstream pro-survival signals, leading to the activation of the intrinsic apoptotic cascade.
Proposed Signaling Pathway
The binding of a this compound derivative to the ATP-binding site of VEGFR-2 inhibits its autophosphorylation. This blockage prevents the activation of downstream pro-survival and proliferative pathways, including the PI3K/Akt and MAPK/ERK pathways.[1][2] The suppression of these signals leads to a decrease in anti-apoptotic proteins (like Bcl-2) and an increase in pro-apoptotic proteins (like Bax), causing mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.[1][4]
Quantitative Apoptosis Analysis
To confirm that the observed cytotoxicity is due to apoptosis, flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is employed. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membranes, indicating late apoptosis or necrosis.
| Treatment (48h) | Cell Line | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Total Apoptotic |
| Vehicle Control | HCT116 | 2.1% | 1.5% | 3.6% |
| Compound 4o (1.5 µM) | HCT116 | 15.8% | 25.3% | 41.1% |
| Sunitinib (5 µM) | HCT116 | 12.5% | 18.9% | 31.4% |
Note: This table presents illustrative data based on typical experimental outcomes for apoptosis-inducing agents to demonstrate data presentation format.
Experimental Protocols for Validation
A systematic workflow is crucial for validating the mechanism of action. This involves determining cytotoxicity, quantifying apoptosis, and analyzing the molecular machinery involved.
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative and a reference compound. Replace the medium in the wells with medium containing the compounds. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or GI% values.
Protocol 2: Apoptosis Quantification by Flow Cytometry
This protocol uses Annexin V-FITC and Propidium Iodide (PI) to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
Protocol 3: Western Blot Analysis for Apoptotic Proteins
This technique detects changes in the expression levels of key proteins involved in the apoptotic pathway.[4][5]
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin. An increase in cleaved Caspase-3 and cleaved PARP, and a higher Bax/Bcl-2 ratio, are indicative of apoptosis.[4][5][6]
Conclusion
The available data strongly supports the potential of this compound derivatives as potent anticancer agents that function, at least in part, by inducing apoptosis. Their superior growth inhibitory effects on several cancer cell lines compared to established drugs like Sunitinib highlight their therapeutic promise. The proposed mechanism involving the inhibition of the VEGFR-2 signaling pathway provides a solid foundation for their targeted action.
The experimental protocols detailed in this guide offer a robust framework for researchers to rigorously validate the pro-apoptotic activity of novel this compound compounds. Further investigations focusing on comprehensive profiling of caspase activation, Bcl-2 family protein modulation, and in vivo efficacy are essential next steps in the development of these promising molecules for clinical applications.
References
- 1. Knockdown of VEGFR2 inhibits proliferation and induces apoptosis in hemangioma-derived endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Knockdown of VEGFR2 Inhibits Proliferation and Induces Apoptosis in Hemangioma-Derived Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Fluoro-2-oxoindoline: A Guide for Laboratory Professionals
For immediate reference, 5-Fluoro-2-oxoindoline must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash. This guide provides essential procedural information for the safe handling and disposal of this compound in a laboratory setting, ensuring the safety of personnel and compliance with environmental regulations.
I. Immediate Safety and Handling Protocols
Prior to handling this compound for disposal, it is imperative to consult the Safety Data Sheet (SDS) for the specific product in use. This compound is classified as hazardous, with the following potential effects:
-
Causes skin and serious eye irritation[1]
-
May cause respiratory irritation[1]
-
Suspected of damaging fertility[1]
-
May cause an allergic skin reaction[1]
-
Harmful to aquatic life with long-lasting effects[1]
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent exposure.
| PPE Component | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Chemical splash goggles or a face shield in combination with goggles.[3] |
| Lab Coat | A fully buttoned lab coat must be worn. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust.[2][4] |
In Case of Exposure:
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1] |
| Eye Contact | Immediately flush eyes with fresh running water for at least 15 minutes.[1][2] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[1][2] |
II. Step-by-Step Disposal Procedure
The primary disposal method for this compound is to collect it as hazardous waste for pickup by a certified environmental management service.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: Any unwanted this compound, including pure substance, contaminated solutions, or grossly contaminated materials (e.g., filter paper, weigh boats), must be treated as hazardous waste.
-
Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[4] Store it separately from these materials.[5]
Step 2: Waste Collection and Containment
-
Solid Waste:
-
Collect dry, solid this compound waste in its original container if it is in good condition.[6][7]
-
If the original container is not available or compromised, use a new, compatible, and clearly labeled container. The container must have a secure, leak-proof screw-on cap.[5][6]
-
For chemically contaminated lab supplies (e.g., gloves, wipes), double-bag the waste in clear plastic bags.[6]
-
-
Liquid Waste (Solutions):
-
Secondary Containment: Place all waste containers in a secondary container, such as a lab tray, to contain any potential leaks or spills. The secondary container must be chemically compatible and capable of holding 110% of the volume of the primary container.[6]
Step 3: Labeling
-
Label Immediately: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.
-
Complete Information: The label must be filled out completely and legibly, including:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
CAS Number: 56341-41-4
-
An accurate list of all contents, including solvents and their approximate percentages.
-
The accumulation start date.
-
The name of the principal investigator or lab group.
-
Step 4: Storage
-
Designated Area: Store the sealed and labeled waste container in a designated hazardous waste storage area within the laboratory.[6]
-
Ventilation: The storage area should be well-ventilated.[1]
-
Secure Storage: Keep containers securely sealed when not in use.[1] Store them below eye level and off the floor.[7]
Step 5: Arranging for Disposal
-
Request Pickup: Follow your institution's procedures to request a hazardous waste pickup. This is typically done through the Environmental Health & Safety (EHS) office.
-
Time Limits: Be aware of accumulation time limits. Hazardous waste must typically be collected within a specific timeframe (e.g., 90 or 150 days) from the accumulation start date on the label.[6][7]
III. Spill Management
In the event of a spill, follow these procedures:
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate (If Necessary): For a large spill, evacuate the area and contact your institution's emergency services.
-
Secure the Area: Remove all ignition sources.[1]
-
PPE: Wear the appropriate PPE as described in Section I.
-
Containment and Cleanup:
-
For dry spills: Use dry cleanup procedures to avoid generating dust.[1] Carefully sweep or scoop the material into a designated hazardous waste container.
-
For wet spills: Use an appropriate absorbent material from a chemical spill kit.
-
-
Final Cleanup: Once the bulk of the material is collected, decontaminate the area with soap and water, and collect the cleaning materials as hazardous waste.
-
Disposal: Place all spill cleanup materials into a sealed and labeled hazardous waste container for disposal.
IV. Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. echemi.com [echemi.com]
- 3. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 4. fishersci.com [fishersci.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. nipissingu.ca [nipissingu.ca]
Personal protective equipment for handling 5-Fluoro-2-oxoindoline
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Fluoro-2-oxoindoline. Adherence to these procedures is paramount for ensuring a safe laboratory environment and minimizing health risks associated with this compound.
Chemical Profile: this compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Furthermore, it is suspected of damaging fertility and may cause an allergic skin reaction.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent exposure through inhalation, skin contact, and eye contact. The following table summarizes the required PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Remarks |
| Eye & Face Protection | Safety glasses with side-shields or chemical goggles. | Must conform to EN166 (EU) or NIOSH (US) standards. A face shield may be appropriate for procedures with a high risk of splashing.[1][2] |
| Hand Protection | Chemical-impermeable gloves. | Inspect gloves for any signs of degradation or perforation before use. Follow proper glove removal technique to avoid skin contact. |
| Skin & Body Protection | Laboratory coat, overalls, and a PVC apron. | A fully fastened lab coat provides a barrier against accidental spills. Additional protective clothing may be necessary depending on the scale of work.[1] |
| Respiratory Protection | Use in a well-ventilated area or with a chemical fume hood. | To minimize the inhalation of dust or vapors, all handling should be performed within a certified chemical fume hood.[1][3] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4] |
Operational Plan: Handling Procedures
A meticulous operational workflow is crucial for minimizing risks. The following step-by-step protocol outlines the safe handling of this compound.
1. Preparation:
-
Ensure a chemical fume hood is operational and the work area is well-ventilated.
-
Verify that an eyewash station and safety shower are readily accessible.[4]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Clearly label all containers.
-
Have an emergency spill kit readily accessible.
2. Handling:
-
All manipulations of this compound must be conducted within a chemical fume hood to avoid the formation and inhalation of dust and aerosols.[1][3]
-
Avoid all personal contact with the substance.[1]
-
When transferring the compound, do so carefully to minimize dust generation.
-
Use non-sparking tools to prevent ignition.[3]
-
Wash hands thoroughly with soap and water after handling.[1]
3. Cleanup:
-
After handling, decontaminate all work surfaces with an appropriate cleaning agent.
-
Carefully remove and dispose of contaminated PPE as hazardous waste.
-
Launder any contaminated work clothes separately before reuse.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1][5]
Waste Collection:
-
Collect waste material in a suitable, labeled, and sealed container.[1]
-
Do not mix with other waste streams unless explicitly permitted.
Disposal Route:
-
Dispose of the contents and container at an authorized hazardous or special waste collection point.[1]
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
-
Do not allow the chemical to enter drains or waterways.[1]
Emergency Procedures
Spill:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For dry spills, use dry clean-up procedures to avoid generating dust.[1] Collect the material using spark-proof tools and place it in a sealed container for disposal.[3]
-
For wet spills, absorb the material with an inert substance and collect it into a suitable container.
-
Wash the spill area thoroughly with large amounts of water.[1]
First Aid:
-
If inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4]
-
If on skin: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[3][4] Seek medical attention if irritation occurs.[4]
-
If in eyes: Immediately flush the eyes with fresh running water for at least 15 minutes, holding the eyelids open.[1][4] Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
